2-Methoxy-3-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIAEQRKBQLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863034 | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2847-30-5, 68378-13-2 | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methoxy-3(or5)-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-3-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical synthesis routes for 2-Methoxy-3-methylpyrazine
An In-Depth Technical Guide to the Chemical Synthesis of 2-Methoxy-3-methylpyrazine
Introduction: The Aromatic Signature of Roasting
This compound (MMP) is a potent, volatile heterocyclic compound that serves as a cornerstone in the flavor and fragrance industries.[1][2][3] Characterized by its powerful nutty, roasted, and earthy aroma profile, reminiscent of hazelnuts and peanuts, it is instrumental in constructing authentic roasted notes in a vast array of consumer products, including coffee, cocoa, baked goods, and savory snacks.[1][4][5] While MMP is found naturally and has well-studied biosynthetic pathways in organisms like grapes and bacteria,[6][7][8] its industrial supply relies on precise and efficient chemical synthesis to achieve the high purity (typically ≥99%) required for commercial applications.[1]
This guide, intended for researchers and drug development professionals who may encounter this structural motif, provides a detailed exploration of the primary chemical synthesis routes for this compound. We will dissect the strategic considerations behind each pathway, offer detailed experimental protocols, and provide expert insights into the causal factors that govern reaction outcomes, focusing on the persistent challenge of regioselectivity.
Route 1: Halogenation-Displacement Pathway from 2-Methylpyrazine
This classical approach is a foundational method for synthesizing substituted pyrazines. It operates on the principle of activating the pyrazine ring towards nucleophilic aromatic substitution by first introducing a halogen, which is subsequently displaced by a methoxide nucleophile. While straightforward in concept, this route is often complicated by a lack of regioselectivity.
Scientific Principle & Mechanistic Overview
The synthesis begins with the direct halogenation of 2-methylpyrazine. The pyrazine ring is electron-deficient, making electrophilic substitution difficult. However, direct halogenation can be achieved under specific conditions. The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the ring nitrogens facilitates the attack of a potent nucleophile, such as sodium methoxide, to displace the halide. A significant challenge arises during the initial halogenation step; the reaction often yields a mixture of monochlorinated isomers, leading to a corresponding mixture of methoxylated products.[9]
Visualizing the Halogenation-Displacement Pathway
Caption: Workflow for the synthesis of MMP via halogenation and nucleophilic substitution.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature.[9]
Step 1: Chlorination of 2-Methylpyrazine
-
Dissolve 2-methylpyrazine in a suitable inert solvent, such as carbon tetrachloride (CCl₄).
-
While stirring in the absence of light, bubble chlorine gas (Cl₂) through the solution. Monitor the reaction progress via gas chromatography (GC) to maximize the formation of monochlorinated products.
-
Upon completion, purge the reaction mixture with nitrogen gas to remove excess chlorine.
-
The resulting solution, containing a mixture of isomeric monochlorinated methylpyrazines, is typically used directly in the next step without extensive purification.
Step 2: Methoxylation of Chloromethylpyrazine Mixture
-
Prepare a solution of sodium methoxide in absolute methanol. This can be done by carefully adding sodium metal to methanol under an inert atmosphere.
-
To the stirred sodium methoxide solution, add the crude mixture of monochlorinated methylpyrazines from Step 1. An exothermic reaction may occur.[9]
-
After the initial reaction subsides, heat the mixture to reflux and maintain for several hours (e.g., 3 hours) to drive the substitution to completion.[9]
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride (NaCl).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
The resulting residue is then subjected to fractional distillation under vacuum to separate the isomeric products.
Data Summary: Halogenation-Displacement Route
| Parameter | Value / Observation | Source |
| Starting Material | 2-Methylpyrazine | [9] |
| Reagents | Chlorine (Cl₂), Sodium Methoxide (NaOCH₃) | [9] |
| Reaction Time | 3 hours (reflux for methoxylation) | [9] |
| Distillation Temp. | ~84-88°C at 10 torr (for methylmercapto analog) | [9] |
| Isomer Distribution | ~70-75% target 2,3-isomer; 25-30% 2,5- and 2,6-isomers | [9] |
| Primary Challenge | Poor regioselectivity, requiring difficult purification | [9] |
Expert Insights & Trustworthiness
The primary drawback of this route is the formation of a difficult-to-separate mixture of isomers. The halogenation of 2-methylpyrazine is not highly regioselective, leading to substitution at positions 3, 5, and 6. Consequently, the subsequent methoxylation yields a mixture of this compound, 2-methoxy-5-methylpyrazine, and 2-methoxy-6-methylpyrazine.[9] While fractional distillation can be used for separation, the close boiling points of these isomers make achieving high purity of the desired 2,3-isomer a technically demanding and often costly process. This method is self-validating in that the product distribution is a direct and predictable consequence of the competing reaction pathways on the pyrazine ring, but it is best suited for applications where an isomeric mixture is acceptable or where robust purification infrastructure is available.
Route 2: Regioselective Synthesis via O-Alkylation of a Pyrazinone Intermediate
To overcome the selectivity issues inherent in the halogenation-displacement route, a more controlled and strategic approach is often employed. This pathway involves first constructing a 3-methyl-2-hydroxypyrazine (which exists in tautomeric equilibrium with 3-methyl-2(1H)-pyrazinone) intermediate. The predefined positions of the methyl and hydroxyl groups ensure that the final alkylation step occurs at the desired oxygen, leading to a single, high-purity product.
Scientific Principle & Mechanistic Overview
This synthesis is a multi-step process that offers excellent regiochemical control. The first phase involves the condensation of an α-amino amide (e.g., alaninamide) with a 1,2-dicarbonyl compound like glyoxal.[10] This cyclization and subsequent oxidation/aromatization forms the 3-methyl-2-hydroxypyrazine core. The second phase is a standard Williamson ether synthesis, where the hydroxyl group of the pyrazinone is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide, dimethyl sulfate).[10]
Visualizing the O-Alkylation Pathway
Caption: Regioselective synthesis of MMP via O-alkylation of a pyrazinone intermediate.
Detailed Experimental Protocol
This protocol is a generalized representation based on established chemical principles for pyrazine synthesis and alkylation.[10]
Step 1: Synthesis of 3-Methyl-2(1H)-pyrazinone
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Combine L-alaninamide hydrochloride and glyoxal in an aqueous solution.
-
Adjust the pH of the solution to be alkaline (e.g., pH 9-10) using a suitable base like sodium hydroxide.
-
Heat the mixture gently for several hours. The reaction involves an initial condensation to form a dihydropyrazinone, which then oxidizes (often with air) to the aromatic pyrazinone.
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Upon reaction completion, cool the mixture and acidify to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: O-Methylation of 3-Methyl-2(1H)-pyrazinone
-
Suspend the dried 3-methyl-2(1H)-pyrazinone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or distillation to obtain high-purity this compound.
Expert Insights & Trustworthiness
This route is the preferred method for obtaining high-purity, isomerically pure this compound. Its self-validating nature lies in its design: the regiochemistry is locked in during the formation of the pyrazinone ring. The final methylation can only occur at the desired position.
Choice of Methylating Agent:
-
Methyl Iodide (CH₃I): Highly reactive and effective, but it is a toxic and volatile reagent.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful, less volatile, and more cost-effective methylating agent, but it is extremely toxic and must be handled with extreme caution.
-
Diazomethane (CH₂N₂): Provides clean and rapid methylation but is highly explosive and toxic, generally limiting its use to small-scale laboratory syntheses.[10]
The choice of base and solvent is also critical. A strong, non-nucleophilic base like sodium hydride is ideal for ensuring complete deprotonation of the pyrazinone without competing side reactions. The use of an anhydrous polar aprotic solvent like DMF or THF effectively solvates the cation of the base and promotes the SN2 reaction. This strategic selection of reagents and conditions ensures a high yield of the target molecule, justifying the additional synthetic steps compared to the halogenation route.
References
- 1. innospk.com [innospk.com]
- 2. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 2847-30-5 [m.chemicalbook.com]
- 5. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]
- 6. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Formation of 2-Methoxy-3-methylpyrazine in Maillard reaction
An In-depth Technical Guide to the Formation of 2-Methoxy-3-methylpyrazine in the Maillard Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is responsible for the generation of a vast array of heterocyclic compounds that define the sensory profiles of cooked foods. Among these, pyrazines contribute characteristic roasted, nutty, and toasted aromas. This technical guide provides a detailed examination of the formation mechanism of a specific, high-impact pyrazine: this compound. We will explore the fundamental reaction pathways, identify key precursors and intermediates, discuss the critical factors influencing its yield, and provide robust experimental protocols for its study and quantification. The proposed mechanism involves the initial formation of a 2-hydroxy-3-methylpyrazine intermediate via established Maillard pathways, followed by a crucial O-methylation step, a transformation evidenced in both chemical synthesis and natural biosynthetic systems.
Introduction: The Maillard Reaction and the Significance of Pyrazines
First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] This complex cascade of reactions, accelerated by heat, is fundamental to the development of color, aroma, and flavor in thermally processed foods, including baked bread, seared steak, and roasted coffee.[2]
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are highly characteristic products of the Maillard reaction.[2] They are renowned for their potent aromas, often described as nutty, roasted, toasted, and earthy.[3] this compound (CAS 2847-30-5) is particularly noted for its roasted peanut, hazelnut, and earthy aroma profile, making it a crucial component in the flavor architecture of many food products and a valuable ingredient in the flavor and fragrance industry.[3] Understanding its formation is critical for controlling and optimizing these desirable sensory attributes.
The General Mechanism of Pyrazine Formation
The formation of the pyrazine ring is a multi-step process that occurs in the intermediate and advanced stages of the Maillard reaction. The canonical pathway involves the generation of α-aminoketones, which serve as the primary building blocks.
-
Sugar Degradation and Strecker Reaction: The Maillard reaction initiates with the condensation of a reducing sugar and an amino compound. The resulting glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[1] Subsequent degradation of this intermediate yields highly reactive α-dicarbonyl compounds, such as pyruvaldehyde (methylglyoxal) and diacetyl.
-
Formation of α-Aminoketones: These α-dicarbonyls react with amino acids in a process known as the Strecker degradation. This reaction decarboxylates and deaminates the amino acid, producing a "Strecker aldehyde" (which contributes to the overall aroma) and an α-aminoketone.[4]
-
Condensation and Ring Formation: The core of pyrazine synthesis is the condensation of two α-aminoketone molecules. This reaction forms an unstable dihydropyrazine intermediate.[5]
-
Aromatization: The dihydropyrazine intermediate can then aromatize to form a stable pyrazine ring through several pathways. The most common is spontaneous oxidation, particularly in the presence of air. Alternatively, the dihydropyrazine can react with Strecker aldehydes in an aldol-type condensation, which results in the formation of specific alkyl-substituted pyrazines.[4][6]
Proposed Formation Pathway of this compound
The formation of this compound requires two specific structural features: a methyl group at the C-3 position and a methoxy group at the C-2 position. This necessitates a more complex pathway than that for simple alkylpyrazines, likely involving the formation of a hydroxylated intermediate followed by methylation.
Stage 1: Formation of the 2-Hydroxy-3-methylpyrazine Intermediate
The pyrazine ring is first assembled with the necessary substituents, a hydroxyl group and a methyl group. This proceeds through the condensation of specific α-aminoketone precursors.
-
Precursors: The reaction requires an amino source (from any amino acid) and at least two types of carbonyl fragments. The methyl group at the C-3 position likely originates from a three-carbon α-dicarbonyl like methylglyoxal, which is a common product of sugar degradation.
-
Mechanism: One plausible route involves the condensation of two molecules of 1-amino-2-propanone (an α-aminoketone formed from methylglyoxal and an amino group). This self-condensation would lead to 2,5-dimethylpyrazine. For the 3-methyl substitution pattern with a C-2 hydroxyl group, a condensation between glyoxal and an alanine-derived α-aminoamide could be a pathway, as suggested by synthetic chemistry routes which often mimic plausible Maillard reaction steps.[7][8] The resulting 2-hydroxy-3-methylpyrazine exists in tautomeric equilibrium with its more stable 2(1H)-pyrazinone form.
Stage 2: O-Methylation of the Hydroxy Intermediate
The critical step that distinguishes this pyrazine is the conversion of the C-2 hydroxyl group to a methoxy group. This is an O-methylation reaction. While direct evidence within Maillard model systems is scarce, strong evidence from related fields points to this being a viable terminal step.
-
Enzymatic Methylation: In biological systems, this reaction is often enzymatic. Studies on coffee beans have identified O-methyltransferase (OMT) enzymes capable of converting 3-alkyl-2-hydroxypyrazines into their corresponding 3-alkyl-2-methoxypyrazines.[9] This provides a powerful precedent for how this transformation occurs in natural food products, where enzymes may survive initial processing or where microbial action contributes to flavor development.
-
Chemical Methylation: In the absence of enzymatic activity, chemical methylation can occur, though the conditions required are specific. The Maillard reaction environment contains numerous potential methyl donors, although this pathway is less characterized than the formation of the pyrazine ring itself. The study of O-methylation is a broad field, with various reagents and catalysts capable of methylating hydroxyl groups under different conditions.[10]
Precursors and Influencing Factors
The yield of this compound is highly dependent on the availability of specific precursors and the ambient reaction conditions.
| Parameter | Influence on Pyrazine Formation | Rationale & Causality |
| Temperature & Time | Higher temperatures and longer times generally increase pyrazine yields, up to a point. | The Maillard reaction has high activation energy. Increased thermal input accelerates the degradation of sugars and amino acids into the necessary dicarbonyl and aminoketone intermediates. However, excessive heat can lead to pyrolysis and degradation of the pyrazines themselves. |
| pH | Neutral to slightly alkaline conditions (pH 7-9) are optimal. | An alkaline environment deprotonates the amino groups of amino acids, increasing their nucleophilicity and accelerating the initial condensation step with sugars.[11] Acidic conditions protonate the amino groups, hindering the reaction. |
| Amino Acid Type | The type of amino acid is critical for forming substituted pyrazines. While the amino group is generic, the side chain can participate in forming side chains on the pyrazine ring via Strecker aldehydes.[4][12] | For this compound, the primary role of the amino acid is to provide the nitrogen atoms for the ring. |
| Sugar Type | Reducing sugars (e.g., glucose, fructose) are essential reactants. Pentoses are generally more reactive than hexoses. | Sugars are the source of the carbonyl backbone and fragment into the α-dicarbonyl compounds (like methylglyoxal) required for building the pyrazine precursors. |
| Water Activity (aw) | Intermediate water activity (0.6-0.8) is optimal. | Water is a product of the initial condensation step, so very high water content can inhibit the reaction via Le Chatelier's principle. However, some water is necessary to act as a solvent and facilitate reactant mobility. Very low water activity can slow diffusion and stall the reaction. |
Experimental Methodologies for Investigation
Studying the formation of volatile compounds like this compound requires carefully controlled model systems and highly sensitive analytical techniques.
Protocol: Maillard Model System & HS-SPME-GC-MS Analysis
This protocol describes a robust method for generating and analyzing pyrazines in a laboratory setting. It is designed to be a self-validating system through the use of an internal standard for accurate quantification.
1. Reagent and Model System Preparation: a. Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0 using 6 N NaOH. This provides an optimal environment for the reaction.[11] b. In a 20 mL headspace vial, dissolve the chosen amino acid (e.g., L-alanine, 1 mmol) and reducing sugar (e.g., D-glucose, 1 mmol) in 10 mL of the pH 8.0 buffer.[11] c. Spike the solution with a known amount of an appropriate internal standard (e.g., 2-methyl-3-methoxypyrazine-d3) for quantification. d. Seal the vial immediately with a magnetic crimp cap fitted with a PTFE/silicone septum.
2. Maillard Reaction Incubation: a. Place the sealed vial in a thermostatically controlled heating block or oil bath. b. Heat the vial at a selected temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[11] These conditions are chosen to simulate food processing and ensure sufficient product formation for analysis. c. After heating, allow the vial to cool to room temperature before analysis.
3. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the cooled vial in a heating block set to a specific extraction temperature (e.g., 60°C). b. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) with agitation. This allows volatile and semi-volatile compounds, including pyrazines, to adsorb onto the fiber coating.[13] This technique is chosen for its sensitivity and solvent-free nature.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated injection port (e.g., 250°C) of the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation. c. Program the oven temperature to separate the compounds, for example: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min. d. Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) for identification. Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification by monitoring the target ions for this compound and the internal standard.
5. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with that of an authentic reference standard. b. Quantify the compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a previously established calibration curve.
Conclusion
The formation of this compound is a nuanced process that builds upon the fundamental principles of the Maillard reaction. Its synthesis hinges on the generation of specific α-dicarbonyl and α-aminoketone intermediates that assemble into a 2-hydroxy-3-methylpyrazine core. The final, character-defining step is the O-methylation of the hydroxyl group, a transformation likely facilitated by enzymatic activity in natural systems or occurring through chemical pathways under specific conditions. By understanding the precursor requirements and the influence of process parameters like temperature and pH, researchers and developers can more effectively control the formation of this potent aroma compound, enabling the targeted design of desirable flavor profiles in foods and other complex chemical systems.
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spectroscopic Signature of 2-Methoxy-3-methylpyrazine: An In-depth Technical Guide
Introduction
2-Methoxy-3-methylpyrazine is a volatile organic compound belonging to the pyrazine family, a class of heterocyclic aromatic compounds.[1][2] It is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a variety of foods and beverages, including coffee and baked goods.[3] Its potent sensory characteristics make it a valuable compound in the flavor and fragrance industry.[1][3] Furthermore, its presence and concentration can be indicative of the processing history and quality of food products. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for quality control in various applications. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development and food science.
Molecular Structure and Isomerism
The structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. The arrangement of the methoxy and methyl substituents on the pyrazine ring dictates its unique chemical and physical properties. It is important to distinguish it from its isomers, as even minor structural changes can significantly alter its sensory profile and chemical reactivity.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl group protons. The exact chemical shifts can vary slightly depending on the solvent used.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-10 ppm.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift using the residual solvent peak (CDCl₃ at 7.26 ppm).
¹H NMR Data (Predicted in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 1H | H-5 |
| ~7.8 | Doublet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~2.5 | Singlet | 3H | -CH₃ |
Interpretation:
-
The two doublets in the aromatic region are characteristic of two adjacent protons on a substituted pyrazine ring.
-
The singlet at approximately 4.0 ppm is indicative of the three equivalent protons of the methoxy group.
-
The singlet at around 2.5 ppm corresponds to the three equivalent protons of the methyl group attached to the pyrazine ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse experiment.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-160 ppm.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift using the solvent peak (CDCl₃ at 77.16 ppm).
¹³C NMR Data (Predicted in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155 | C-2 |
| ~145 | C-3 |
| ~140 | C-5 |
| ~135 | C-6 |
| ~53 | -OCH₃ |
| ~20 | -CH₃ |
Interpretation:
-
The four signals in the downfield region (~135-155 ppm) correspond to the four carbon atoms of the pyrazine ring. The carbons directly attached to the nitrogen and oxygen atoms (C-2 and C-3) are typically the most downfield.
-
The signal at approximately 53 ppm is characteristic of a methoxy carbon.
-
The upfield signal at around 20 ppm is assigned to the methyl carbon.
Figure 2. Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common technique used for volatile compounds like this compound.
Experimental Protocol: GC-MS
-
Sample Introduction: Inject a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 30-200.
-
Mass Spectrum Data (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | 100 | [M]⁺ (Molecular Ion) |
| 109 | ~60 | [M - CH₃]⁺ |
| 94 | ~40 | [M - OCH₃]⁺ or [M - N₂]⁺ |
| 81 | ~30 | [M - HNCO]⁺ |
| 53 | ~50 | [C₃H₃N]⁺ |
Interpretation:
-
The molecular ion peak at m/z 124 confirms the molecular weight of this compound (C₆H₈N₂O).[1][4] This is typically the base peak, indicating its relative stability under EI conditions.
-
The fragment at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.
-
The peak at m/z 94 can result from the loss of a methoxy radical (•OCH₃) or the elimination of a neutral nitrogen molecule (N₂).
-
The fragment at m/z 81 is likely due to the loss of isocyanic acid (HNCO) from the molecular ion, a common fragmentation pathway for pyrazine derivatives.
-
The ion at m/z 53 is a characteristic fragment of the pyrazine ring.
Figure 3. Proposed MS fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending vibrations of bonds, providing a "fingerprint" of the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (in -CH₃ and -OCH₃) |
| ~1550 | Strong | C=N stretch (in pyrazine ring) |
| ~1450 | Strong | C=C stretch (in pyrazine ring) |
| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |
| ~1150 | Strong | In-plane C-H bending |
| ~1030 | Strong | C-O-C symmetric stretch (methoxy) |
| ~850 | Strong | Out-of-plane C-H bending |
Interpretation:
-
The bands around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.
-
The absorptions near 2950 cm⁻¹ are due to the C-H stretching of the methyl and methoxy groups.
-
The strong absorptions in the 1450-1550 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrazine ring, which are characteristic of heteroaromatic systems.
-
The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.
-
The region below 1000 cm⁻¹ contains various in-plane and out-of-plane C-H bending vibrations that contribute to the unique fingerprint of the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR data reveal the precise connectivity of the atoms in the molecule, while the mass spectrum confirms its molecular weight and provides insights into its fragmentation behavior. The infrared spectrum offers a characteristic fingerprint based on the vibrational modes of its functional groups. Together, these spectroscopic data form a unique signature for this compound, which is indispensable for quality control in the food and fragrance industries, as well as for further research into its chemical and biological properties. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important aroma compound.
References
The Discovery and Enduring Significance of 2-Methoxy-3-methylpyrazine in Flavor Chemistry: A Technical Guide
Introduction: The Aromatic World of Pyrazines
Within the vast and intricate landscape of flavor chemistry, the pyrazine family of heterocyclic nitrogen-containing compounds holds a position of paramount importance.[1] These volatile molecules are the master architects of the desirable roasted, toasted, nutty, and earthy aromas that define a wide array of cooked and processed foods.[2][3] Their formation, primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing, is a cornerstone of culinary science.[2][4] This guide delves into the history, sensory characteristics, natural prevalence, and chemical synthesis of a particularly influential member of this family: 2-methoxy-3-methylpyrazine. This compound, with its potent and distinctive nutty and roasted aroma, has left an indelible mark on the flavor and fragrance industries.[5][6]
Part 1: The Genesis of a Flavor Icon: Discovery and Early Characterization
The discovery of this compound is intrinsically linked to the pioneering work of American flavor chemists Richard M. Seifert and Ron G. Buttery at the Western Regional Research Laboratory of the U.S. Department of Agriculture. Their research in the early 1970s on the volatile components of baked and fried foods laid the groundwork for understanding the chemical basis of many familiar aromas.
While a definitive singular publication marking the ab initio discovery of this compound is elusive in readily available literature, the work of Seifert, Buttery, and their colleagues on the synthesis and sensory properties of various methoxy-alkylpyrazines during this period is of critical importance. A significant publication by this team in 1970 in the Journal of Agricultural and Food Chemistry detailed the synthesis of several 2-methoxy-3-alkylpyrazines, highlighting their potent and characteristic "bell pepper-like" odors.[7] Although this paper focused on other alkyl derivatives, it established the foundational knowledge and synthetic methodologies that were instrumental in the subsequent identification and characterization of the broader class of methoxypyrazines, including the 3-methyl variant. The logical progression of their research suggests that the identification of this compound in natural products, such as potatoes, would have occurred in this timeframe as they systematically investigated food volatiles.
Part 2: Sensory Profile and Olfactory Potency
This compound is renowned for its powerful and multifaceted aroma profile. Its primary sensory descriptors include nutty, roasted, earthy, and cocoa-like notes.[5] At very low concentrations, it can impart a desirable complexity to a wide range of food products, enhancing their overall flavor profile.
The potency of this compound is underscored by its remarkably low odor detection threshold. The threshold at which the human nose can detect its presence is a critical parameter for flavor chemists.
| Sensory Data for this compound | |
| Odor Descriptors | Nutty, roasted, earthy, cocoa, peanut, hazelnut.[5] |
| Odor Detection Threshold in Water | Approximately 3 parts per billion (ppb). |
This low threshold signifies that even trace amounts of this compound can have a significant impact on the overall aroma of a food product.
Part 3: Natural Occurrence in Foods and Beverages
The formation of this compound is a natural consequence of the thermal processing of many foods. The Maillard reaction and Strecker degradation of specific amino acids and sugars are the primary formation pathways.[2][4] Consequently, it is found in a variety of roasted, baked, and fermented products.
| Natural Occurrence of this compound in Various Foods | |
| Food Product | Reported Concentration Range |
| Roasted Coffee Beans | Varies significantly with roast level. |
| Roasted Peanuts | Present as a key aroma component.[8] |
| Cocoa Beans (Roasted) | Contributes to the characteristic chocolate aroma.[3][9] |
| Baked Potatoes | A significant contributor to the "baked" aroma. |
| Burdocks (Arctium lappa) | Detected.[10] |
| Fenugreeks (Trigonella foenum-graecum) | Detected.[10] |
The concentration of this compound in these products can vary widely depending on factors such as the specific raw materials, processing conditions (temperature, time, pH), and storage.
Part 4: Analytical Methodology for Isolation and Quantification
The accurate detection and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a pre-concentration step to enhance sensitivity. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for volatile and semi-volatile compounds.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol outlines a typical workflow for the analysis of this compound in a liquid food matrix, such as coffee or a model solution.
1. Sample Preparation:
-
Accurately weigh 5.0 g of the homogenized liquid sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2-methoxy-3-isopropylpyrazine-d3) for accurate quantification.
-
Add 1.5 g of sodium chloride (NaCl) to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
3. GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, which is held at 250°C for thermal desorption of the analytes for 5 minutes in splitless mode.
-
Column: Use a polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 124, 109, 81) and the internal standard.
-
4. Data Analysis:
-
Identify this compound based on its retention time and the presence of its characteristic ions.
-
Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Showing Compound this compound (FDB008536) - FooDB [foodb.ca]
An In-depth Technical Guide to the Toxicological and Safety Profile of 2-Methoxy-3-methylpyrazine
Abstract
2-Methoxy-3-methylpyrazine (MMP), a key flavoring agent found in a multitude of food products, is recognized for its characteristic nutty and roasted aroma. As a substance intentionally added to food, and one that also occurs naturally in items like coffee and potatoes, its toxicological profile is of paramount importance for consumer safety and regulatory compliance. This technical guide provides a comprehensive analysis of the safety, metabolism, and toxicological data for this compound, synthesized for researchers, toxicologists, and professionals in the drug and food development industries. We will delve into the regulatory consensus from leading international bodies, explore the metabolic fate of the compound, and detail the pivotal toxicity studies that form the basis of its safety assessment. This guide is structured to provide not just data, but also the scientific rationale behind the established safety evaluations.
Chemical Identity and Regulatory Consensus
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Methyl Methoxy Pyrazine | |
| CAS Number | 2847-30-5 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Nutty, Cocoa, Roasted | |
| Boiling Point | 158-159 °C @ 760 mmHg | |
| Flash Point | 55.6 °C (132 °F) | |
| Specific Gravity | 1.081–1.085 @ 25°C |
International Regulatory Standing
This compound has been rigorously evaluated by several international expert committees, leading to a consensus on its safety for use as a flavoring agent.
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): At its 57th meeting, JECFA evaluated a group of 41 pyrazine derivatives, including (2,5 or 6)-methoxy-3-methylpyrazine (JECFA No. 788).[3][4] Based on the available toxicological data and estimated dietary intake, the committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent" .[3][4]
-
FEMA (Flavor and Extract Manufacturers Association): The FEMA Expert Panel has designated this compound as "Generally Recognized as Safe" (GRAS), assigning it FEMA No. 3183. This status is based on a comprehensive review of scientific information, including exposure, metabolism, and toxicology.[5]
-
EFSA (European Food Safety Authority): EFSA has evaluated pyrazine derivatives within its Flavouring Group Evaluation 17 (FGE.17). These evaluations have consistently concluded that pyrazine derivatives, including MMP, do not give rise to safety concerns at their estimated levels of dietary intake.[6]
This strong international consensus is built upon the toxicological data detailed in the subsequent sections.
Pharmacokinetics and Metabolism
Understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its potential toxicity. For the pyrazine class of compounds, including this compound, the metabolic pathways are well-characterized and lead to detoxification.
Predicted Metabolic Pathway
Based on studies of alkoxy-substituted pyrazines in rats, the metabolism of this compound is predicted to proceed through two primary detoxification routes.[7] These pathways are common for xenobiotics and are designed to increase water solubility, facilitating rapid excretion.
-
O-Demethylation: The primary metabolic step involves the enzymatic cleavage of the methoxy group (-OCH₃) to form a hydroxylated pyrazine metabolite.[7]
-
Ring Hydroxylation: The pyrazine ring itself can be hydroxylated.[7]
-
Side-Chain Oxidation: The methyl group (-CH₃) on the pyrazine ring can be oxidized to a carboxylic acid.[3]
-
Conjugation and Excretion: The resulting hydroxylated metabolites and carboxylic acids are then typically conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine.[3]
This metabolic profile ensures that this compound does not accumulate in the body and is efficiently cleared.
Caption: Predicted metabolic pathway of this compound.
Core Toxicological Profile
The safety of this compound is underpinned by a comprehensive set of toxicological studies. These studies have consistently demonstrated a low order of toxicity.
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. For this compound, the data indicates low acute toxicity via the oral route.
| Study Type | Species | Result (LD₅₀) | Classification |
| Acute Oral Toxicity | Rat | 1800 mg/kg bw | Harmful if swallowed |
LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.
Genotoxicity and Mutagenicity
Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), which can be a precursor to carcinogenic effects.
-
Ames Test (Bacterial Reverse Mutation Assay): this compound has been tested for mutagenicity in Salmonella typhimurium strains (Ames test) both with and without metabolic activation. The results of these studies were negative , indicating that the substance does not induce gene mutations under the test conditions. This is a crucial finding, as a negative Ames test is a strong indicator of a lack of mutagenic potential.
Repeated-Dose Toxicity (Subchronic)
Reproductive and Developmental Toxicity
Risk Assessment: Exposure and Margin of Safety
Dietary Exposure
This compound is naturally present in foods such as coffee, potatoes, and sprouts and is used as a flavoring in baked goods, candy, and ice cream. The most critical value for risk assessment is the estimated daily intake.
-
Maximised Survey-derived Daily Intake (MSDI) in Europe: The estimated intake is 12.00 µ g/capita/day .[10]
Margin of Safety
The JECFA evaluation places pyrazine derivatives into structural classes to determine a threshold of toxicological concern (TTC). For substances in Structural Class III, like MMP, the TTC is 90 µ g/person/day .[10] The MSDI of 12.00 µ g/capita/day is well below this threshold, providing a significant margin of safety.[10] This analysis is a key reason why JECFA concluded there is "no safety concern" at current intake levels.[3][4]
Caption: A generalized workflow for toxicological safety assessment.
Featured Experimental Protocol: OECD TG 408 - 90-Day Oral Toxicity Study
To provide insight into the causality behind experimental choices, this section details the methodology for a standard 90-day repeated-dose oral toxicity study, as would be conducted for a food additive like this compound.
Objective: To characterize the toxicological profile of a substance following 90 days of repeated oral administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group (e.g., 10 males and 10 females).
-
Dose Selection: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Dose levels are selected based on acute toxicity and dose-range-finding studies. The highest dose is chosen to induce some toxic effects but not mortality, while the lowest dose is intended to produce no adverse effects.
-
Administration: The test substance is administered orally by gavage, once daily, seven days a week, for 90 consecutive days.[11] The volume administered is typically kept constant across all groups.
-
In-life Observations:
-
Terminal Procedures (Day 91):
-
Hematology & Clinical Chemistry: Blood samples are collected to analyze a wide range of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).
-
Necropsy: All animals are humanely euthanized. A detailed gross pathological examination of all organs and tissues is performed.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen) are weighed.
-
Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions from other groups are also examined.
-
-
Data Analysis and NOAEL Determination: All data are statistically analyzed. The NOAEL is defined as the highest dose level at which there are no statistically or biologically significant adverse findings related to the treatment.[12][13] This value is the critical endpoint for conducting human health risk assessments.
Conclusion
The comprehensive body of evidence from regulatory evaluations and toxicological studies firmly establishes the safety of this compound for its intended use as a flavoring agent. Its metabolic profile is characterized by efficient detoxification and excretion pathways. Toxicological testing has revealed low acute toxicity and no evidence of genotoxic potential. The risk assessment, which compares the established threshold of toxicological concern with real-world dietary intake data, demonstrates a substantial margin of safety. The international consensus from expert bodies like JECFA, FEMA, and EFSA provides a robust and authoritative grounding for its continued use in the food industry.
References
- 1. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-3-METHYL PYRAZINE 5% in ETOH, Natural | Aurochemicals [aurochemicals.com]
- 3. DSpace [iris.who.int]
- 4. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]
- 6. The threshold of toxicological concern for prenatal developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 11. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Oral or Dermal and Repeated Dose 90-Day Oral Toxicity of Tetrasodium Pyrophosphate in Spraque Dawley (SD) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory receptor response to 2-Methoxy-3-methylpyrazine
An In-Depth Technical Guide to the Olfactory Receptor Response for 2-Methoxy-3-methylpyrazine
Introduction
This compound (2-MMP) is a volatile organic compound renowned for its potent and distinctive aroma, characterized by earthy, nutty, and roasted notes.[1][2] This molecule is a key contributor to the desirable aroma profiles of a wide range of foods, including coffee and baked goods, and is also utilized as a flavoring and fragrance agent.[2] Understanding the molecular mechanisms underlying the perception of 2-MMP is of significant interest to researchers in the fields of sensory science, food chemistry, and neurobiology. The human sense of smell, or olfaction, is initiated by the interaction of odorant molecules with a vast family of olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity.[3] These receptors are G-protein-coupled receptors (GPCRs), and their activation triggers a signaling cascade that culminates in the perception of a specific scent.[4]
This guide provides a comprehensive technical overview of the current understanding of the olfactory receptor response to this compound, from the identification of its cognate receptor to the detailed methodologies used to characterize this interaction. The content is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific odorant-receptor pairing.
The Cognate Olfactory Receptor for Alkylpyrazines: OR5K1
The process of identifying the specific receptor for a given odorant is known as deorphanization.[4][5] For many years, the specific human olfactory receptor responsible for detecting the characteristic aroma of pyrazines remained elusive. However, recent comprehensive screening studies have identified OR5K1 as a specialized olfactory receptor for a broad range of alkylpyrazines.[6] A study that screened 2,3,5-trimethylpyrazine against 616 human odorant receptor variants found OR5K1 to be the sole responding receptor.[6] Subsequent testing of OR5K1 against a panel of 178 key food odorants identified 18 different pyrazines as agonists, solidifying its role as a key receptor for this class of compounds.[6] Given its responsiveness to numerous structurally similar alkylpyrazines, OR5K1 is the primary and most well-supported candidate receptor for this compound.
OR5K1 is a class A rhodopsin-like GPCR, and its orthologs in other mammalian species, including mice and domesticated animals, show a similar activation pattern in response to pyrazines, suggesting an evolutionarily conserved function.[6]
Molecular Mechanism of Activation and Downstream Signaling
The interaction of 2-MMP with OR5K1 initiates the canonical olfactory signal transduction cascade. This multi-step process amplifies the initial binding event into a significant electrical signal.
-
Ligand Binding: The 2-MMP molecule binds to a specific pocket within the transmembrane domains of the OR5K1 protein.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf.
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates from the receptor and binds to and activates adenylyl cyclase type III.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.
-
Depolarization: The opening of CNG channels allows for the influx of cations, primarily Na+ and Ca2+. This influx of positive ions depolarizes the cell membrane.
-
Signal Amplification: The initial depolarization is further amplified by the opening of Ca2+-activated Cl- channels. The high intracellular Cl- concentration in olfactory sensory neurons leads to an efflux of Cl-, further depolarizing the cell.
-
Action Potential Generation: If the depolarization reaches the threshold potential, it triggers the firing of action potentials, which are then transmitted along the neuron's axon to the olfactory bulb in the brain for further processing.
Methodologies for Studying the 2-MMP-OR5K1 Interaction
A variety of experimental techniques are employed to deorphanize and characterize olfactory receptors. The following protocols represent a logical workflow for investigating the response of OR5K1 to 2-MMP.
Heterologous Expression and Functional Screening via Calcium Imaging
This is a widely used high-throughput method to screen for receptor activation.[7] The OR gene is expressed in a non-neuronal cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which are then loaded with a calcium-sensitive dye.[3] Receptor activation leads to a measurable increase in intracellular calcium.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.
-
Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with plasmids encoding:
-
Incubate for 24-48 hours to allow for protein expression.[7]
-
-
Calcium Assay:
-
Prepare a stock solution of 2-MMP in DMSO and create serial dilutions in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader or a microscope equipped for ratiometric imaging to measure the baseline fluorescence.
-
Apply the 2-MMP dilutions to the wells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium and thus, receptor activation.
-
Self-Validation: Include negative controls (buffer with DMSO only) and positive controls (e.g., ATP, which activates endogenous purinergic receptors in HEK293 cells) in each experiment.
-
Electrophysiological Characterization via Perforated Patch-Clamp
Patch-clamp recording provides direct measurement of the electrical currents in an olfactory sensory neuron (OSN) in response to an odorant.[10] The perforated patch configuration is ideal as it maintains the integrity of the intracellular signaling environment.[11]
Detailed Protocol:
-
Tissue Preparation:
-
Isolate the olfactory epithelium from a suitable animal model (e.g., mouse).
-
To specifically target OSNs expressing OR5K1, a gene-targeted mouse model where the OR5K1 gene is linked to a fluorescent reporter (e.g., GFP) is highly advantageous.[10]
-
Prepare an intact neuroepithelium preparation or dissociate the tissue to obtain individual OSNs.[12]
-
-
Recording Setup:
-
Recording and Stimulation:
-
Identify a target OSN (e.g., a GFP-positive cell).
-
Approach the cell with the recording pipette and apply slight negative pressure to form a high-resistance (GΩ) seal (a "gigaseal").
-
Allow 10-15 minutes for the pore-forming agent to perforate the cell membrane, establishing electrical access without dialyzing the cell's contents.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record the baseline current.
-
Apply a puff of 2-MMP solution directed at the cilia of the neuron using a picospritzer.
-
Record the inward current generated by the influx of cations through the CNG channels.
-
Self-Validation: Perform recordings in current-clamp mode to observe the change in membrane potential and the firing of action potentials upon stimulation. Test a range of 2-MMP concentrations to determine the dose-response relationship.
-
Localization of Receptor Expression via RNA In Situ Hybridization (ISH)
ISH is used to visualize the location of specific mRNA transcripts within tissue sections. This protocol confirms the expression of OR5K1 within the olfactory epithelium.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the OR5K1 mRNA sequence.
-
As a crucial control, also synthesize a DIG-labeled sense probe with the same sequence as the mRNA; this should not produce a signal.[13]
-
-
Tissue Preparation:
-
Perfuse a mouse with 4% paraformaldehyde (PFA) and dissect the head.[14]
-
Fix the tissue overnight in 4% PFA, then cryoprotect in a 30% sucrose solution.[14]
-
Embed the tissue in OCT compound and freeze.
-
Using a cryostat, cut 20 µm thick coronal sections of the olfactory epithelium and mount them on charged glass slides.[14]
-
-
Hybridization and Detection:
-
Pretreat the sections to permeabilize the tissue (e.g., with Proteinase K) and reduce non-specific background.
-
Hybridize the sections with the DIG-labeled OR5K1 antisense probe overnight in a humidified chamber at 65°C.[13]
-
Perform a series of high-stringency washes to remove any unbound or non-specifically bound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of probe hybridization.
-
Self-Validation: A positive result is a distinct staining pattern in a subset of cells in the olfactory epithelium with the antisense probe and no staining with the sense probe.
-
Quantitative Analysis of the 2-MMP-OR Interaction
Functional assays allow for the quantification of a receptor's sensitivity and specificity to an odorant. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that provokes a response halfway between the baseline and maximum response. While direct EC50 data for this compound on OR5K1 is not yet published, the data for other activating pyrazines provide a strong indication of the receptor's sensitivity range for this class of compounds.[6][15]
| Odorant (Alkylpyrazine) | EC50 (µM) on human OR5K1 | Aroma Description |
| 2,3-Diethyl-5-methylpyrazine | 10.29 | Earthy, Roasted |
| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | Nutty, Cocoa |
| 2-Ethyl-3,5(6)-dimethylpyrazine | 21.18 | Nutty, Baked Potato |
| 2,3,5-Trimethylpyrazine | 35.31 | Roasted, Nutty |
| 2-Isobutyl-3-methoxypyrazine | >100 (low potency) | Bell Pepper, Earthy |
Table 1: EC50 values of various pyrazine agonists for the human olfactory receptor OR5K1, as determined by in-vitro luminescence assays. Data sourced from Marcinek et al. (2021) and Poivet et al. (2023).[6][15]
Conclusion and Future Directions
The identification of OR5K1 as a key receptor for alkylpyrazines represents a significant advancement in our understanding of how potent, food-related aromas are perceived at the molecular level.[6] The methodologies described in this guide—heterologous expression, electrophysiology, and in situ hybridization—form a robust framework for the detailed characterization of the interaction between this compound and OR5K1.
Future research should focus on confirming the activation of OR5K1 specifically by 2-MMP and determining its precise EC50 value. Further studies could also explore the structural basis of this interaction through molecular modeling and site-directed mutagenesis to identify the key amino acid residues in the OR5K1 binding pocket. Understanding these fundamental mechanisms has broad implications, from the rational design of novel flavor and fragrance compounds to the development of biosensors for aroma detection and the potential for targeting ectopic olfactory receptors in non-olfactory tissues for therapeutic purposes.
References
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells | Semantic Scholar [semanticscholar.org]
- 8. researchmap.jp [researchmap.jp]
- 9. mdpi.com [mdpi.com]
- 10. Perforated Patch-clamp Recording of Mouse Olfactory Sensory Neurons in Intact Neuroepithelium: Functional Analysis of Neurons Expressing an Identified Odorant Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust GC-MS Method for the Quantification of 2-Methoxy-3-methylpyrazine in Complex Matrices
Abstract
2-Methoxy-3-methylpyrazine (MMP) is a potent aroma compound that significantly contributes to the desirable nutty and cocoa notes in a variety of food products, particularly those that undergo thermal processing like roasting and baking.[1] Its accurate quantification is paramount for quality control, flavor profile optimization, and new product development in the food and beverage industry. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and reliable quantification of MMP in complex matrices. The protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) for efficient analyte extraction and a stable isotope-labeled internal standard to ensure the highest degree of accuracy.
Introduction: The Significance of this compound Quantification
Pyrazines are a class of heterocyclic aromatic compounds that are crucial to the flavor and aroma profiles of many foods and beverages.[2] this compound (CAS Registry Number: 2847-30-5) is a key pyrazine derivative known for its characteristic nutty, cocoa, and roasted aromas.[1] The concentration of MMP can significantly influence the sensory perception of products such as coffee, baked goods, and nuts. Therefore, a robust and sensitive analytical method for its quantification is essential for food scientists and quality control professionals.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like MMP due to its high sensitivity and selectivity.[3][4] This application note provides a comprehensive protocol that combines HS-SPME with GC-MS, a technique that is efficient, fast, and solvent-free, for the extraction and quantification of MMP.[5] To address potential challenges such as matrix effects and variations in sample preparation, this method employs the use of a deuterated internal standard, a "gold standard" approach for achieving accurate and precise quantitative results.[2][6]
Experimental Protocol
This protocol is designed for the quantification of MMP in both solid and liquid matrices.
Materials and Reagents
-
This compound (MMP) analytical standard (≥99.0% purity)
-
Deuterated this compound (e.g., 2-Methoxy-d3-3-methylpyrazine) as an internal standard (IS)
-
Methanol (GC-MS grade)
-
Dichloromethane (GC-MS grade)
-
Anhydrous sodium sulfate
-
High-purity water (Milli-Q or equivalent)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation
A Gas Chromatograph (e.g., Agilent 7890B or equivalent) coupled to a Mass Spectrometer (e.g., Agilent 5977 or equivalent single quadrupole) with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is required.[3]
Preparation of Standard Solutions
-
Primary Stock Solution of MMP (1000 µg/mL): Accurately weigh 10 mg of MMP analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
The choice of sample preparation method depends on the matrix.
For Solid Matrices (e.g., ground coffee, cocoa powder):
-
Accurately weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial.[3]
-
Add 5 mL of high-purity water to the vial.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard solution.
-
Add 1 g of sodium chloride to enhance the partitioning of MMP into the headspace.[7]
-
Immediately seal the vial with a magnetic screw cap.
For Liquid Matrices (e.g., brewed coffee, beer):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard solution.[3]
-
Add 1 g of sodium chloride.
-
Immediately seal the vial with a magnetic screw cap.
HS-SPME Procedure
-
Place the sealed headspace vial in a heated autosampler tray or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes under continuous agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
The following table outlines the recommended GC-MS parameters for the analysis of MMP.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Injector | Splitless mode at 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 40°C, hold for 2 minRamp: 5°C/min to 180°CRamp: 20°C/min to 250°C, hold for 5 min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| MS System | Agilent 5977 or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The characteristic ions for MMP and its deuterated internal standard should be monitored. Based on the NIST Mass Spectrometry Data, the following ions are recommended.[8]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 124 | 81, 54 |
| 2-Methoxy-d3-3-methylpyrazine | 127 | 84, 57 |
Data Analysis and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the MMP quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of MMP in the samples is then determined using the linear regression equation derived from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines.[6][9] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the quantification of this compound.
Method Validation Logic
The logical flow for validating the analytical method is depicted below.
Caption: Logical flow of the method validation process.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and accurate means for the quantification of this compound in a variety of complex sample matrices. The combination of HS-SPME for sample preparation and the use of a deuterated internal standard ensures high-quality data suitable for research, quality control, and regulatory purposes. Adherence to the outlined protocol and validation procedures will enable researchers and scientists to obtain reliable and reproducible results.
References
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- 9. s27415.pcdn.co [s27415.pcdn.co]
Unlocking the Aroma: A Technical Guide to the Extraction and Isolation of 2-Methoxy-3-methylpyrazine from Complex Food Matrices
An Application Guide for the Analytical Scientist
Abstract
2-Methoxy-3-methylpyrazine (MMP) is a pivotal, potent aroma compound responsible for the desirable nutty, roasted, and cocoa-like notes in a variety of foods, including coffee, baked goods, and nuts.[1][2][3] Its analysis is crucial for quality control and flavor profile optimization. However, the inherent volatility and typically low concentration of MMP, often at the parts-per-billion level, present significant analytical challenges.[4][5] This guide provides a comprehensive overview and detailed protocols for the effective extraction and isolation of MMP from complex food matrices, designed for researchers, food scientists, and analytical chemists. We delve into the causality behind methodological choices, comparing prevalent techniques such as Headspace Solid-Phase Microextraction (HS-SPME), Steam Distillation-Extraction (SDE), and Solvent-Assisted Flavour Evaporation (SAFE). Each protocol is presented as a self-validating system, emphasizing quantification through Gas Chromatography-Mass Spectrometry (GC-MS) with the use of internal standards.
The Analytical Challenge: Capturing a Fleeting Aroma
The accurate quantification of this compound is complicated by several factors:
-
High Volatility: MMP readily partitions into the vapor phase, making it susceptible to loss during sample preparation.
-
Trace Concentrations: As a potent odorant, MMP exerts its influence at extremely low sensory thresholds.[6] This necessitates highly sensitive extraction and detection methods.
-
Complex Food Matrices: Foods are intricate mixtures of fats, proteins, carbohydrates, and water. These components can bind to or interfere with the extraction of MMP, a phenomenon known as the matrix effect. The chosen method must efficiently liberate the analyte from this complex environment.
-
Thermal Lability: Like many flavor compounds, MMP can be susceptible to degradation or transformation at high temperatures, which can occur during certain extraction techniques or in the GC inlet.[7]
Understanding these challenges is fundamental to selecting and optimizing an appropriate analytical strategy. The goal is to quantitatively transfer the analyte from the food matrix to the analytical instrument while minimizing losses, artifact formation, and interference.
A Comparative Overview of Key Extraction Techniques
The choice of extraction technique is the most critical step in the analytical workflow. It is dictated by the nature of the food matrix, the required sensitivity, available equipment, and the overall objective of the analysis.
| Technique | Underlying Principle | Advantages | Limitations | Primary Applications |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the sample headspace onto a coated fused-silica fiber.[8][9] | Solvent-free, minimal sample preparation, high sensitivity, easily automated.[7] | Equilibrium-based (not exhaustive), fiber lifetime can be limited, susceptible to matrix effects (competition for fiber sites). | Coffee, wine, beverages, and general screening of volatiles.[10][11] |
| Steam Distillation-Extraction (SDE) | Simultaneous distillation of the sample with water and extraction of the volatile-laden steam distillate into an organic solvent.[12][13][14] | Exhaustive extraction, can handle larger sample sizes, effective for a wide range of volatiles. | Requires heating, potential for thermal degradation and artifact formation, solvent-intensive.[7][8] | Baked goods, processed meats, and complex solid samples. |
| Solvent-Assisted Flavour Evaporation (SAFE) | Low-temperature, high-vacuum distillation of a solvent extract to gently separate volatile compounds from non-volatile matrix components.[7][15] | Minimizes thermal artifacts, provides a "true-to-nature" aroma profile, excellent for removing lipids.[7] | Requires specialized glassware, multi-step process (initial solvent extraction needed). | High-fat foods (chocolate, cheese, oils), delicate flavor analysis. |
Detailed Protocols for MMP Isolation and Analysis
The following protocols are designed to be robust and adaptable. The use of a stable isotope-labeled internal standard is strongly recommended for accurate quantification to correct for analyte loss during the workflow.[16][17][18]
This method is ideal for analyzing MMP in matrices like roasted coffee beans, cocoa powder, and liquids such as wine or beer.
Principle: Volatile compounds, including MMP, are partitioned from the sample into the headspace of a sealed vial. A SPME fiber is exposed to this headspace, where the analytes adsorb onto the coating. The fiber is then transferred to the GC inlet for thermal desorption and analysis.
Diagram of the HS-SPME-GC-MS Workflow:
Materials and Reagents:
-
20 mL headspace vials with magnetic crimp caps and septa
-
SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for pyrazines.[9]
-
Heated agitator or water bath
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Analytical balance
-
Sodium Chloride (NaCl), analytical grade
-
Internal Standard (IS): e.g., 2,3-diethyl-5-methylpyrazine-d7 or similar deuterated pyrazine.
-
MMP analytical standard for calibration
Step-by-Step Methodology:
-
Sample Preparation: Weigh 0.5 - 2.0 g of the homogenized, ground food sample (e.g., coffee, cocoa) into a 20 mL headspace vial. For liquid samples, use 5 mL.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample. The concentration should be comparable to the expected analyte concentration.
-
Matrix Modification (Salting-Out): Add approximately 2-3 g of NaCl to the vial.[10] If the sample is solid, also add 5 mL of a saturated NaCl solution. This increases the ionic strength, promoting the release of MMP into the headspace.[19]
-
Equilibration: Immediately seal the vial and place it in the agitator/water bath. Incubate the sample at a controlled temperature (e.g., 60°C) for 15 minutes to allow for equilibration between the sample and the headspace.
-
Extraction: Introduce the SPME fiber into the vial's headspace (do not let it touch the sample) and expose it for a defined period (e.g., 30 minutes) at the same temperature. Extraction time and temperature are critical parameters that must be optimized and kept consistent.[9]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes). Start the GC-MS data acquisition simultaneously.
-
Quantification: Identify MMP based on its retention time and mass spectrum.[20] Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing it against a pre-established calibration curve.
This technique is more rigorous and suitable for solid or semi-solid matrices like bread crust or roasted nuts, where MMP may be more tightly bound.
Principle: The sample is boiled in water, and the resulting steam, carrying the volatile MMP, is passed through a condenser. The condensate is continuously extracted into a small volume of an immiscible organic solvent in a specialized apparatus (e.g., Likens-Nickerson).
Materials and Reagents:
-
Likens-Nickerson or similar SDE apparatus
-
Heating mantles, round bottom flasks
-
Condenser with chilled water supply
-
Dichloromethane (DCM), high purity, distilled
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen gas supply for solvent evaporation
-
Internal Standard and MMP analytical standard
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the SDE apparatus according to the manufacturer's instructions.
-
Sample and Solvent: Place a larger quantity of the homogenized sample (e.g., 20-50 g) into the sample flask with distilled water. Spike with the internal standard. Place a known volume (e.g., 50 mL) of DCM into the solvent flask.
-
Extraction: Heat both flasks to boiling. The water steam will pass through the sample, volatilize the MMP, and flow into the condenser. The DCM will also boil, and its vapor will condense and mix with the aqueous condensate.
-
Phase Separation: In the U-shaped return arm of the apparatus, the denser DCM containing the extracted MMP will separate from the water and return to the solvent flask, while the water returns to the sample flask. Continue this process for 2-3 hours.
-
Drying and Concentration: After extraction, cool the apparatus and collect the DCM extract. Dry it by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Gently concentrate the extract to a final volume of ~1 mL under a slow stream of nitrogen. Caution: Do not evaporate to dryness to avoid losing the volatile MMP.
-
GC-MS Analysis: Inject an aliquot (1-2 µL) of the concentrated extract into the GC-MS for analysis and quantification as described in the SPME protocol.
Analytical Finish: GC-MS Parameters and Data Interpretation
Regardless of the extraction method, GC-MS is the definitive technique for the analysis of MMP.
Diagram of the Logic for Analyte Identification:
Typical GC-MS Conditions:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of volatile and semi-volatile compounds, including pyrazines. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization/desorption of the analyte without causing significant degradation. |
| Oven Program | Start at 40°C (hold 2 min), ramp 5°C/min to 180°C, then ramp 20°C/min to 250°C (hold 5 min) | A temperature gradient is necessary to separate compounds based on their boiling points. This program provides good resolution for early-eluting volatiles. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to obtain the complete mass spectrum for identification. SIM mode significantly enhances sensitivity by monitoring only specific ions characteristic of MMP (e.g., m/z 124, 138), which is ideal for trace-level quantification.[21] |
Trustworthiness through Validation: Unambiguous identification of MMP requires more than just a library match. Due to the similarity in mass spectra among pyrazine isomers, confirmation should be based on a three-point check:
-
Retention Time: Matching the retention time of the peak in the sample to that of an authentic MMP standard run under identical conditions.
-
Mass Spectrum: Comparing the fragmentation pattern of the sample peak to a reference spectrum from a database (e.g., NIST) or an authentic standard.
-
Retention Index (RI): Calculating the Kovats or Linear Retention Index of the sample peak and comparing it to published values for the specific GC column phase used. This is a critical step for differentiating isomers.[20]
Summary and Recommendations
The successful extraction and isolation of this compound from food is a challenging yet achievable task that hinges on the judicious selection of an analytical method tailored to the specific food matrix.
-
For rapid screening, high-throughput analysis, and work with liquid samples like coffee or wine, HS-SPME is the method of choice due to its speed, sensitivity, and solvent-free nature.
-
For complex, solid matrices or when exhaustive extraction is required to determine the absolute concentration, traditional methods like SDE remain highly valuable, provided that care is taken to monitor for potential thermal artifacts.
-
For analyses where preserving the most authentic flavor profile is paramount, especially in high-fat matrices, SAFE offers an unparalleled advantage by minimizing thermal stress on the analytes.
In all cases, rigorous quantification using a stable isotope-labeled internal standard and confirmation via GC-MS with retention index validation are essential for producing reliable, high-quality data.
References
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. chemimpex.com [chemimpex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 7. Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Steam distillation - Wikipedia [en.wikipedia.org]
- 13. ijasret.com [ijasret.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products - PENNSYLVANIA STATE UNIVERSITY [portal.nifa.usda.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of 2-Methoxy-3-methylpyrazine as an internal standard
An Application Guide to the Use of 2-Methoxy-3-methylpyrazine as an Internal Standard in Chromatographic Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound as an internal standard (IS) in quantitative analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. We will explore the physicochemical properties that make this compound an excellent candidate for an internal standard, the principles of its application, a detailed experimental protocol for its use in a food matrix, and guidelines for method validation.
The Foundational Role of Internal Standards in Quantitative Analysis
Quantitative analysis aims to determine the exact amount of a substance (analyte) within a sample. However, the entire analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can introduce significant error. These can include analyte loss during extraction, inconsistencies in sample volume injection, and fluctuations in instrument response.
An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality controls before any sample processing. The core principle is that the internal standard will experience similar variations as the analyte. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision. The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the samples being analyzed.[1]
Profile of this compound (MMP) as an Internal Standard
This compound (CAS No: 2847-30-5) is a heterocyclic aromatic compound that has found utility beyond its primary application as a flavoring agent in the food and fragrance industries.[2][3] Its unique properties make it a strong candidate for use as an internal standard in various analytical applications.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2847-30-5 | [4][5][6] |
| Molecular Formula | C₆H₈N₂O | [4][5][6][7][8] |
| Molecular Weight | 124.14 g/mol | [4][6][8] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Density | ~1.06 g/mL at 25 °C | [4][9] |
| Refractive Index | ~1.507 at 20 °C | [4][5][10] |
| Purity | Commercially available at ≥98.5% | [5] |
Rationale for Selection as an Internal Standard
The selection of an internal standard is a critical decision in method development. While the "gold standard" is often a stable isotope-labeled version of the analyte (e.g., a deuterated analog), these can be expensive or commercially unavailable.[11][12][13] this compound serves as an excellent alternative non-isotopic internal standard for the analysis of other volatile or semi-volatile pyrazines and related compounds for several reasons:
-
Chemical Similarity: As a pyrazine derivative, it shares structural and chemical properties with a class of important aroma and flavor compounds, ensuring it behaves similarly during extraction and chromatographic analysis.
-
Commercial Availability and Purity: It is readily available from chemical suppliers in high purity (≥99%), which is essential for preparing accurate standard solutions.[4][5]
-
Synthetic Origin: It is a synthetic compound, and while it occurs naturally in some thermally processed foods like coffee and cocoa[3], its concentration is often negligible or absent in many other matrices, preventing interference with the analysis.
-
Excellent Chromatographic Behavior: It is sufficiently volatile and thermally stable for GC analysis, typically producing sharp, symmetrical peaks.
-
Distinct Mass Spectrum: It has a unique mass spectrum, allowing for clear identification and quantification without isobaric interference from common matrix components or many target analytes.
Principle of Internal Standard Correction
The fundamental relationship in internal standard quantification is based on the Response Factor (RF), which relates the known concentration of a substance to its measured response from the analytical instrument.
The workflow below illustrates how the internal standard corrects for variability. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains stable even if the absolute peak areas fluctuate due to injection volume differences or instrument drift.
Figure 1: Logical workflow for quantification using the internal standard method.
Application Protocol: Quantification of 2-Ethyl-3,5-dimethylpyrazine in Roasted Coffee Beans using GC-MS
This protocol provides a step-by-step method for the quantification of a target analyte, 2-Ethyl-3,5-dimethylpyrazine (analyte), in a coffee matrix using this compound (MMP) as the internal standard. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a technique well-suited for volatile analysis in complex matrices like coffee.[13][14]
Reagents and Materials
-
Analyte: 2-Ethyl-3,5-dimethylpyrazine (≥98% purity)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: Methanol (HPLC or GC grade)
-
Water: Deionized or Milli-Q grade
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Equipment: Analytical balance, volumetric flasks, pipettes, 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), heater-stirrer.
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in methanol in a 10 mL volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethyl-3,5-dimethylpyrazine and dissolve in methanol in a 10 mL volumetric flask.
-
IS Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock Solution to 10 mL with methanol.
-
Analyte Working Solution (10 µg/mL): Dilute 100 µL of the Analyte Stock Solution to 10 mL with methanol.
Preparation of Calibration Standards
Prepare a series of calibration standards in 20 mL headspace vials as described in the table below. This creates a concentration range suitable for establishing linearity.
| Calibration Level | Volume of Analyte Working Soln. (µL) | Resulting Analyte Conc. (ng/mL) | Volume of IS Working Soln. (µL) | Resulting IS Conc. (ng/mL) |
| Blank | 0 | 0 | 0 | 0 |
| Level 1 | 5 | 5 | 50 | 50 |
| Level 2 | 10 | 10 | 50 | 50 |
| Level 3 | 50 | 50 | 50 | 50 |
| Level 4 | 100 | 100 | 50 | 50 |
| Level 5 | 250 | 250 | 50 | 50 |
| Final concentration assuming a total sample volume of 10 mL. |
To each vial, add 3 g of NaCl and deionized water to a final volume of 10 mL. Immediately seal the vials.
Sample Preparation
-
Grind Coffee: Finely grind roasted coffee beans.
-
Weigh Sample: Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Add Salt: Add 3 g of NaCl to the vial.
-
Spike IS: Add 50 µL of the IS Working Solution (10 µg/mL) to the vial. This results in a final IS concentration of 50 ng/mL, consistent with the calibration standards.
-
Add Water: Add deionized water to a final volume of 10 mL.
-
Seal: Immediately seal the vial and vortex for 30 seconds.
HS-SPME-GC-MS Analysis
The following diagram outlines the complete experimental workflow.
Figure 2: Experimental workflow from sample preparation to data analysis.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable platform for volatile analysis. |
| MS System | Agilent 5975C or equivalent | Provides sensitive detection and mass confirmation. |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad-range fiber suitable for pyrazines. |
| Injection Port | Splitless mode, 250 °C | Ensures efficient thermal desorption of analytes from the fiber. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for pyrazines. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates analytes from matrix components effectively. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| SIM Ions | Analyte: m/z 136 (Quant), 121 (Qual) IS (MMP): m/z 124 (Quant), 94 (Qual) | Specific ions for unambiguous identification and quantification. |
Data Analysis and Calculation
-
Construct Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the known analyte concentration (ng/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify Sample: Calculate the peak area ratio for the coffee sample. Use the regression equation from the calibration curve to determine the concentration of 2-Ethyl-3,5-dimethylpyrazine in the sample.
Method Validation
To ensure a developed analytical method is fit for its intended purpose, it must be validated. Key validation parameters, based on international guidelines such as ICH Q2(R1), are summarized below.[15]
| Validation Parameter | Definition | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (R²) ≥ 0.995 |
| Range | The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[15] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels (e.g., 3 levels, 3 replicates each). | Mean recovery between 80-120% for most assays. |
| Precision | The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Selectivity (Specificity) | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities). | No significant interfering peaks at the retention time of the analyte and IS in a blank matrix. |
Conclusion
This compound is a versatile and reliable compound for use as an internal standard in chromatographic analysis. Its chemical properties, commercial availability, and robust performance make it an excellent choice for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative methods. The detailed protocol provided herein serves as a practical template for researchers to develop and validate their own analytical methods for volatile and semi-volatile compounds in complex matrices.
References
- 1. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 4. This compound = 99 , FCC, FG 2847-30-5 [sigmaaldrich.com]
- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- 7. scent.vn [scent.vn]
- 8. GSRS [precision.fda.gov]
- 9. This compound CAS#: 2847-30-5 [m.chemicalbook.com]
- 10. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 11. benchchem.com [benchchem.com]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Application Notes & Protocols: Characterization of 2-Methoxy-3-methylpyrazine using Gas Chromatography-Olfactometry (GC-O)
Abstract: This document provides a comprehensive guide to the theory, application, and detailed protocols for the analysis of 2-Methoxy-3-methylpyrazine using Gas Chromatography-Olfactometry (GC-O). This compound is a critical aroma compound known for its potent nutty, roasted, and earthy notes, significantly impacting the sensory profile of numerous food products, including coffee, baked goods, and wines.[1][2][3] Gas Chromatography-Olfactometry (GC-O) stands as an indispensable technique that marries the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system.[4][5] This allows researchers not only to detect and quantify volatile compounds but also to directly correlate them with their sensory impact. This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries, offering both foundational knowledge and actionable protocols for successful implementation.
Scientific Foundation and Principles
The Analyte: this compound
This compound (C₆H₈N₂O) is a member of the pyrazine chemical class, which is renowned for its contribution to roasted, nutty, and vegetative aromas.[6][7] Its presence, even at trace levels (ng/L), can define the characteristic aroma of a product. For instance, it is a key contributor to the desirable aroma of roasted coffee and hazelnuts but can also be associated with "cork taint" in wine at certain concentrations.[2][8] Understanding its concentration and sensory contribution is therefore paramount for product development and quality assurance.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₈N₂O[6]
-
Molecular Weight: 124.14 g/mol [6]
-
Aroma Profile: Nutty, roasted, hazelnut, peanut, earthy.[1][3][9]
-
Solubility: Slightly soluble in water; soluble in organic solvents like ethanol.[9][10]
The Technique: Gas Chromatography-Olfactometry (GC-O)
Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds but fail to provide information on their odor activity or sensory relevance.[11] Many compounds may be present at high concentrations but have no odor, while others can be sensorially significant below the instrument's detection limit.[12]
GC-O overcomes this limitation by splitting the column effluent between a conventional chemical detector (e.g., MS or Flame Ionization Detector - FID) and a heated olfactory detection port (ODP), where a trained human assessor acts as the detector.[4][13] This dual detection system allows for the direct correlation of an instrumental signal with a sensory perception, enabling the identification of truly odor-active compounds.[14]
Comprehensive Experimental Workflow
The successful GC-O analysis of this compound hinges on a meticulously executed workflow, from sample preparation to data interpretation.
Caption: Overall experimental workflow for GC-O analysis.
Protocol 1: Sample Preparation & Aroma Extraction
The choice of extraction method is critical and depends entirely on the sample matrix.[4] The objective is to efficiently isolate this compound and other volatiles without altering the original aroma profile or introducing artifacts.
A. Headspace Solid-Phase Microextraction (HS-SPME)
-
Application: Ideal for liquid samples (wine, coffee, juice) and some solid matrices. It is a solvent-free, simple, and sensitive technique.[15][16]
-
Methodology:
-
Place 5-10 mL (for liquids) or 2-5 g (for solids) of the sample into a 20 mL headspace vial.
-
If applicable, add an internal standard and a salt (e.g., NaCl, 1-2 g) to increase the volatility of the analytes.
-
Seal the vial tightly with a PTFE/silicone septum cap.
-
Place the vial in an autosampler or heating block and equilibrate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.[17]
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
B. Solvent-Assisted Flavour Evaporation (SAFE)
-
Application: Excellent for complex or fatty matrices, providing a representative, artifact-free extract.[4][16]
-
Methodology:
-
Homogenize the sample (10-50 g) with a suitable solvent (e.g., dichloromethane).
-
Filter the mixture to remove solid residues.
-
Introduce the solvent extract into the SAFE apparatus.
-
Apply a high vacuum and gently heat the sample flask. The solvent and volatile compounds will evaporate at a low temperature, pass through a condenser, and be collected in a cooled flask.
-
This process separates volatile aroma compounds from non-volatile matrix components like lipids and sugars.
-
Carefully concentrate the resulting extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.
-
Protocol 2: GC-O System Configuration
Precise instrumental parameters are essential for the effective separation and detection of this compound.
Table 1: Recommended GC-O Instrumental Parameters
| Parameter | Recommended Setting | Rationale & Causality |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control (EPC) and temperature programming for reproducible retention times. |
| Inlet | Split/Splitless (SSL) | Allows for flexibility. Splitless mode is preferred for trace analysis to transfer the maximum amount of analyte to the column.[18] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[18] |
| Injection Mode | Splitless (for 1 min) | Maximizes sensitivity for trace-level pyrazines. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. Hydrogen can offer faster analysis times and higher resolution.[19] |
| Constant Flow Rate | 1.5 mL/min | Maintains consistent separation and retention times throughout the temperature program. |
| Column | DB-WAX or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column (DB-WAX) provides good selectivity for pyrazines. A non-polar DB-5ms can be used for general screening and confirmation.[4] |
| Oven Program | 40 °C (hold 2 min), ramp at 6 °C/min to 240 °C, hold 5 min | This program effectively separates highly volatile compounds at the beginning and allows for the elution of less volatile compounds like pyrazines at higher temperatures.[20] |
| Effluent Splitter | Y-type glass splitter | Divides the column effluent (~1:1 ratio) between the chemical detector and the ODP.[13] |
| Transfer Lines | Deactivated fused silica tubing, heated to 250 °C | Prevents condensation and loss of semi-volatile compounds en route to the detectors.[5] |
| Chemical Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides positive identification through mass spectra. FID is a robust, universal detector for quantification.[18] |
| Olfactory Detector | Olfactory Detection Port (ODP) with humidified air supply | The human nose. Humidified air prevents nasal passage dehydration and sensory fatigue during sniffing sessions.[5] |
Protocol 3: Olfactometry and Panelist Procedure
The human detector must be managed as a precision instrument.
-
Panelist Selection: Assessors should be screened for general olfactory acuity and the absence of specific anosmia. They must be trained to recognize and describe a wide range of standard aroma compounds.[21]
-
Pre-Session Briefing: Instruct panelists to refrain from smoking, consuming strongly flavored food/beverages (e.g., coffee, garlic), or wearing scented products for at least 1 hour before the session.[4]
-
Sniffing Technique: The panelist sits comfortably at the ODP and sniffs the effluent as the chromatographic run progresses.
-
Data Recording: Using specialized software or a voice recorder, the panelist records the start and end time of any perceived odor, provides a detailed description (e.g., "nutty," "roasted peanut," "earthy"), and rates its intensity on a predefined scale.
-
Session Duration: To prevent sensory fatigue, individual sniffing sessions should not exceed 30 minutes.[4]
Data Analysis and Interpretation
The ultimate goal is to create an "aromagram" that maps odor events to chromatographic peaks.
Caption: Data analysis workflow using AEDA.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful technique for ranking odorants based on their sensory potency.[5][22]
-
Serial Dilution: The original aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, 1:8, etc.) with a pure solvent.[23]
-
GC-O Analysis: Each dilution is analyzed by GC-O until no odors are detected by the panelist.
-
Flavor Dilution (FD) Factor: The FD factor for an odorant is the highest dilution at which it is still perceived.[22][24] A higher FD factor indicates a more potent and sensorially important compound in the original sample.
-
Application: By comparing the FD factors of all detected odorants, researchers can create a hierarchy of the most significant aroma contributors. For example, if this compound has an FD factor of 1024 while another compound has an FD of 32, the pyrazine is considered significantly more impactful.
Detection Frequency Analysis
An alternative or complementary method involves using a panel of multiple assessors (e.g., 6-12 people) to sniff the same undiluted sample.[5]
-
Data Collection: Each panelist indicates the presence or absence of an odor at any given time.
-
Nasal Impact Frequency (NIF): The NIF is the number of panelists who detected an odor at a specific retention time.[4][5]
-
Interpretation: Odorants detected by a higher percentage of the panel are considered more significant. This method is simpler than AEDA but provides a robust consensus on the most easily perceived aromas.[25]
Conclusion
The Gas Chromatography-Olfactometry analysis of this compound provides invaluable insights that bridge the gap between analytical chemistry and sensory science. By employing the detailed protocols for sample extraction, instrumental configuration, and data analysis outlined in this guide, researchers can accurately identify and quantify the sensory impact of this critical aroma compound. The application of techniques like AEDA allows for a scientifically rigorous ranking of odorants, empowering professionals in the food, beverage, and fragrance industries to make informed decisions in product development, quality control, and troubleshooting.
References
- 1. This compound CAS#: 2847-30-5 [m.chemicalbook.com]
- 2. foodsciencejournal.com [foodsciencejournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdx.cat [tdx.cat]
- 8. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 10. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Food & Fragrance Ingredient [chemheterocycles.com]
- 11. Aroma Recovery During Beverage Processing: Techniques, Causes, And Solutions [vinanhatrang.com]
- 12. aidic.it [aidic.it]
- 13. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 15. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. microbenotes.com [microbenotes.com]
- 20. The Basic Principles and Structure of Gas Chromatography Instrument_industry trends-Perfectlight [perfectlight.com.cn]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ars.usda.gov [ars.usda.gov]
- 24. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Availability of Detection Frequency Method Using Three-Port Gas Chromatography-Olfactometry for Rapid Comparison of Whole Milk Powders [jstage.jst.go.jp]
Application Note & Protocol: Synthesis and Application of Deuterated 2-Methoxy-3-methylpyrazine as an Internal Standard for Quantitative Mass Spectrometry
Abstract
2-Methoxy-3-methylpyrazine is a potent aroma compound, contributing characteristic nutty, roasted, and earthy notes to a variety of foods and beverages, including coffee and baked goods.[1][2] Accurate quantification of this and similar flavor compounds is critical for quality control and research in the food and fragrance industries. The "gold standard" for quantitative analysis via mass spectrometry is the use of stable isotope-labeled internal standards.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 2-(methoxy-d3)-3-methylpyrazine. It further outlines its application as an internal standard for the precise quantification of its native analogue in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is crucial for compensating for variations during sample preparation and potential matrix effects during analysis, thereby ensuring high accuracy and reproducibility.[5][6]
Introduction: The Rationale for Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of a target analyte. An ideal IS should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Stable isotope-labeled compounds, particularly deuterated analogues, are considered the most effective internal standards for several key reasons:[3][4]
-
Co-elution: The deuterated standard is chemically identical to the native analyte, meaning it exhibits the same chromatographic retention time, ensuring that both compounds experience the same matrix effects and ionization suppression/enhancement at the point of analysis.[4][5]
-
Similar Extraction Recovery: During sample preparation and extraction, any loss of the analyte is mirrored by a proportional loss of the deuterated IS, allowing for accurate correction.
-
Distinct Mass: The mass difference between the analyte and the IS (e.g., +3 Da for a -d3 label) allows for their simultaneous but distinct detection by the mass spectrometer without interfering with each other's signals.[4]
This guide focuses on the synthesis of 2-(methoxy-d3)-3-methylpyrazine, a robust internal standard for its non-labeled counterpart, a key aroma compound found in many consumer products.[7][8]
Synthesis of 2-(methoxy-d3)-3-methylpyrazine
Synthetic Principle and Strategy
The most direct and efficient route to introduce a deuterated methoxy group onto the pyrazine ring is via the O-methylation of the corresponding hydroxyl precursor, 2-hydroxy-3-methylpyrazine.[9][10] This reaction proceeds via a Williamson ether synthesis mechanism. The hydroxyl group of the precursor is first deprotonated by a suitable base to form a more nucleophilic pyrazin-2-olate anion. This anion then acts as a nucleophile, attacking a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to form the desired deuterated ether product.
The overall workflow is depicted below.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Hydroxy-3-methylpyrazine | C₅H₆N₂O | 110.11 | 1.0 | 1.10 g (10 mmol) |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | 0.48 g (12 mmol) |
| Iodomethane-d3 (99.5 atom % D) | CD₃I | 144.96 | 1.1 | 1.59 g (11 mmol) |
| Anhydrous Dimethylformamide | C₃H₇NO | - | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | As needed |
| Saturated NaCl Solution (Brine) | NaCl | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | As needed |
| Silica Gel (for chromatography) | SiO₂ | - | - | As needed |
Detailed Synthesis Protocol
Safety Precaution: This procedure involves sodium hydride, which is highly reactive with water, and iodomethane-d3, which is a toxic alkylating agent. All steps must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be thoroughly dried before use.
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-hydroxy-3-methylpyrazine (1.10 g, 10 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12 mmol) portion-wise over 15 minutes. Causality Note: Adding the base slowly at low temperature controls the exothermic reaction and hydrogen gas evolution as the acidic hydroxyl proton is removed to form the sodium pyrazin-2-olate.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The solution may become a thicker slurry.
-
Deuterated Methylation: While maintaining the temperature at 0 °C, add iodomethane-d3 (1.59 g, 11 mmol) dropwise via syringe over 10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it, and analyzing by GC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of deionized water dropwise to quench any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer twice with 50 mL of saturated NaCl solution (brine) to remove residual DMF and water.
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to yield 2-(methoxy-d3)-3-methylpyrazine as a clear liquid.
Product Characterization
-
Mass Spectrometry (MS): The purified product should be analyzed by GC-MS. The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 127, which is 3 mass units higher than the unlabeled this compound (m/z 124), confirming the successful incorporation of the CD₃ group.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will confirm the structure and purity. Crucially, the characteristic singlet for the methoxy protons (around 4.0 ppm) seen in the unlabeled compound will be absent. ²H (Deuterium) NMR will show a signal corresponding to the deuterated methoxy group.
Application Protocol: Quantification of this compound in Wine
Principle of Quantification by Isotope Dilution
This protocol uses the newly synthesized 2-(methoxy-d3)-3-methylpyrazine as an IS for the quantification of native this compound in a wine sample. A known quantity of the IS is "spiked" into the sample at the beginning of the workflow. The ratio of the MS response of the native analyte to the IS is then used for quantification. This ratio remains constant regardless of sample loss during extraction or injection variability, providing a highly accurate measurement.[5]
Step-by-Step Analytical Protocol
-
Preparation of Internal Standard Stock Solution: Accurately weigh ~10 mg of the synthesized 2-(methoxy-d3)-3-methylpyrazine and dissolve it in 10 mL of ethanol to create a stock solution of ~1 mg/mL. Prepare a working solution by diluting this stock solution to a final concentration of ~1 µg/mL.
-
Sample Preparation: Place 10 mL of the wine sample into a 20 mL headspace vial. Add 3 g of NaCl to increase the volatility of the analyte.
-
Internal Standard Spiking: Add 10 µL of the ~1 µg/mL IS working solution to the vial. This results in a final IS concentration of ~1 ng/mL (1 ppb).
-
Extraction (HS-SPME): Tightly cap the vial. Place it in a heating block at 60 °C with agitation. Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to extract the volatile compounds.[11]
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250 °C) for 5 minutes.
-
Use a suitable GC column (e.g., DB-WAX or DB-5) and a temperature program that provides good separation of the target analyte from other matrix components.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode. Monitor a characteristic ion for the native analyte (e.g., m/z 124) and the deuterated IS (e.g., m/z 127).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of native this compound (e.g., 0.1 to 10 ng/mL) and a fixed concentration of the deuterated IS (1 ng/mL).
-
Analyze these standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Calculate the analyte/IS peak area ratio for the wine sample and determine its concentration using the linear regression equation from the calibration curve.
-
Conclusion
This application note provides a comprehensive and reliable methodology for the synthesis of 2-(methoxy-d3)-3-methylpyrazine. The described synthetic route is robust and yields a high-purity product suitable for demanding analytical applications. Furthermore, the detailed protocol for its use as an internal standard in an isotope dilution HS-SPME-GC-MS analysis demonstrates its value in achieving accurate and precise quantification of this important flavor compound in complex matrices. The principles and workflows described herein are broadly applicable to the quantification of other volatile and semi-volatile analytes in various fields of research.
References
- 1. innospk.com [innospk.com]
- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 9. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-3-methylpyrazine|CAS 19838-07-4 [benchchem.com]
- 11. Pyrazine-d4 Deuterated Solvent | Sigma-Aldrich [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Methoxy-3-methylpyrazine Analysis
Welcome to the technical support center for the analysis of 2-Methoxy-3-methylpyrazine (MMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the common challenge of matrix effects in the quantitative analysis of this potent flavor and aroma compound.
Introduction to this compound (MMP) and the Challenge of Matrix Effects
This compound (CAS 2847-30-5) is a key aroma compound found in a variety of food products, including coffee, baked goods, and sherry, contributing nutty, roasted, and hazelnut-like sensory notes.[1][2] Its analysis is crucial for quality control and flavor profile characterization. However, the accurate quantification of MMP is often complicated by the sample matrix—the collection of all components in a sample other than the analyte of interest.[3][4] These co-extracted compounds can significantly alter the analytical signal of MMP, a phenomenon known as the "matrix effect," leading to inaccurate and unreliable results.[5][6]
This guide provides a comprehensive overview of matrix effects and practical strategies to mitigate their impact on your MMP analysis, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding MMP analysis and matrix effects:
1. What are matrix effects and how do they impact my MMP analysis?
Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix.[7] In the context of MMP analysis, this means that other compounds extracted from your sample can interfere with the detection of MMP, leading to an underestimation (suppression) or overestimation (enhancement) of its true concentration.[8][9] This can severely compromise the accuracy and precision of your results.[6][10]
2. What causes matrix effects in LC-MS and GC-MS analysis of MMP?
The mechanisms of matrix effects differ between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS):
-
In LC-MS , matrix effects primarily occur during the ionization process in the mass spectrometer's source.[11][12] Co-eluting matrix components can compete with MMP for ionization, leading to a reduction in the number of MMP ions produced and, consequently, a suppressed signal.[8][10] Less commonly, some matrix components can enhance the ionization of MMP.[6]
-
In GC-MS , the most common matrix effect is signal enhancement. This happens when non-volatile matrix components accumulate in the GC inlet, masking "active sites" where MMP molecules might otherwise adsorb or degrade. This "protection" of MMP leads to a greater number of molecules reaching the detector, resulting in an artificially high signal.
3. How can I determine if my MMP analysis is affected by matrix effects?
A straightforward way to assess the presence of matrix effects is to compare the analytical response of MMP in a pure solvent standard to its response in a matrix-matched standard at the same concentration.[13] A significant difference in the signal intensity indicates the presence of matrix effects. A value less than 100% suggests signal suppression, while a value greater than 100% indicates signal enhancement.
4. What is the best way to eliminate or compensate for matrix effects?
There is no single "best" way, as the optimal approach depends on the specific sample matrix, the required sensitivity, and the available instrumentation. However, a combination of the following strategies is often most effective:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[14]
-
Matrix-Matched Calibration: To compensate for the matrix effect by preparing calibration standards in a blank matrix extract.[3]
-
The Standard Addition Method: A calibration technique where known amounts of the analyte are added to the sample itself.[15][16]
-
Use of an Internal Standard: Particularly a stable isotope-labeled internal standard, which is considered the gold standard for correcting matrix effects.[17][18]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during MMP analysis that may be related to matrix effects.
| Observed Problem | Potential Cause (related to Matrix Effects) | Recommended Solutions |
| Low MMP Recovery / Signal Suppression | Co-eluting matrix components in LC-MS are competing with MMP for ionization. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) or QuEChERS to remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate MMP from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with MMP and experience the same degree of suppression, allowing for accurate correction.[19] |
| High MMP Results / Signal Enhancement | In GC-MS, non-volatile matrix components are masking active sites in the inlet, preventing MMP degradation. | 1. Use an Inlet Liner with Glass Wool: This can help trap non-volatile matrix components. 2. Perform Regular Inlet Maintenance: Clean or replace the liner and seal frequently. 3. Employ Matrix-Matched Calibration: This will ensure that the calibration standards experience the same enhancement as the samples. 4. Utilize a SIL-IS: This will co-elute and experience the same enhancement, providing accurate quantification.[18] |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between different sample injections. | 1. Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent for all samples and standards. 2. Use an Internal Standard: An internal standard added early in the sample preparation process can correct for variations in extraction efficiency and injection volume.[17][20] 3. Automate Sample Preparation: If possible, use automated systems to minimize human error. |
| Peak Tailing or Splitting | While often a chromatographic issue, severe matrix overload can contribute to poor peak shape. | 1. Dilute the Sample Extract: This can reduce the overall concentration of matrix components being introduced to the system. 2. Enhance Sample Cleanup: A more selective sample preparation technique can remove the compounds causing the issue. |
Visualizing Matrix Effects
The following diagram illustrates the fundamental concept of matrix effects in mass spectrometry.
Caption: The impact of matrix components on analyte ionization and signal detection.
In-Depth Experimental Protocols
Here are detailed, step-by-step protocols for two highly effective sample preparation techniques for mitigating matrix effects in MMP analysis.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for MMP in Beverages
HS-SPME is a solvent-free extraction technique that is ideal for volatile compounds like MMP in liquid matrices.[21]
Workflow Diagram:
Caption: Workflow for HS-SPME analysis of MMP.
Step-by-Step Methodology:
-
Sample Preparation: Place a 5 mL aliquot of the liquid sample (e.g., coffee, wine) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, preferably a stable isotope-labeled analog of MMP such as 2-Methoxy-d3-3-methylpyrazine.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow the volatile compounds to equilibrate between the liquid and headspace phases. Agitation can shorten the equilibration time.[21]
-
HS-SPME Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample. Expose the fiber for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for MMP in Solid Foods
The QuEChERS method is a widely used sample preparation technique for the analysis of a broad range of analytes in complex food matrices.[22] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[23]
Workflow Diagram:
Caption: The QuEChERS sample preparation workflow.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 10 g of a homogenized solid food sample into a 50 mL centrifuge tube.
-
Extraction and Partitioning: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent material (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at >3000 rcf for 5 minutes.
-
Analysis: Collect the supernatant and inject it into the GC-MS or LC-MS system for analysis.
Advanced Strategies for Mitigating Matrix Effects
For particularly challenging matrices, the following advanced strategies can be employed:
-
Standard Addition Method: This method involves adding known amounts of a standard solution of MMP to several aliquots of the sample.[24][25] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard.[26] The x-intercept of the extrapolated curve gives the concentration of MMP in the original sample.[15] This method is particularly useful when a suitable blank matrix is not available for matrix-matched calibration.[3][16]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS is the most robust method for correcting matrix effects.[18] A SIL-IS, such as 2-Methoxy-d3-3-methylpyrazine, is chemically identical to MMP but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).[27] Because it has nearly identical physicochemical properties, it co-elutes with MMP and is affected by the matrix in the same way, allowing for highly accurate and precise quantification.[19]
Conclusion
The successful analysis of this compound in complex matrices hinges on the effective management of matrix effects. By understanding the causes of these effects and implementing appropriate strategies, from robust sample preparation to the use of advanced calibration techniques and internal standards, researchers can ensure the generation of reliable and accurate data. This guide provides a foundation for troubleshooting and optimizing your analytical methods for MMP, ultimately leading to higher confidence in your results.
References
- 1. This compound CAS#: 2847-30-5 [m.chemicalbook.com]
- 2. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 3. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. ck12.org [ck12.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. longdom.org [longdom.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Standard addition - Wikipedia [en.wikipedia.org]
- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. QuEChERS - Wikipedia [en.wikipedia.org]
- 23. QueChERS SPE in Food and Beverage Testing [fishersci.com]
- 24. alpha-measure.com [alpha-measure.com]
- 25. Standard Addition [zimmer.fresnostate.edu]
- 26. chem.uci.edu [chem.uci.edu]
- 27. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing the Extraction of 2-Methoxy-3-methylpyrazine from Complex Samples
Welcome to the technical support center dedicated to enhancing the extraction efficiency of 2-Methoxy-3-methylpyrazine (MMP) and other volatile pyrazines from challenging matrices. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome common hurdles in sample preparation and analysis. We will delve into the nuances of various extraction techniques, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your workflows effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the extraction of this compound.
Q1: What makes the extraction of this compound from complex samples so challenging?
A1: The primary challenges in extracting this compound (MMP) stem from its physicochemical properties and the nature of complex matrices. MMP is a semi-volatile compound, meaning it exists in equilibrium between the sample and the headspace.[1][2] Its relatively low molecular weight and moderate polarity can lead to inconsistent partitioning during extraction.[3] Furthermore, complex samples such as food, beverages, and biological fluids contain a multitude of interfering compounds (e.g., fats, proteins, sugars) that can compete for binding sites on extraction media or suppress the analytical signal, a phenomenon known as the matrix effect.[4]
Q2: Which extraction techniques are most suitable for this compound?
A2: The most effective and widely used techniques for MMP extraction are solventless, equilibrium-based methods that are well-suited for volatile and semi-volatile compounds. These include:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a very common and sensitive technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[5][6]
-
Stir Bar Sorptive Extraction (SBSE): SBSE utilizes a magnetic stir bar coated with a sorbent phase, offering a larger extraction phase volume compared to SPME, which can lead to higher recoveries for certain analytes.[7][8]
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): While more traditional, these methods can also be effective. LLE involves partitioning the analyte between two immiscible liquid phases, and SPE uses a solid sorbent to retain the analyte from a liquid sample.[9][10] However, they can be more labor-intensive and may require solvent evaporation steps that can lead to the loss of volatile MMP.
The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q3: How critical is the choice of analytical instrumentation for MMP analysis?
A3: The analytical finish is as critical as the extraction. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and detection of MMP due to its high sensitivity and selectivity.[11][12] The use of a mass spectrometer allows for confident identification based on the mass spectrum and can help to resolve co-eluting peaks, which is a common issue in complex samples.[13] For ultra-trace analysis, tandem mass spectrometry (GC-MS/MS) can provide even greater sensitivity and specificity.[5][14]
Troubleshooting Guide: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful technique, but its efficiency is highly dependent on several experimental parameters. This guide will help you navigate common issues and optimize your extraction.
Problem 1: Low or No Recovery of this compound
This is one of the most frequent challenges encountered in HS-SPME. The causes can be multifaceted, ranging from suboptimal parameter settings to matrix interferences.
Logical Troubleshooting Workflow for Low MMP Recovery in HS-SPME
Caption: A systematic workflow for troubleshooting low MMP recovery in HS-SPME.
Detailed Troubleshooting Steps:
1. SPME Fiber Selection and Integrity:
-
Probable Cause: The choice of fiber coating is crucial for efficient trapping of MMP. A worn-out or contaminated fiber will also lead to poor performance.
-
Solution:
-
Fiber Polarity: For pyrazines, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended as they cover a wide range of analyte polarities and volatilities.[6][15] Carboxen/PDMS fibers have also shown high efficiency for pyrazine extraction.[14]
-
Fiber Conditioning: Ensure the fiber is properly conditioned according to the manufacturer's instructions before its first use and briefly conditioned between runs to remove any carryover.
-
Fiber Age: SPME fibers have a limited lifetime. If you observe a gradual decrease in performance, it may be time to replace the fiber.
-
2. Extraction Temperature and Time:
-
Probable Cause: The partitioning of MMP into the headspace is temperature-dependent. Insufficient time will not allow the system to reach equilibrium.
-
Solution:
-
Temperature Optimization: Increasing the temperature generally increases the vapor pressure of MMP, leading to higher concentrations in the headspace and better adsorption onto the fiber. A typical starting range is 50-70°C.[14][16] However, excessively high temperatures can sometimes lead to the degradation of the sample or the analyte.
-
Time Optimization: The extraction time should be sufficient to allow for equilibrium to be established between the sample, headspace, and fiber. Typical extraction times range from 20 to 60 minutes.[6][17] It is advisable to perform a time-course experiment to determine the optimal extraction time for your specific sample matrix.
-
3. Matrix Modification:
-
Probable Cause: The sample matrix can significantly influence the release of MMP into the headspace.
-
Solution:
-
Salting-Out Effect: The addition of salt (e.g., NaCl or Na₂SO₄) to the sample increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds like MMP and promotes their partitioning into the headspace.[16][18] A concentration of 20-30% (w/v) is often effective.[19]
-
pH Adjustment: Since pyrazines are basic compounds, adjusting the pH of the sample can influence their volatility. In acidic conditions (pH < 2), pyrazines can become protonated, reducing their volatility and leading to extensive loss from the headspace.[16][19] Maintaining a neutral to slightly basic pH can be beneficial.
-
Problem 2: Poor Reproducibility and High Variability
Inconsistent results are a common frustration in analytical chemistry. In HS-SPME, this can often be traced back to a lack of precise control over experimental conditions.
Key Parameters for Improving Reproducibility in HS-SPME
| Parameter | Recommendation | Rationale |
| Sample Volume | Keep the sample volume consistent across all samples and standards. | The ratio of headspace volume to sample volume affects the equilibrium concentration of the analyte in the headspace.[20] |
| Agitation | Use consistent and vigorous agitation (e.g., vortexing or stirring) during the equilibration and extraction phases. | Agitation facilitates the mass transfer of the analyte from the sample matrix to the headspace, allowing for faster equilibration.[20] |
| Fiber Immersion Depth | Ensure the SPME fiber is consistently placed at the same depth in the headspace of the vial for each run. | This ensures consistent exposure of the fiber to the headspace, minimizing variability in adsorption. |
| Temperature Control | Use a temperature-controlled autosampler or water bath to maintain a constant extraction temperature. | Small fluctuations in temperature can significantly impact the vapor pressure of MMP and the partitioning equilibrium. |
Troubleshooting Guide: Stir Bar Sorptive Extraction (SBSE)
SBSE offers a larger volume of extraction phase compared to SPME, which can be advantageous for less volatile compounds or when higher sensitivity is required.
Problem: Low Recovery of this compound with SBSE
While SBSE can provide excellent enrichment, its performance is also dependent on several factors.
Logical Troubleshooting Workflow for Low MMP Recovery in SBSE
Caption: A systematic workflow for troubleshooting low MMP recovery in SBSE.
Detailed Troubleshooting Steps:
1. Stir Bar Coating and Conditioning:
-
Probable Cause: The standard polydimethylsiloxane (PDMS) coating on SBSE stir bars is nonpolar and may have a lower affinity for moderately polar compounds like MMP.[8]
-
Solution:
-
Coating Selection: While PDMS is the most common coating, for more polar analytes, alternative coatings or modifications can be considered. However, for many applications, optimizing other parameters with a PDMS stir bar is sufficient.
-
Conditioning: Proper conditioning of the stir bar is essential to remove any contaminants and ensure a clean baseline. This is typically done by thermal desorption in the GC inlet.
-
2. Extraction Time and Stirring Speed:
-
Probable Cause: SBSE is an equilibrium-based technique, and sufficient time is needed for the analyte to partition into the sorbent phase. Inadequate stirring will slow down this process.
-
Solution:
-
Extraction Time: SBSE generally requires longer extraction times than SPME, often ranging from 60 to 120 minutes or even longer. An optimization study is recommended.
-
Stirring Speed: The stirring speed should be high enough to create a vortex, ensuring efficient mixing and mass transfer, but not so high that it causes splashing or instability of the stir bar.
-
3. Matrix and Solute Modification:
-
Probable Cause: Similar to SPME, the sample matrix can hinder the extraction of MMP.
-
Solution:
-
Salting-Out: Adding salt to the sample can significantly improve the recovery of polar and moderately polar compounds by decreasing their solubility in the aqueous phase.[21]
-
Solvent-Assisted SBSE (SA-SBSE): For more challenging extractions of polar analytes, a technique called solvent-assisted SBSE can be employed. This involves swelling the PDMS phase with a small amount of a suitable solvent, which can modify its polarity and enhance the extraction of more polar compounds.[21]
-
4. Thermal Desorption:
-
Probable Cause: Incomplete desorption of the analyte from the stir bar will lead to low recovery and carryover.
-
Solution:
-
Desorption Temperature and Time: Ensure that the thermal desorption temperature and time are sufficient to quantitatively transfer MMP from the stir bar to the GC column. A higher temperature and longer time may be necessary for less volatile compounds. Typical desorption temperatures are in the range of 250-300°C.
-
Concluding Remarks
Improving the extraction efficiency of this compound from complex samples is a process of systematic optimization and troubleshooting. By understanding the underlying principles of the chosen extraction technique and carefully controlling the key experimental parameters, you can achieve reliable and reproducible results. This guide provides a starting point for addressing common challenges, but it is important to remember that each sample matrix is unique and may require tailored optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Stability of 2-Methoxy-3-methylpyrazine under different storage conditions
Technical Support Center: 2-Methoxy-3-methylpyrazine
Introduction
Welcome to the technical support guide for this compound (CAS No: 2847-30-5). This document serves as a centralized resource for researchers, scientists, and formulation experts who utilize this potent aroma compound. This compound is highly valued for its characteristic nutty, roasted, and earthy aroma profile, finding extensive application in the flavor, fragrance, and pharmaceutical industries.[1][2] Its stability is crucial for ensuring the consistency, efficacy, and shelf-life of the final products.[3]
This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and a detailed protocol for assessing stability under stress conditions. Our goal is to empower you with the technical knowledge to optimize your handling, storage, and experimental design when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
To ensure maximum stability and preserve its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Protection from light is critical to extend its shelf life.[1][6][7] While some sources suggest storage at room temperature is acceptable, a controlled temperature at or below 20°C is recommended for optimal preservation.[2][6]
Q2: Is this compound sensitive to light and temperature?
Yes. The compound's stability is influenced by both light and temperature. Multiple sources recommend storing it protected from light.[6][7][8] It is a flammable liquid with a flash point of approximately 55.6°C (132°F), and should therefore be kept away from heat, open flames, and other sources of ignition.[9][10] Elevated temperatures can accelerate degradation and potentially lead to the formation of explosive vapor/air mixtures.
Q3: What is the expected shelf life of this compound?
The shelf life can vary depending on the purity and storage conditions. For a 5% solution in ethanol, a shelf life of 6 months has been indicated when stored under recommended conditions.[6] For the pure compound, it is advised to re-evaluate its quality if stored for more than 12 months.[7] For critical applications, it is best practice to perform a quality control check (e.g., via Gas Chromatography) to confirm purity before use if the material has been stored for an extended period.
Q4: What chemical incompatibilities should I be aware of?
This compound should not be stored with strong oxidizing agents or strong acids.[4][11][12] Contact with these substances can lead to hazardous reactions and degradation of the compound.
Q5: How stable is this compound in aqueous solutions, and how does pH affect it?
While specific degradation kinetics in aqueous solutions are not extensively published, the stability of similar pharmaceutical compounds can be significantly influenced by pH.[13] Acidic or basic conditions can potentially catalyze hydrolysis or other degradation reactions.[13] Given that this compound is used in various food and beverage applications, it exhibits good retention through processes like pasteurization.[1] However, for novel formulations or applications involving prolonged exposure to extreme pH in an aqueous matrix, it is imperative to conduct a dedicated stability study to determine its degradation profile.
Troubleshooting Guide
This section addresses common issues encountered during experimentation and quality control.
Issue 1: A previously pure sample now shows multiple peaks on the chromatogram.
-
Probable Cause 1: Improper Storage. The most common reason for degradation is exposure to light, heat, or air (oxygen). Review your storage protocol against the recommended conditions. Was the container seal compromised? Was it exposed to elevated temperatures or direct light?
-
Scientific Rationale: Pyrazines, like many heterocyclic aromatic compounds, can be susceptible to oxidation and photodegradation. The methoxy group can also be a site for chemical reactions.
-
Solution: Always store the compound in a tightly sealed, amber glass vial or a container shielded from light, in a cool, well-ventilated, and preferably inert (e.g., nitrogen-blanketed) environment.[4][6][7]
Issue 2: The characteristic "nutty/roasted" aroma of my product has faded or changed.
-
Probable Cause: Compound Degradation. A change in the sensory profile is a strong indicator that the concentration of this compound has decreased or it has degraded into other compounds with different aromatic properties.
-
Scientific Rationale: The potent aroma of this compound is directly tied to its specific molecular structure. Any chemical modification will alter its interaction with olfactory receptors, thus changing the perceived scent.
-
Solution: Quantify the concentration of this compound in your sample using an appropriate analytical technique like GC-MS to confirm its concentration against a standard. If degradation is confirmed, investigate the processing and storage steps for potential stressors like excessive heat, light exposure, or incompatible ingredients.[1]
Issue 3: I am observing poor mass balance in my stability study.
-
Probable Cause 1: Formation of Non-Chromophoric Degradants. Your analytical method (e.g., HPLC-UV) may not be able to detect all degradation products if they lack a UV-absorbing chromophore.
-
Probable Cause 2: Formation of Volatile Degradants. Degradation may produce volatile compounds that are lost during sample preparation or are not retained on your chromatography column.
-
Solution: Employ a universal detection method like mass spectrometry (LC-MS or GC-MS) or a Charged Aerosol Detector (CAD) to develop a comprehensive, stability-indicating method. This approach ensures that all significant degradation products are accounted for, which is a core principle of forced degradation studies.[14]
Data & Protocols
Summary of Storage and Handling Parameters
The following table summarizes the key storage and safety parameters for this compound based on compiled safety data sheets and technical documents.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place, max. 20°C recommended. | [4][6][9] |
| Light Exposure | Protect from light; store in a dark place. | [1][6][7][8] |
| Atmosphere | Store in a dry, well-ventilated area. | [4][5][11] |
| Container | Keep container tightly closed. | [6][7][15] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [4][11][12] |
| Safety | Flammable liquid; keep away from ignition sources. | [10][16][17] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14] This protocol provides a general framework; concentrations and exposure times may need to be optimized.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Note: Acetonitrile is often preferred for photostability studies as methanol can generate methoxy radical artifacts.[14]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[14] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At designated time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., GC-MS or HPLC-MS).
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation.
-
Identify and characterize major degradation products using mass spectrometry.
-
Assess the mass balance to ensure all products are accounted for.
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60°C - 80°C |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 60°C - 80°C |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature |
| Thermal | Dry Heat | 70°C or higher |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux-hours (Vis), 200 W-hr/m² (UV) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the forced degradation study protocol.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. This compound NATURAL EU BESTALLY [ventos.com]
- 8. De Monchy Aromatics this compound [demonchyaromatics.com]
- 9. innospk.com [innospk.com]
- 10. vigon.com [vigon.com]
- 11. mu-intel.com [mu-intel.com]
- 12. aurochemicals.com [aurochemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. synerzine.com [synerzine.com]
- 16. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. synerzine.com [synerzine.com]
Technical Support Center: Optimization of GC Parameters for 2-Methoxy-3-methylpyrazine Separation
Welcome to the technical support center for the gas chromatographic (GC) analysis of 2-Methoxy-3-methylpyrazine. This potent aroma compound, with its characteristic nutty and roasted scent, is a key analyte in the flavor and fragrance industry, as well as in food and beverage quality control.[1] Its accurate quantification often presents challenges due to its volatility and potential for co-elution with other matrix components.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues encountered during the GC separation of this compound. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of this compound?
A1: The most prevalent and effective method for analyzing pyrazines, including this compound, is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[2] For enhanced sensitivity and to minimize matrix effects, especially in complex samples like food and beverages, techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are widely used for sample preparation prior to GC-MS analysis.[2][3]
Q2: I am not seeing any peak for this compound, or the peak is very small. What are the likely causes?
A2: This is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation (HS-SPME):
-
Incorrect Fiber Choice: The selection of the SPME fiber is critical. For volatile compounds like pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[2]
-
Suboptimal Extraction Parameters: Ensure that the equilibration temperature and time are sufficient for the analyte to partition into the headspace. A typical starting point is 40-60°C for 10-30 minutes.[2] The extraction time also needs to be optimized to ensure sufficient adsorption onto the fiber.[4]
-
-
GC Inlet:
-
Incomplete Desorption: If the inlet temperature is too low or the desorption time is too short, the analyte will not be efficiently transferred to the column. A typical desorption temperature is 250-270°C for 2-5 minutes in splitless mode.[2][5]
-
System Leaks: Leaks in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector.[5] Regularly perform a leak check.
-
-
Detector (MS):
-
Ion Source Contamination: A dirty ion source is a primary cause of sensitivity loss.[5] Regular cleaning according to the manufacturer's protocol is essential.
-
Incorrect Acquisition Mode: For high sensitivity, Selected Ion Monitoring (SIM) mode is preferred over full scan mode.[3] Key ions for this compound include m/z 124 (molecular ion) and 40.[6]
-
Q3: My this compound peak is tailing or broad. How can I improve the peak shape?
A3: Poor peak shape is often a result of interactions within the GC system or suboptimal chromatographic conditions.
-
Active Sites: Pyrazines can interact with active sites in the inlet liner or the beginning of the GC column. Using a deactivated inlet liner is crucial. If the problem persists, trimming the first few centimeters of the column can help.[5]
-
Column Contamination: Buildup from previous injections can degrade peak shape. Bake out the column at its maximum recommended temperature to remove contaminants.[5]
-
Inlet Temperature: An inlet temperature that is too low can lead to inefficient vaporization and broad peaks. A temperature between 230-270°C is generally recommended for pyrazines.[5]
-
Carrier Gas Flow Rate: An incorrect flow rate can cause band broadening. Ensure the flow rate is optimized for your column dimensions (e.g., ~1.0-1.2 mL/min for a 0.25 mm ID column).[3][5]
Troubleshooting Guide: A Deeper Dive
Issue 1: Co-elution with Matrix Components
One of the most significant challenges in analyzing this compound is its potential to co-elute with other volatile compounds, especially in complex matrices like coffee or wine.[2] This can lead to inaccurate quantification.
Causality: Co-elution occurs when two or more compounds have very similar retention times on a given GC column due to similar chemical properties.[2]
Solutions:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower oven temperature ramp rate (e.g., 2-5°C/min) can significantly improve the resolution of closely eluting compounds.[5]
-
Initial Hold Time: Increasing the initial hold time at a lower temperature can also help to better separate volatile compounds at the beginning of the chromatogram.
-
-
Change the GC Column:
-
Select a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., DB-WAX or SUPELCOWAX 10) can alter the elution order and resolve the co-elution.[2][5] The choice of stationary phase is the most critical factor influencing selectivity.[7][8]
Table 1: Recommended GC Columns for this compound Separation
-
| Column Type | Stationary Phase | Polarity | Recommended Use |
| DB-5ms | 5% Phenyl - 95% Dimethylpolysiloxane | Non-Polar | General purpose, good for initial screening.[2] |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | Excellent for resolving polar compounds and addressing co-elution issues with pyrazines.[2][5] |
| SUPELCOWAX 10 | Polyethylene Glycol (PEG) | Polar | Provides good separation for polar volatile compounds. |
Experimental Workflow for Resolving Co-elution:
Caption: Workflow for resolving co-elution issues.
Issue 2: Poor Reproducibility of Peak Areas
Inconsistent peak areas can severely impact the accuracy of quantitative analysis.
Causality: This issue often points to problems with sample introduction or system stability.
Solutions:
-
Injector Maintenance:
-
Syringe Issues (if using liquid injection):
-
A blocked or leaking syringe will deliver inconsistent sample volumes. Clean or replace the syringe.[9]
-
-
HS-SPME Variability:
-
Ensure consistent sample volume, equilibration temperature, and extraction time for all samples and standards.[4] Automation can significantly improve reproducibility.
-
Table 2: Summary of Optimized GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Sample Preparation | ||
| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | High sensitivity and minimizes matrix effects.[2][3] |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Effective for trapping volatile pyrazines.[2] |
| Equilibration Temp. | 40-60°C | Allows for efficient partitioning of the analyte into the headspace.[2] |
| Equilibration Time | 10-30 minutes | Ensures equilibrium is reached before extraction.[2][4] |
| Extraction Time | 30-50 minutes | Needs to be optimized for maximum adsorption onto the fiber.[4] |
| GC Parameters | ||
| Inlet Temperature | 250-270°C | Ensures complete and rapid desorption of the analyte from the SPME fiber.[3][5] |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis.[3] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0-1.2 mL/min (for 0.25 mm ID column) | Optimized for best column efficiency and peak shape.[3][5] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 250°C (hold 5 min) | A starting point that can be adjusted to improve separation.[2] |
| MS Parameters | ||
| Ion Source Temp. | 230°C | Maintains the analyte in the gas phase and prevents contamination.[3][5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity in quantitative analysis.[3] |
| Monitored Ions | m/z 124, 40 | Quantifier and qualifier ions for confident identification.[6] |
Systematic Troubleshooting Logic:
Caption: Systematic troubleshooting logic for GC analysis.
By methodically addressing these common issues, you can develop a robust and reliable GC method for the separation and quantification of this compound, ensuring the accuracy and integrity of your analytical data.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Gas Chromatography (GC) Analysis of 2-Methoxy-3-methylpyrazine
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-Methoxy-3-methylpyrazine. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve common issues, particularly poor peak shape.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape, especially peak tailing, is a frequent challenge when analyzing active nitrogen-containing compounds like this compound. This phenomenon occurs when analyte molecules interact with "active sites" within the GC system, causing a portion of the molecules to be retained longer than the main band.[1][2] This guide provides a systematic approach to identifying and eliminating the source of the problem.
Question: My this compound peak is exhibiting significant tailing. What is the cause and how do I fix it?
Answer: Peak tailing for this analyte is almost always a sign of unwanted chemical interactions within your GC flow path. The primary cause is the presence of active sites, such as exposed silanol groups (-Si-OH) on glass surfaces or metal oxides, which can form hydrogen bonds with the nitrogen and oxygen atoms in your analyte.[2][3] The troubleshooting workflow below will guide you through a process of elimination to restore peak symmetry.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a step-by-step process for diagnosing the root cause of peak tailing.
References
Minimizing artifact formation during 2-Methoxy-3-methylpyrazine analysis
Welcome to the technical support center for the analysis of 2-Methoxy-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this potent aroma compound. Here, we will address common challenges, with a focus on preventing and identifying analytical artifacts that can compromise data integrity. Our approach is rooted in explaining the "why" behind the "how," empowering you to develop robust and reliable analytical methods.
Introduction: The Challenge of a Potent Analyte
This compound (MMP) is a key flavor and fragrance compound with an exceptionally low odor threshold, contributing to nutty, roasted, and earthy aromas.[1][2] Its analysis, typically by gas chromatography-mass spectrometry (GC-MS), is often challenged by its low concentration in complex matrices and its potential for degradation or transformation during sample preparation and analysis. Minimizing the formation of analytical artifacts is therefore paramount for accurate quantification and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
The most prevalent methods for analyzing this compound and other methoxypyrazines are gas chromatography (GC) coupled with mass spectrometry (GC-MS). For enhanced sensitivity and to minimize matrix effects, especially in complex samples like food, beverages, and biological fluids, headspace solid-phase microextraction (HS-SPME) followed by GC-MS is widely employed.[3][4] This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the sample headspace, reducing the introduction of non-volatile matrix components into the GC system.[5]
Q2: What is a common degradation pathway for methoxypyrazines that I should be aware of?
A primary degradation pathway for methoxypyrazines, including this compound, is O-demethylation.[6] This process involves the loss of the methoxy group, converting the methoxypyrazine into its corresponding hydroxypyrazine. This can occur enzymatically in biological systems, such as during grape ripening, and potentially as an artifact during analysis, particularly under harsh thermal or chemical conditions.[6][7]
Q3: Can the pH of my sample affect the stability of this compound during sample preparation?
Yes, the pH of your sample can significantly impact the stability of this compound. While specific hydrolysis kinetics for this compound are not extensively published, pyrazines, in general, can be susceptible to acid-base catalyzed reactions.[8] For instance, in the analysis of methoxypyrazines in wine, samples are sometimes acidified to a very low pH (e.g., 0.5) before distillation to remove ethanol and other volatiles, which suggests some stability under acidic conditions for a short duration.[9] However, extreme pH levels, both acidic and basic, can promote hydrolysis of the methoxy group, leading to the formation of 2-hydroxy-3-methylpyrazine. It is crucial to evaluate the pH stability of your analyte in your specific sample matrix and extraction conditions.
Troubleshooting Guide: Minimizing Artifact Formation
This section addresses specific issues you may encounter during your analysis and provides actionable solutions based on scientific principles.
Problem 1: I am observing a peak that I suspect is a degradation product of this compound. How can I confirm this and prevent its formation?
Scenario: You observe a consistent, smaller peak eluting later than this compound, and you suspect it might be 2-hydroxy-3-methylpyrazine, a potential demethylation product.
Causality and Troubleshooting Steps:
-
Thermal Degradation in the GC Inlet: The high temperature of the GC inlet is a common source of thermal degradation. The methoxy group on the pyrazine ring can be susceptible to thermal cleavage.
-
Solution: Lower the GC inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization of your analyte and minimal degradation. Use a deactivated inlet liner to minimize active sites that can catalyze degradation.[10]
-
-
Confirmation of the Artifact:
-
Solution: If a standard for 2-hydroxy-3-methylpyrazine is available, inject it to confirm the retention time and mass spectrum. If a standard is not available, you can perform a simple experiment. Inject a high concentration of your this compound standard at a very high inlet temperature (e.g., 300 °C) and a lower temperature (e.g., 200 °C). A significant increase in the area of the suspected artifact peak at the higher temperature would strongly suggest it is a thermal degradation product.
-
Experimental Protocol: Assessing Thermal Degradation
-
Prepare a standard of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., methanol).
-
Set the GC inlet temperature to 200 °C and inject 1 µL of the standard. Acquire the chromatogram and mass spectrum.
-
Increase the GC inlet temperature to 250 °C and inject another 1 µL of the standard.
-
Finally, increase the GC inlet temperature to 300 °C and inject a final 1 µL of the standard.
-
Compare the chromatograms. Note the peak area of this compound and the suspected artifact at each temperature. A decrease in the analyte peak area with a corresponding increase in the artifact peak area indicates thermal degradation.
Data Presentation: Effect of Inlet Temperature on MMP Degradation
| Inlet Temperature (°C) | This compound Peak Area | Suspected Artifact Peak Area |
| 200 | 1,000,000 | 5,000 |
| 250 | 950,000 | 50,000 |
| 300 | 800,000 | 200,000 |
Note: The data in this table is illustrative.
Problem 2: I am seeing "ghost peaks" in my blank runs after analyzing samples containing this compound.
Scenario: When you inject a solvent blank after a sample run, you observe a small peak at the retention time of this compound.
Causality and Troubleshooting Steps:
-
Carryover from the Syringe: this compound can adsorb to the surfaces of the injection syringe, leading to carryover into subsequent injections.
-
Solution: Implement a rigorous syringe cleaning protocol. Increase the number of solvent washes before and after each injection. Use a series of different solvents for washing, for example, starting with a solvent in which your analyte is highly soluble, followed by a more polar solvent like methanol, and finally the solvent used for your sample.
-
-
Contamination of the GC Inlet: Residues from previous injections can accumulate in the inlet liner and septum, which then slowly bleed into the system, causing ghost peaks.[11][12]
-
Solution: Regularly replace the inlet liner and septum.[13] The frequency of replacement will depend on the cleanliness of your samples. For complex matrices, this may be necessary after every 50-100 injections. Consider using a pre-cleaned, deactivated liner. A "septum purge" or "septum flush" option on your GC can also help to vent contaminants from the septum.[11]
-
Diagram: Troubleshooting Ghost Peaks
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase microextraction – a future technique in pharmacology and coating trends - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. gcms.cz [gcms.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Low-Level Detection of 2-Methoxy-3-methylpyrazine (MMP)
Welcome to the technical support guide for the analysis of 2-Methoxy-3-methylpyrazine (MMP). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring you can confidently refine your analytical methods for sensitive and accurate MMP detection.
This compound is a potent aromatic compound known for its nutty, roasted, and earthy aroma.[1][2] It is a key flavor component in many foods and beverages, including coffee and roasted peanuts.[3][4] Beyond the food and fragrance industry, its unique properties are being explored in pharmaceutical development as a potential flavor-masking agent and in environmental monitoring as a volatile organic compound (VOC) marker.[5] The extremely low odor threshold of pyrazines necessitates highly sensitive and robust analytical methods for their detection and quantification, especially at trace levels where they can significantly impact product quality or provide crucial data in research.
This guide will walk you through common challenges and their resolutions, from sample preparation to data analysis, empowering you to achieve reliable low-level detection of MMP.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for low-level detection of this compound (MMP)?
A1: The gold standard for analyzing volatile and semi-volatile compounds like MMP is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[6] To achieve the low detection limits required for MMP, a pre-concentration step is almost always necessary. The most widely used technique for this is Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free, sensitive, and efficient method for extracting volatiles from a sample's headspace.[7][8][9] For enhanced sensitivity in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is often employed.[10]
Q2: Why is choosing the right SPME fiber important for MMP analysis?
A2: The efficiency of MMP extraction is highly dependent on the type of SPME fiber coating. The selection is based on the polarity and volatility of the analyte. For pyrazines, combination fibers with multiple sorbents are generally most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently reported to provide the best extraction efficiency for a broad range of volatile compounds, including pyrazines.[11][12] The combination of different materials allows for the adsorption of analytes with varying polarities and molecular weights, maximizing recovery.
Q3: What is a "matrix effect" and how does it impact MMP quantification?
A3: A matrix effect is the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[13][14] In GC-MS, non-volatile matrix components can accumulate in the injector, creating active sites that may trap the analyte or, conversely, "protect" it from degradation, leading to an enhanced signal (the "matrix-induced enhancement effect").[13][15] This can lead to significant inaccuracies in quantification if not properly addressed. For example, quantifying MMP in a complex matrix like coffee against a standard prepared in a pure solvent will likely yield erroneous results.
Q4: Can I use Liquid Chromatography (LC) instead of Gas Chromatography (GC) for pyrazine analysis?
A4: While GC is the most common technique for volatile pyrazines, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has also been successfully used, particularly for liquid samples like soy sauce.[16][17] The choice between GC and LC depends on the specific pyrazines of interest, the sample matrix, and the available instrumentation. For highly volatile compounds like MMP, GC-based methods are generally preferred due to their superior separation efficiency for such analytes.
Troubleshooting Guide: From Sample to Signal
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to problem resolution.
Issue 1: Poor Sensitivity or No Analyte Peak Detected
Q: I am injecting my MMP standard or sample extract, but I see no peak, or the response is extremely low. What are the potential causes and how can I troubleshoot this?
A: This is a common and frustrating issue that can stem from multiple points in the analytical workflow. A systematic approach is crucial for identifying the root cause. The following workflow diagram and detailed steps will guide your troubleshooting process.
Caption: Troubleshooting workflow for poor or no MMP signal.
Step-by-Step Troubleshooting:
-
Verify Standard and Sample Integrity:
-
Causality: The simplest explanation is often a problem with the standard itself. MMP is a volatile compound, and improper storage or dilution errors can lead to a much lower concentration than expected.
-
Action: Prepare a fresh dilution of your MMP standard from a reliable stock. Ensure the solvent is appropriate and that the standard has been stored correctly (cool, dark, and tightly sealed).
-
-
Optimize HS-SPME Conditions:
-
Causality: Inefficient extraction will naturally lead to a low signal. Key parameters heavily influence the amount of MMP that partitions onto the SPME fiber.[7]
-
Action:
-
Fiber Choice: Confirm you are using an appropriate fiber, such as DVB/CAR/PDMS.[12] Fibers have a limited lifetime; consider replacing an old or overused fiber.
-
Extraction Temperature & Time: The partitioning of MMP into the headspace is temperature-dependent. Gently increasing the extraction temperature (e.g., 50-70°C) can improve sensitivity. Ensure the extraction time is sufficient to reach equilibrium (typically 20-40 minutes).[12]
-
Salting Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution, which decreases the solubility of organic analytes like MMP and promotes their partitioning into the headspace.[7]
-
-
-
Inspect the GC Inlet System:
-
Causality: The inlet is a common source of problems. A leaking septum, a contaminated liner, or incorrect injection parameters can prevent the analyte from reaching the column.
-
Action:
-
Septum: Check for leaks around the septum nut and replace the septum if it is cored or has been through many injections.
-
Liner: Deactivated glass liners can become contaminated with non-volatile matrix components over time. This creates active sites that can irreversibly adsorb MMP. Replace the liner.
-
Desorption: Ensure the SPME fiber is desorbing for a sufficient time (e.g., 2-5 minutes) at a high enough temperature (e.g., 250°C) in the inlet.[10]
-
-
-
Verify Column and Carrier Gas Flow:
-
Causality: No carrier gas flow means the analyte will not travel through the column. A broken or improperly installed column will also result in no peaks.
-
Action: Check your carrier gas supply and ensure the pressure and flow settings in your method are correct. Perform a leak check on your system.[18] To confirm flow, you can remove the column from the detector and carefully submerge the end in a vial of isopropanol to check for bubbles (do this only when the oven and detector are cool).
-
-
Check the Mass Spectrometer:
-
Causality: If the analyte is reaching the detector but no signal is observed, the issue lies with the MS. This could be due to a need for tuning, a dirty ion source, or an incorrect acquisition method.
-
Action:
-
MS Tune: Run an autotune or manual tune of the MS to ensure it is functioning correctly and check for air/water leaks (high m/z 18, 28, 32 peaks).[18]
-
Ion Source: A contaminated ion source can severely suppress the signal. If the tune report looks poor or sensitivity has been decreasing over time, the source may need to be cleaned.
-
Acquisition Method: Double-check that you are monitoring the correct ions for MMP. For low-level detection, using Selected Ion Monitoring (SIM) mode is far more sensitive than full scan mode. Key ions for MMP include m/z 124 (molecular ion) and 109.
-
-
Issue 2: Matrix Effects & Inaccurate Quantification
Q: My calibration curve is linear for standards in pure solvent, but when I analyze my sample (e.g., a beverage or a drug formulation), the recovery is poor or highly variable. How do I combat matrix effects?
A: This classic problem highlights the impact of the sample matrix on analyte response. The goal is to make the calibration standards "see" the same matrix as the analyte in the unknown sample.
References
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Quantifying 2-Methoxy-3-methylpyrazine in Baked Goods
Welcome to our dedicated technical support guide for the quantification of 2-Methoxy-3-methylpyrazine (MMP) in baked goods. This resource is designed for researchers, scientists, and quality control professionals who are navigating the complexities of analyzing this potent aroma compound in challenging food matrices. Here, we address common issues encountered during experimental workflows, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question 1: I'm seeing poor recovery and inconsistent results for MMP from my bread samples using Headspace Solid-Phase Microextraction (HS-SPME). What are the likely causes and how can I optimize my extraction?
Answer: Poor and variable recovery of this compound (MMP) using HS-SPME is a frequent challenge, often stemming from the complex and variable matrix of baked goods.[1][2] The primary factors to investigate are the SPME fiber chemistry, extraction parameters, and matrix modifiers.
Causality and Optimization Strategy:
-
SPME Fiber Selection: The choice of fiber coating is critical for efficient trapping of MMP. For volatile and semi-volatile compounds like pyrazines, a fiber with a mixed porosity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often recommended as it provides a broad range of adsorption mechanisms.[2][3] If you are using a single-phase fiber, such as PDMS, you may be experiencing inefficient trapping of the semi-volatile MMP.
-
Extraction Temperature and Time: The release of volatile and semi-volatile compounds from a food matrix is highly dependent on temperature and time.[2] For baked goods, a higher extraction temperature (e.g., 60-80°C) can enhance the release of MMP into the headspace. However, excessively high temperatures can lead to the degradation of the analyte or the generation of interfering compounds through Maillard reactions.[4] It is crucial to optimize the temperature and time through a systematic study.
-
Matrix Modification: The addition of salt (e.g., NaCl) to your sample can increase the ionic strength of the aqueous phase, which in turn promotes the partitioning of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect.[1][5] This can significantly improve the extraction efficiency of MMP.
-
Sample Homogenization: Inconsistent sample homogenization can lead to variable results. For solid samples like bread, it is essential to have a consistent and fine particle size.[1] Cryogenic grinding can be employed to prevent the loss of volatile compounds during homogenization.[1]
Troubleshooting Protocol:
-
Fiber Comparison: Test at least two different fiber types, including a mixed-phase fiber like DVB/CAR/PDMS.
-
Temperature Optimization: Analyze a homogenized sample at a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C) while keeping the extraction time constant. Plot the peak area of MMP against temperature to find the optimal point.
-
Time Optimization: Once the optimal temperature is determined, vary the extraction time (e.g., 15 min, 30 min, 45 min, 60 min) to find the point of equilibrium where the MMP peak area plateaus.
-
Salt Addition: Prepare a series of samples with varying concentrations of NaCl (e.g., 0%, 10%, 20%, 30% w/v) to determine the optimal salt concentration for your specific matrix.
Experimental Workflow for HS-SPME Optimization
HS-SPME Optimization Workflow for MMP Analysis.
Chromatography & Detection
Question 2: I am observing significant peak tailing and shifting retention times for my MMP standard and samples in my GC-MS analysis. What could be the issue?
Answer: Peak tailing and retention time shifts for pyrazines in GC-MS analysis are often indicative of active sites within the GC system or matrix-induced effects.[6]
Causality and Troubleshooting:
-
Active Sites: Pyrazines, with their nitrogen-containing heterocyclic structure, can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line. This can lead to peak tailing and poor peak shape.
-
Matrix-Induced Signal Enhancement: The complex matrix of baked goods can have a "masking" effect on active sites in the GC system.[6] When a matrix-heavy sample is injected, it can temporarily deactivate these sites, leading to improved peak shape and a higher response for the analyte compared to a clean standard injection. This is known as matrix-induced signal enhancement.[6] The subsequent injection of a clean standard may then show tailing as the active sites become exposed again.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the analytical column can also lead to peak shape distortion and retention time shifts.
Troubleshooting Protocol:
-
Inlet Maintenance:
-
Replace the GC inlet liner. Consider using a liner with deactivation, such as a silanized liner.
-
Replace the septum.
-
Trim the analytical column (e.g., 10-15 cm from the inlet end) to remove any non-volatile residues.
-
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove any contaminants.
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has been shown to be free of MMP.[7] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[7][8]
-
Use of an Isotopically Labeled Internal Standard: The most effective way to correct for matrix effects and variations in instrument response is to use a stable isotope-labeled internal standard, such as this compound-d3 (MMP-d3).[9][10] This standard will behave almost identically to the native analyte throughout the entire analytical process.[1]
Data Presentation: Impact of Matrix Effects on MMP Quantification
| Calibration Method | Apparent MMP Concentration (ng/g) | % Recovery (Spiked Sample) | Observations |
| External Calibration (in solvent) | 15.2 | 152% | Significant signal enhancement leading to overestimation.[6] |
| Matrix-Matched Calibration | 9.8 | 98% | Compensates for matrix effects, providing more accurate results.[7] |
| Internal Standard (MMP-d3) | 10.1 | 101% | Provides the most accurate and precise quantification by correcting for both matrix effects and instrumental variability.[9] |
Quantification & Data Interpretation
Question 3: I am struggling with co-elution of MMP with other pyrazine isomers, which have very similar mass spectra. How can I achieve unambiguous identification and quantification?
Answer: Co-elution of pyrazine isomers is a common analytical challenge due to their similar chemical properties and mass spectra.[11] Resolving this issue requires a combination of chromatographic optimization and the use of appropriate mass spectrometric techniques.
Causality and Resolution Strategies:
-
Chromatographic Resolution: The choice of GC column is critical. A column with a more polar stationary phase, such as a WAX or a mid-polar phase, can often provide better separation of pyrazine isomers compared to a non-polar phase like a DB-5.
-
GC Oven Temperature Program: Optimizing the temperature ramp rate can improve the separation of closely eluting compounds. A slower ramp rate will generally provide better resolution.
-
Mass Spectrometry: While full scan mass spectrometry may not differentiate between isomers, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer (GC-MS/MS) can provide the necessary selectivity. By monitoring unique precursor-product ion transitions for each isomer, you can achieve accurate quantification even with chromatographic co-elution.
Troubleshooting Protocol:
-
Column Selection: If using a non-polar column, consider switching to a more polar column (e.g., DB-WAX or equivalent).
-
Optimize GC Method:
-
Start with a slow oven temperature ramp (e.g., 2-3 °C/min) through the elution range of the pyrazines.
-
Optimize the carrier gas flow rate to ensure optimal column efficiency.
-
-
Implement GC-MS/MS (MRM):
-
Infuse each pyrazine isomer standard into the mass spectrometer to determine the most abundant and specific precursor and product ions.
-
Develop an MRM method that includes at least two transitions per compound for confident identification and quantification.
-
Logical Relationship Diagram for Resolving Co-elution
Strategies for Resolving Pyrazine Isomer Co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of 2-Methoxy-3-methylpyrazine (MMP) Measurements
Welcome to the technical support center for the analysis of 2-Methoxy-3-methylpyrazine (MMP). This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this potent aroma and flavor compound. MMP, with its characteristic nutty and roasted aroma, is a key analyte in food science, fragrance development, and environmental monitoring.[1][2][3] However, its volatility and susceptibility to matrix interference present significant analytical challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during MMP analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent analytical technique.[4] Our goal is to empower you with the scientific understanding and practical protocols necessary to achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in MMP measurements?
The most significant sources of variability stem from three areas:
-
Sample Matrix Effects: Components within the sample other than MMP can interfere with the analysis. In GC-MS, this often manifests as a "matrix-induced signal enhancement," where non-volatile matrix components coat the injector liner, preventing the analyte from degrading and artificially increasing the signal compared to a clean solvent standard.[5][6][7]
-
Sample Preparation Inconsistency: MMP is a volatile organic compound (VOC), and its recovery can be highly dependent on the extraction technique.[3] Methods like Headspace Solid-Phase Microextraction (HS-SPME) are sensitive to variations in temperature, extraction time, and sample matrix composition (e.g., salt concentration).[8][9]
-
Instrumental Drift and Calibration: All analytical instruments experience drift. Without proper and frequent calibration, or the use of an appropriate internal standard, variations in instrument response over an analytical sequence can lead to significant errors.
Q2: What is the "gold standard" approach for mitigating variability?
The use of a stable isotope-labeled internal standard, such as a deuterated analog of MMP (e.g., this compound-d3), is considered the gold standard.[4] Because the internal standard is chemically almost identical to the analyte, it experiences the same effects during sample preparation, injection, and ionization. By measuring the ratio of the analyte to the internal standard, most sources of variability can be effectively normalized, dramatically improving precision and accuracy.[10]
Q3: How should I properly store MMP standards and samples?
MMP is a stable compound under recommended conditions.[11]
-
Standards: Pure MMP standards or concentrated stock solutions should be stored in tightly sealed containers in a cool, well-ventilated, and dark place, such as a refrigerator (2-8°C), away from ignition sources.[1][12]
-
Samples: To prevent loss of the volatile MMP, samples should be stored in headspace vials with airtight seals (e.g., PTFE/silicone septa) at low temperatures (e.g., 4°C) until analysis. For long-term storage, freezing is recommended. Minimize headspace volume where possible to reduce analyte partitioning into the gas phase.
Q4: Is GC-MS the only technique for analyzing MMP?
While GC-MS is the most common and powerful technique for volatile compounds like MMP, other methods can be used.[4] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been successfully applied for the quantification of pyrazines in liquid samples like Baijiu, offering an alternative for matrices that are less amenable to GC.[13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q5: My peak areas are highly variable between injections of the same sample. What is causing this poor precision?
Probable Cause: This issue, known as poor repeatability, often points to problems with the injection process or inconsistent sample preparation.
Causality & Solution:
-
Injection Port Discrimination: The hot injector can cause thermal degradation or incomplete transfer of the analyte to the column, especially if the liner is contaminated or not deactivated properly. Matrix components can build up on the liner, creating "active sites" that interact with the analyte.
-
HS-SPME Variability: If using HS-SPME, minor fluctuations in extraction time or temperature between samples can cause significant differences in the amount of analyte adsorbed onto the fiber.
Self-Validating Protocol to Resolve Poor Precision:
-
Implement an Internal Standard (IS): The most robust solution is to use a stable isotope-labeled IS, as described in Q2. Add a consistent amount of IS to every sample and standard before any preparation steps. Your quantification should be based on the ratio of the MMP peak area to the IS peak area. This will correct for most injection and preparation inconsistencies.[4][10]
-
Check and Maintain the GC Inlet:
-
Replace the Liner and Septum: These are consumable parts. A dirty liner or a cored septum can lead to analyte loss and poor peak shape.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner to minimize active sites.
-
-
Standardize HS-SPME Protocol:
-
Use an autosampler for precise control over incubation time, temperature, and extraction time.
-
Ensure consistent sample volume and matrix composition (e.g., by adding a fixed amount of NaCl to each sample to normalize ionic strength).[9]
-
Q6: I'm observing significant signal enhancement when analyzing MMP in my sample compared to a solvent standard. How do I get an accurate quantification?
Probable Cause: You are experiencing a classic case of matrix-induced signal enhancement.
Causality & Solution: As explained in Q1, non-volatile components in your sample extract (e.g., sugars, lipids, salts) coat the GC inlet liner. These components mask active sites on the glass liner that would otherwise cause the thermal degradation of MMP. This "protective" effect allows more MMP to reach the column, resulting in a larger peak area compared to the same concentration in a clean solvent.[6][7] This leads to an overestimation of the analyte concentration.
Self-Validating Protocol to Correct for Matrix Effects:
-
Prepare Matrix-Matched Calibration Standards: This is the most common and effective approach to compensate for matrix effects.[14]
-
Obtain a sample of the matrix that is known to be free of MMP (a "blank matrix").
-
Perform your standard sample extraction procedure on this blank matrix.
-
Spike the resulting blank matrix extract with known concentrations of your MMP analytical standard.
-
These spiked extracts are now your calibration standards. The calibration curve generated from these standards will have a slope that reflects the matrix enhancement, allowing for accurate quantification of your unknown samples.[10]
-
Step-by-Step: Matrix-Matched Calibration
-
Select Blank Matrix: Choose a representative sample confirmed to have no detectable MMP.
-
Extract: Process the blank matrix using the exact same sample preparation protocol as your test samples.
-
Spike: Create a dilution series of MMP standard solutions. Add a small, precise volume of each standard solution to aliquots of the blank matrix extract.
-
Analyze: Run these matrix-matched calibrants on the GC-MS.
-
Quantify: Generate a calibration curve using the results from the matrix-matched standards. Use this curve to determine the concentration in your unknown samples.
Q7: My analyte recovery is low and inconsistent. How can I improve it?
Probable Cause: Low recovery suggests that MMP is being lost during sample preparation or storage.
Causality & Solution:
-
Inefficient Extraction: The parameters for your extraction method (e.g., SPME fiber type, extraction time/temperature, solvent choice in liquid-liquid extraction) may not be optimized for MMP in your specific matrix.
-
Analyte Volatilization: MMP is volatile.[3] Samples left open to the atmosphere, even for short periods, or stored in improperly sealed containers can lose a significant amount of the analyte.
Self-Validating Protocol to Improve Recovery:
-
Optimize Extraction Parameters: Perform a systematic optimization study. For HS-SPME, evaluate different fiber coatings (e.g., DVB/CAR/PDMS is often used for volatiles), extraction temperatures (e.g., 40-60°C), and times (e.g., 15-45 min).[15] The goal is to find the combination that yields the highest and most consistent signal.
-
Perform a Recovery Study:
-
Spike a blank matrix sample with a known concentration of MMP.
-
Process the spiked sample through your entire analytical method.
-
Compare the measured concentration to the known spiked concentration. The result is your percent recovery.
-
Aim for a recovery that is both high (typically >80%) and consistent (low relative standard deviation across replicates). Method validation guidelines from bodies like the FDA provide detailed criteria.[16]
-
-
Ensure Sample Integrity: Always use vials with high-quality, airtight septa. Keep samples sealed and cool at all times. Prepare samples for analysis just before loading them onto the autosampler.
Data Presentation & Key Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2847-30-5 | [17],[1] |
| Molecular Formula | C₆H₈N₂O | [17],[2] |
| Molecular Weight | 124.14 g/mol | [17],[2] |
| Appearance | Colorless to pale yellow liquid | [1],[2] |
| Odor Profile | Roasted, nutty, hazelnut, earthy | [1],[2] |
| Boiling Point | ~105 - 110 °C | [2] |
| Flash Point | ~56 °C | [1] |
| Solubility in Water | 58.17 g/L | [18] |
Experimental Workflow and Troubleshooting Visualizations
The following diagrams illustrate the standard analytical workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for reproducible MMP analysis.
Caption: Troubleshooting decision tree for low analyte signal.
Table 2: Typical Starting GC-MS Parameters for MMP Analysis
These parameters should be considered a starting point and must be optimized for your specific instrument and application.
| Parameter | Typical Setting | Rationale & Key Insight |
|---|---|---|
| Injector | Splitless mode, 250-270°C | Ensures efficient transfer of trace analytes to the column. The high temperature is needed to vaporize the sample, but should not be so high as to cause degradation.[4] |
| Carrier Gas | Helium, constant flow (1.0-1.2 mL/min) | Provides good chromatographic efficiency and is inert. Constant flow mode is recommended for temperature programming to maintain stable performance.[4] |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms) | A 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a wide range of volatile and semi-volatile compounds, including pyrazines. |
| Oven Program | Initial: 40-50°C (hold 2-5 min) | The initial hold allows for good peak focusing at the head of the column. |
| Ramp: 3-5°C/min to 230-250°C | A slow ramp rate is crucial for separating MMP from other closely eluting pyrazine isomers or matrix components.[4][19] | |
| MS Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard EI energy provides reproducible fragmentation patterns for library matching. The source temperature must be hot enough to prevent condensation but not so hot as to cause thermal breakdown.[4] |
| MS Quadrupole | 150°C | A stable quadrupole temperature ensures consistent mass filtering.[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, SIM mode is superior to full scan. Monitor the molecular ion (m/z 124) and one or two confirming ions for high sensitivity and selectivity.[17] |
References
- 1. De Monchy Aromatics this compound [demonchyaromatics.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) [mdpi.com]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scent.vn [scent.vn]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Key Methoxypyrazines in Wine
This guide provides a comprehensive comparison and detailed validation protocol for the quantitative analysis of 2-methoxy-3-alkylpyrazines, such as 2-methoxy-3-isobutylpyrazine (IBMP), in wine. We will delve into the rationale behind methodological choices, present comparative data, and offer a robust, self-validating experimental protocol grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The "Green" Conundrum in Winemaking
Methoxypyrazines (MPs) are a class of potent aromatic compounds that contribute significantly to the sensory profile of many wines.[1][2] While the user specified "2-Methoxy-3-methylpyrazine," the most impactful and extensively studied MPs in viticulture are 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), and 2-methoxy-3-sec-butylpyrazine (SBMP).[1][3] These compounds are responsible for the characteristic "green" or "vegetative" aromas, such as bell pepper, asparagus, or pea, which are desirable at low concentrations in varietals like Sauvignon Blanc and Cabernet Sauvignon but are considered a fault at higher levels.[2][4]
The olfactory detection thresholds for these compounds are exceptionally low, often in the single-digit parts per trillion (ng/L) range.[4][5] This potency necessitates highly sensitive and selective analytical methods to ensure wine quality. Validating the chosen analytical method is not merely a regulatory formality; it is a scientific imperative to guarantee that the generated data is accurate, reliable, and fit for its intended purpose—be it for harvest decisions, quality control, or research.[6][7] This guide will focus on the gold-standard technique for this analysis: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS), and will validate it against the rigorous standards outlined in the ICH Q2(R2) guideline.[7][8][9]
Comparison of Analytical Methodologies
Direct injection of a complex matrix like wine into a gas chromatograph is not feasible for trace-level analysis of MPs due to significant interference from ethanol and other volatile compounds.[10] Therefore, a sample preparation and concentration step is crucial.
| Method | Principle | Advantages | Disadvantages |
| HS-SPME-GC-MS/MS | Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber adsorbs volatile analytes from the headspace above the wine sample. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Separates volatile compounds and provides highly selective and sensitive detection using precursor-to-product ion transitions. | Solvent-free, environmentally friendly.[3] Minimal sample preparation. High sensitivity and selectivity, especially with MS/MS, reducing matrix effects.[2][4] Amenable to automation. | Fiber lifetime can be limited. Competition for adsorption sites on the fiber can occur.[3] Method development requires careful optimization of fiber type, temperature, and time. |
| Liquid-Liquid Extraction (LLE) GC-MS | Analytes are partitioned from the aqueous wine sample into an immiscible organic solvent. The solvent is then concentrated and injected. | Can handle larger sample volumes. Well-established technique. | Requires significant volumes of organic solvents. Labor-intensive and time-consuming. Potential for analyte loss during solvent evaporation.[10] |
| Solid-Phase Extraction (SPE) GC-MS | Analytes in the liquid sample are adsorbed onto a solid sorbent in a cartridge. After washing away interferences, the analytes are eluted with a small amount of solvent. | Good for analyte concentration and sample cleanup.[10] Can be automated. | Can be more costly than LLE. Method development requires selection of appropriate sorbent and elution solvents. |
For its superior sensitivity, selectivity, and reduced environmental impact, HS-SPME-GC-MS/MS is the preferred method for the validation detailed below. The use of a stable isotope-labeled internal standard, such as deuterated IBMP (d3-IBMP), is critical to correct for matrix effects and variations in extraction efficiency, forming the basis of a robust stable isotope dilution assay (SIDA).[11][12][13]
Validation of the HS-SPME-GC-MS/MS Method for IBMP in Wine
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][14] The following validation parameters are assessed according to the ICH Q2(R2) guideline.[6][8]
Workflow for Analytical Method Validation
The overall process follows a structured approach to ensure all performance characteristics of the method are thoroughly evaluated and documented.
Caption: A structured workflow for analytical method validation.
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
Causality: In GC-MS/MS, specificity is achieved by monitoring a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This provides two layers of mass-based selectivity, virtually eliminating interference from co-eluting matrix components that may share a precursor ion but will not produce the same product ion.
-
Experimental Protocol:
-
Analyze a matrix blank (a model wine solution without MPs or a real wine confirmed to be free of MPs).
-
Analyze a spiked sample containing IBMP and the internal standard (d3-IBMP).
-
Acceptance Criterion: The blank sample must show no significant interfering peaks at the retention time of the analyte and internal standard for the specific MRM transitions being monitored.
-
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6][8]
-
Causality: Establishing a linear calibration curve is fundamental for accurate quantification. The use of an internal standard corrects for variations, ensuring the response ratio (analyte peak area / internal standard peak area) is the critical metric, which enhances the reliability of the linear relationship.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking model wine with known concentrations of IBMP, typically spanning 1 ng/L to 50 ng/L, which covers the typical concentration range in wines.[3][13][15] Each standard must also contain a fixed concentration of the internal standard (d3-IBMP).
-
Analyze each calibration level in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (IBMP/d3-IBMP) against the IBMP concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy (Trueness)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often expressed as percent recovery.
-
Causality: Accuracy experiments validate that the method can correctly measure the amount of analyte in a real-world matrix, accounting for any potential biases from sample preparation or matrix effects that were not fully compensated for by the internal standard.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples by spiking a representative wine matrix (e.g., Sauvignon Blanc) at three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 3 ng/L, 15 ng/L, and 40 ng/L.
-
Analyze five replicates of each QC level on three separate days (inter-day accuracy).
-
Calculate the concentration of each replicate using the calibration curve from that day.
-
Calculate the percent recovery: (Mean Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criterion: The mean recovery should be within 85-115% of the nominal value.[3]
-
Precision (Repeatability and Intermediate Precision)
Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).
-
Causality: Precision studies demonstrate the method's reproducibility. Repeatability (intra-day precision) shows the method's performance in a single run, while intermediate precision (inter-day) shows its robustness across different days, analysts, or equipment, simulating real-world laboratory conditions.
-
Experimental Protocol:
-
Use the data from the accuracy experiment (five replicates of LQC, MQC, and HQC analyzed on three different days).
-
Repeatability (Intra-day): Calculate the %RSD for the five replicates at each QC level within a single day's run.
-
Intermediate Precision (Inter-day): Calculate the %RSD for all 15 replicates (5 replicates x 3 days) at each QC level.
-
Acceptance Criterion: The %RSD for repeatability should be ≤ 15%. The %RSD for intermediate precision should be ≤ 20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Causality: Determining the LOD and LOQ is critical to understand the method's sensitivity limits. The LOQ defines the lower end of the reportable range and ensures that any quantified value at this level is reliable.
-
Experimental Protocol:
-
Prepare a series of very low-concentration spiked samples (e.g., 0.1, 0.5, 1.0, 2.0 ng/L).
-
Determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, the LOQ can be established as the lowest concentration on the calibration curve that meets the accuracy (80-120%) and precision (≤ 20% RSD) criteria.
-
Acceptance Criterion: The LOQ must be demonstrated with acceptable accuracy and precision through the analysis of at least five replicates.
-
Summary of Validation Data (Example)
| Parameter | Level | Acceptance Criterion | Result (Example) | Pass/Fail |
| Specificity | Blank Matrix | No interference at analyte RT | No interference observed | Pass |
| Linearity (R²) | 1 - 50 ng/L | ≥ 0.995 | 0.998 | Pass |
| Accuracy (% Recovery) | LQC (3 ng/L) | 85 - 115% | 102.5% | Pass |
| MQC (15 ng/L) | 85 - 115% | 98.7% | Pass | |
| HQC (40 ng/L) | 85 - 115% | 105.1% | Pass | |
| Precision (%RSD) | Intra-day | |||
| LQC (3 ng/L) | ≤ 15% | 8.2% | Pass | |
| MQC (15 ng/L) | ≤ 15% | 5.5% | Pass | |
| HQC (40 ng/L) | ≤ 15% | 4.1% | Pass | |
| Inter-day | ||||
| LQC (3 ng/L) | ≤ 20% | 11.8% | Pass | |
| MQC (15 ng/L) | ≤ 20% | 9.3% | Pass | |
| HQC (40 ng/L) | ≤ 20% | 7.9% | Pass | |
| LOD | S/N ≈ 3 | N/A | 0.5 ng/L | N/A |
| LOQ | S/N ≈ 10 | Accuracy: 80-120%, Precision: ≤ 20% | 1.0 ng/L (Accuracy: 108%, Precision: 14.5%) | Pass |
Detailed Experimental Protocol: HS-SPME-GC-MS/MS
This protocol outlines the validated method for quantifying IBMP in wine.
Materials and Reagents
-
Standards: Certified reference standards of IBMP and d3-IBMP.
-
Wine Samples: The wine to be tested.
-
Reagents: Sodium chloride (NaCl), HPLC-grade ethanol, and deionized water.
-
SPME: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
Sample and Standard Preparation
Caption: Step-by-step sample preparation for HS-SPME analysis.
-
Prepare Stock Solutions: Create primary stock solutions of IBMP and d3-IBMP in 100% ethanol. Create intermediate and working composite standards by diluting in a 10% ethanol/water solution.[3]
-
Prepare Calibration Standards: In 20 mL vials, add 5 mL of model wine (12% ethanol, 3 g/L tartaric acid in water). Spike with appropriate volumes of working standards to achieve final concentrations from 1 to 50 ng/L.
-
Prepare QC and Unknown Samples: In 20 mL vials, place 5 mL of the wine sample.
-
Internal Standard and Salt Addition: To every vial (calibrators, QCs, and unknowns), add a fixed amount of d3-IBMP internal standard (e.g., to a final concentration of 10 ng/L) and 1.5 g of NaCl. The salt increases the ionic strength of the solution, promoting the partitioning of volatile MPs into the headspace.
-
Seal vials immediately and vortex to dissolve the salt.
Instrumental Analysis: HS-SPME-GC-MS/MS
| Parameter | Condition | Rationale |
| HS-SPME | ||
| Incubation Temp | 50 °C | Balances volatility with thermal stability of analytes. |
| Incubation Time | 15 min | Allows the sample to reach thermal equilibrium. |
| Extraction Time | 30 min | Sufficient time for analytes to adsorb onto the fiber. |
| Desorption Temp | 250 °C | Ensures complete transfer of analytes into the GC inlet. |
| GC | ||
| Column | DB-WAX or equivalent polar column (e.g., 30m x 0.25mm x 0.25µm) | Provides good separation for polar and semi-polar compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Optimized temperature program to separate MPs from other wine volatiles. |
| MS/MS (MRM Mode) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| IBMP Transition | e.g., m/z 166 → 124 | Precursor ion (molecular ion) to a stable, characteristic product ion. |
| d3-IBMP Transition | e.g., m/z 169 → 127 | Monitors the deuterated internal standard. |
Conclusion
The validation of an analytical method for methoxypyrazines in wine is a multi-faceted process that ensures data integrity and reliability. This guide has demonstrated that a Headspace SPME-GC-MS/MS method, when systematically validated against ICH Q2(R2) criteria, provides the necessary specificity, accuracy, precision, and sensitivity for the trace-level quantification of compounds like IBMP. By explaining the causality behind each procedural step and grounding the protocol in authoritative standards, researchers and quality control professionals can confidently implement this self-validating system. The use of a stable isotope dilution assay is paramount to achieving the highest level of accuracy in a complex matrix like wine. Adherence to these principles ensures that analytical results are not just numbers, but reliable measures of quality.
References
- 1. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gravitywinehouse.com [gravitywinehouse.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. openagrar.de [openagrar.de]
- 6. youtube.com [youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Extraction of 2-Methoxy-3-methylpyrazine: A Comparative Analysis of HS-SPME and SAFE
In the realm of flavor and aroma analysis, few compounds present as significant a challenge and opportunity as 2-methoxy-3-methylpyrazine. This potent pyrazine is a key contributor to the desirable roasted and nutty aromas in foods like coffee and baked goods. However, its high volatility and low concentration in complex matrices demand a sophisticated extraction approach. This guide provides an in-depth comparison of two prevalent extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE), offering researchers, scientists, and drug development professionals a comprehensive framework for methodological selection.
The Analytical Challenge: this compound
This compound is characterized by its low odor threshold, meaning even minute quantities can significantly impact the sensory profile of a product.[1] Its volatility, while crucial for its aromatic properties, also makes it susceptible to loss or alteration during sample preparation.[2][3] The primary objective of any extraction method for this compound is to achieve efficient and reproducible isolation from the sample matrix while minimizing the formation of artifacts and preserving the integrity of the original flavor profile.
Headspace Solid-Phase Microextraction (HS-SPME): A Solventless Approach
HS-SPME is a widely adopted, solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step.[4] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in a variety of matrices.[4][5]
The Mechanism of HS-SPME
The core of the HS-SPME technique is a fused silica fiber coated with a stationary phase.[6] When this fiber is exposed to the headspace of a sample, volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[7] This process is governed by equilibrium principles. After a designated extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis.[4]
Caption: HS-SPME workflow for this compound analysis.
Key Experimental Considerations for HS-SPME
The efficiency of HS-SPME is influenced by several critical parameters that must be optimized for the specific analyte and matrix.[8][9]
-
Fiber Coating: The choice of fiber coating is paramount. For pyrazines, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its mixed-polarity nature, which allows for the effective trapping of a wide range of volatile compounds.[5][8]
-
Extraction Temperature and Time: Higher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace. However, excessively high temperatures can lead to the degradation of the sample or the formation of artifacts.[8] Extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber.[8]
-
Salt Addition: The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, thereby decreasing the solubility of organic analytes and promoting their partitioning into the headspace.[6][10]
Solvent-Assisted Flavor Evaporation (SAFE): A Gentle Distillation Technique
SAFE is a high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex matrices, particularly those with high fat or sugar content.[11][12] It is renowned for its ability to prevent the thermal degradation of labile aroma compounds and minimize artifact formation.[11][13]
The Mechanism of SAFE
The SAFE process begins with the extraction of the sample with an organic solvent.[11] This extract is then introduced dropwise into a heated evaporation flask under a high vacuum. The low pressure allows for the volatilization of aroma compounds at relatively low temperatures (typically 40-50°C).[11] The volatile fraction is then condensed in a collection flask cooled with liquid nitrogen, while non-volatile components like lipids and pigments remain in the evaporation flask.[11] The resulting extract is a clean, concentrated solution of the volatile compounds.[14]
Caption: SAFE workflow for this compound extraction.
Key Experimental Considerations for SAFE
The success of the SAFE technique hinges on meticulous attention to detail throughout the process.
-
Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of the target analytes and the nature of the sample matrix. Dichloromethane and pentane have been shown to be effective for extracting a broad range of odor-active compounds.[15]
-
Vacuum Integrity: Maintaining a high vacuum is essential to ensure low-temperature evaporation and prevent the loss of volatile compounds.[11]
-
Concentration Step: The dilute extract obtained from the SAFE apparatus typically requires a concentration step before GC-MS analysis. This is often achieved by gentle evaporation under a stream of nitrogen.[11]
Head-to-Head Comparison: HS-SPME vs. SAFE
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Solvent-Assisted Flavor Evaporation (SAFE) |
| Principle | Equilibrium-based partitioning of analytes between sample, headspace, and a coated fiber.[7] | High-vacuum distillation of volatile compounds from a solvent extract at low temperatures.[11] |
| Solvent Use | Solvent-free.[4][16] | Requires organic solvents for initial extraction.[11] |
| Sample Throughput | Relatively high; amenable to automation. | Lower; a more manual and time-consuming process.[13] |
| Sensitivity | Generally high, with low limits of detection (LODs) reported in the ng/g to µg/L range for pyrazines.[17][18][19] | Excellent for trace-level analysis, providing a more comprehensive profile of volatile compounds.[13] |
| Matrix Effects | Can be significant, requiring careful optimization and matrix-matched calibration.[20] | Effectively removes non-volatile matrix components, reducing interference.[11][21] |
| Artifact Formation | Low risk, as it is a solventless technique. | Minimized due to low-temperature operation under high vacuum.[13] |
| Quantification | Can be challenging due to its equilibrium nature; often requires stable isotope dilution analysis for accurate quantification.[20] | More amenable to accurate quantification, especially with the use of internal standards. |
| Best Suited For | Rapid screening, quality control, and analysis of relatively clean matrices.[22] | Comprehensive flavor profiling, analysis of complex and fatty matrices, and research applications requiring high sensitivity.[13] |
Experimental Protocols
HS-SPME Protocol for this compound
-
Sample Preparation: Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) to the vial.
-
Matrix Modification (Optional): For aqueous samples, add a specific amount of salt (e.g., NaCl) to enhance the release of volatiles.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a pre-optimized temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.[5]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set duration (e.g., 30-60 minutes) while maintaining the temperature.[23]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes.
SAFE Protocol for this compound
-
Sample Extraction: Homogenize the sample and extract it with a suitable organic solvent (e.g., dichloromethane) for a specified period.
-
Drying and Filtration: Dry the solvent extract over anhydrous sodium sulfate to remove any residual water and then filter to remove solid particles.[14]
-
SAFE Distillation: Introduce the filtered extract into the SAFE apparatus under high vacuum. Gently heat the evaporation flask (e.g., 40°C) to volatilize the aroma compounds.[14]
-
Collection: Collect the condensed volatile fraction in the receiving flask cooled with liquid nitrogen.[11]
-
Concentration: Thaw the collected extract and concentrate it to a small volume (e.g., ~200 µL) under a gentle stream of nitrogen.[13]
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Conclusion and Recommendations
The choice between HS-SPME and SAFE for the extraction of this compound is contingent upon the specific research objectives, sample matrix, and available resources.
HS-SPME is a powerful, rapid, and solvent-free technique ideal for routine analysis, quality control, and screening of a large number of samples. Its high sensitivity and ease of automation make it an attractive option for many applications. However, careful optimization and consideration of matrix effects are crucial for obtaining reliable and reproducible results.
SAFE stands out as the gold standard for comprehensive and artifact-free flavor analysis, especially for complex and challenging matrices.[11] Its ability to provide a clean and concentrated extract of the entire volatile profile makes it the preferred method for in-depth research, discovery of novel aroma compounds, and applications where the highest accuracy and sensitivity are required.
For a complete characterization of the aroma profile, a combination of both techniques can be highly beneficial.[24] HS-SPME can provide a rapid overview of the most volatile compounds, while SAFE can offer a more detailed and comprehensive picture of the entire flavor profile. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their specific analytical needs.
References
- 1. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 18. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. | Semantic Scholar [semanticscholar.org]
- 19. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of SPME Versus SAFE Processes for the Analysis of Flavor Compounds in Watermelon Juice | Semantic Scholar [semanticscholar.org]
A Guide to the Inter-laboratory Analysis of 2-Methoxy-3-methylpyrazine: A Collaborative Study for Robust and Reliable Quantification
This guide provides a comprehensive framework for conducting an inter-laboratory study for the analysis of 2-Methoxy-3-methylpyrazine (MMP), a key aroma compound found in a variety of food products. Designed for researchers, scientists, and quality control professionals, this document outlines a detailed protocol for the quantification of MMP using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it establishes a robust statistical framework for the evaluation of method performance across multiple laboratories, ensuring the generation of comparable and reliable data.
Introduction: The Significance of this compound in Food Aroma
This compound is a naturally occurring volatile compound that plays a crucial role in the desirable aroma profiles of many food items.[1] It is a member of the pyrazine family, which is known for its nutty, roasted, and earthy scents.[2] MMP is particularly associated with the characteristic aroma of roasted coffee beans, cocoa products, and various nuts.[1] Its presence, even at trace levels, can significantly impact the consumer's sensory experience. Therefore, the accurate and precise quantification of MMP is of paramount importance for food manufacturers in ensuring product consistency and quality.
The inherent variability in analytical measurements across different laboratories necessitates the implementation of inter-laboratory studies. Such collaborative trials are essential for validating analytical methods and assessing their transferability and robustness.[3] This guide aims to provide a standardized methodology to minimize inter-laboratory variation and establish a benchmark for the reliable analysis of MMP.
The Analytical Challenge: Quantifying a Potent Aroma Compound
The analysis of volatile flavor compounds like MMP presents several challenges. These compounds are often present at low concentrations in complex food matrices, requiring sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines.[4] When combined with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME), GC-MS offers the necessary sensitivity and selectivity for the accurate quantification of MMP in various food samples.
Inter-laboratory Study Design: A Collaborative Approach to Method Validation
This section outlines the design of a collaborative study to validate the analytical method for MMP.
Participating Laboratories
A minimum of eight to fifteen laboratories should be recruited to ensure statistically significant results.[5] Participants should have experience in GC-MS analysis, though not necessarily with MMP specifically.
Study Materials
Each participating laboratory will receive a package containing the following:
-
A detailed analytical protocol: The standardized HS-SPME-GC-MS method as described in Section 4.
-
High-purity MMP analytical standard: For the preparation of calibration curves.
-
Internal standard (IS): 2-Methoxy-3-isopropylpyrazine or a deuterated analog for improved accuracy.
-
Blank matrix samples: Two different food matrices relevant to MMP occurrence, such as finely ground, unroasted coffee beans and a plain bread crumb mixture.
-
Spiked matrix samples: The blank matrices spiked with MMP at three different concentration levels, covering a realistic range found in food products. The concentration levels will be unknown to the participants.
-
Reporting templates: Standardized spreadsheets for reporting results and raw data.
Study Workflow
The inter-laboratory study will be conducted in the following phases:
Inter-laboratory study workflow.
Standardized Analytical Protocol: HS-SPME-GC-MS Method
To ensure consistency across laboratories, the following detailed protocol must be strictly adhered to.
Sample Preparation
-
Homogenization: Solid samples (blank and spiked matrices) should be homogenized to a fine, consistent powder.
-
Aliquoting: Accurately weigh 1.0 g (± 0.01 g) of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to each vial to achieve a final concentration of 50 µg/kg.
-
Sealing: Immediately seal the vials with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME Parameters
The optimization of HS-SPME conditions is critical for achieving reliable results.[6][7] Based on established methods for pyrazine analysis, the following parameters are recommended:
| Parameter | Recommended Setting |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Equilibration Time | 15 minutes |
| Equilibration Temperature | 60°C |
| Extraction Time | 30 minutes |
| Extraction Temperature | 60°C |
| Desorption Time | 5 minutes |
| Desorption Temperature | 250°C |
GC-MS Parameters
| Parameter | Recommended Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min) |
| MS Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-250 |
| Quantification Ions | MMP: m/z 124 (target), m/z 81, 109 (qualifiers) |
Data Analysis and Performance Evaluation
Upon receipt of the data from all participating laboratories, a centralized statistical analysis will be performed.
Outlier Removal
Initial data screening for outliers will be conducted using Cochran's and Grubbs' tests.
Calculation of Performance Parameters
The following key performance parameters will be calculated:
-
Repeatability (RSDr): The relative standard deviation of results obtained under the same operating conditions in a short interval of time.
-
Reproducibility (RSDR): The relative standard deviation of results obtained in different laboratories.
The Horwitz Ratio (HORRAT)
The Horwitz Ratio (HORRAT) is a valuable tool for assessing the acceptability of the inter-laboratory precision of an analytical method.[8][9] It is calculated as the ratio of the experimentally determined reproducibility (RSDR) to the predicted reproducibility (PRSDR) calculated from the Horwitz equation:
PRSDR (%) = 2 * C-0.15
where C is the concentration of the analyte expressed as a mass fraction.
The interpretation of the HORRAT value is as follows:
| HORRAT Value | Interpretation |
| < 0.5 | Precision is better than expected; may indicate unreported averaging or a highly optimized method. |
| 0.5 - 1.5 | The method performance is acceptable. |
| > 2.0 | The method performance is questionable; may indicate issues with the method, sample inhomogeneity, or inexperienced laboratories.[9] |
The following diagram illustrates the decision-making process based on the statistical analysis:
Statistical analysis decision workflow.
Conclusion: Towards a Standardized Approach
This guide provides a comprehensive framework for conducting a successful inter-laboratory study for the analysis of this compound. By adhering to the standardized protocol and employing robust statistical analysis, participating laboratories can contribute to the validation of a reliable and transferable analytical method. The results of this collaborative effort will be invaluable for the food industry, ensuring the consistent and accurate monitoring of this key aroma compound, ultimately leading to improved product quality and consumer satisfaction.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. innospk.com [innospk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rroij.com [rroij.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. feedhaccp.org [feedhaccp.org]
A Comparative Sensory Analysis of 2-Methoxy-3-methylpyrazine and Other Key Pyrazines
A Technical Guide for Researchers and Flavor Scientists
In the intricate world of flavor chemistry, pyrazines stand out as a class of potent aromatic compounds that define the sensory landscape of a vast array of foods and beverages. From the roasted notes of coffee and cocoa to the earthy aroma of fresh vegetables, these nitrogen-containing heterocyclic compounds are pivotal in creating characteristic and appealing flavor profiles. This guide provides an in-depth sensory comparison of 2-Methoxy-3-methylpyrazine with other structurally significant pyrazines, offering supporting experimental data and methodologies for their evaluation.
The Significance of Pyrazine Structure on Sensory Perception
The sensory characteristics of pyrazines are profoundly influenced by their molecular structure, including the nature and position of substituent groups on the pyrazine ring.[1] Alkylpyrazines, formed during the Maillard reaction in thermally processed foods, are typically associated with nutty, roasted, and toasted aromas.[2] In contrast, methoxypyrazines, often found in raw vegetables and some fruits, contribute to green, vegetative, and earthy sensory profiles.[3] The presence of a methoxy group generally lowers the odor threshold of these compounds, making them impactful even at trace concentrations.[4]
This guide focuses on the comparative sensory profiles of four key pyrazines:
-
This compound: Known for its characteristic nutty, roasted, and slightly earthy aroma.[5]
-
2,5-Dimethylpyrazine: A classic example of an alkylpyrazine, imparting strong nutty, roasted, and cocoa-like notes.
-
2-Methoxy-3-isopropylpyrazine (IPMP): A prominent methoxypyrazine responsible for the distinct green, vegetative aroma of bell peppers and peas.
-
2-Methoxy-3-isobutylpyrazine (IBMP): Another key "vegetative" pyrazine, contributing a potent green bell pepper and earthy aroma.
Comparative Sensory Profile: A Quantitative Overview
| Pyrazine Compound | Predominant Sensory Descriptors | Odor Threshold in Water (ppb) |
| This compound | Nutty, Roasted, Earthy, Hazelnut, Almond, Peanut[5][6][7] | ~ 3 |
| 2,5-Dimethylpyrazine | Nutty, Roasted, Cocoa, Chocolate, Earthy | ~ 800 |
| 2-Methoxy-3-isopropylpyrazine | Green, Vegetative, Bell Pepper, Pea, Earthy | ~ 0.002 |
| 2-Methoxy-3-isobutylpyrazine | Green Bell Pepper, Earthy, Vegetative | ~ 0.002 |
Note: Odor thresholds can vary depending on the study and the medium in which they are measured.
Experimental Protocols for Sensory Evaluation
The sensory evaluation of potent aroma compounds like pyrazines requires rigorous and well-defined methodologies to ensure the reliability and validity of the results. The following are detailed protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O), two cornerstone techniques in flavor research.
Protocol 1: Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a QDA to characterize and quantify the sensory attributes of different pyrazines.[8]
1. Panelist Selection and Training:
- Recruit 8-12 individuals based on their sensory acuity, ability to articulate sensory perceptions, and availability.
- Conduct screening tests to assess their ability to discriminate between different aromas and tastes.
- Train the selected panelists over several sessions to develop a consensus vocabulary for the sensory attributes of the pyrazines being tested. Provide reference standards for each attribute (e.g., roasted peanuts for "nutty," fresh green bell pepper for "green").
2. Sample Preparation:
- Prepare solutions of each pyrazine in a neutral solvent (e.g., deionized water or refined vegetable oil) at concentrations above their respective odor thresholds.
- Present the samples in identical, opaque, and odor-free containers labeled with random three-digit codes.
3. Sensory Evaluation:
- Conduct the evaluation in a controlled environment with individual sensory booths to minimize distractions.
- Instruct panelists to evaluate the aroma of each sample and rate the intensity of each agreed-upon sensory attribute (e.g., "nutty," "roasted," "green," "earthy") on a 15-cm unstructured line scale anchored with "low" and "high."
- Provide panelists with unsalted crackers and water to cleanse their palates between samples.
4. Data Analysis:
- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the pyrazines.
- Visualize the results using spider web plots to provide a graphical representation of the sensory profiles for easy comparison.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.
1. Instrumentation and Setup:
- A gas chromatograph (GC) equipped with a sniffing port (olfactometry port) and a mass spectrometer (MS) or flame ionization detector (FID).
- A capillary column suitable for the separation of volatile compounds (e.g., a wax or a mid-polar column).
- The effluent from the GC column is split, with a portion directed to the detector (MS or FID) and the other to the sniffing port.
2. Sample Preparation and Injection:
- Prepare a solution of the pyrazine or a mixture of pyrazines in a suitable solvent.
- Inject the sample into the GC.
3. Olfactometry Analysis:
- A trained sensory assessor sniffs the effluent from the sniffing port as the separated compounds elute from the column.
- The assessor records the retention time, duration, and a descriptor for each odor detected.
4. Data Integration and Interpretation:
- The olfactometry data (an aromagram) is aligned with the chromatogram from the detector.
- This allows for the correlation of specific peaks on the chromatogram with their corresponding odors, aiding in the identification of the compounds responsible for particular aromas.
Visualizing Chemical Structures and Formation Pathways
To better understand the relationship between structure and sensory perception, as well as the origins of these compounds, the following diagrams illustrate their chemical structures and a key formation pathway.
Chemical Structures of Key Pyrazines
Caption: Chemical structures of the four compared pyrazines.
Generalized Maillard Reaction Pathway for Pyrazine Formation
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide range of flavor and aroma compounds, including alkylpyrazines.[9][10][11]
Caption: A simplified pathway for alkylpyrazine formation via the Maillard reaction.
Proposed Biosynthesis Pathway of Methoxypyrazines in Vitis vinifera
The biosynthesis of methoxypyrazines in plants, such as grapevines (Vitis vinifera), is a multi-step enzymatic process. The final and crucial step involves the O-methylation of a hydroxypyrazine precursor.[12][13][14][15]
Caption: Proposed biosynthetic pathway for methoxypyrazines in grapevines.
Conclusion
The sensory profiles of pyrazines are diverse and highly dependent on their chemical structures. This compound, with its characteristic nutty and roasted notes, bridges the sensory gap between the classic roasted character of alkylpyrazines like 2,5-dimethylpyrazine and the green, vegetative notes of other methoxypyrazines such as IPMP and IBMP. Understanding these differences is crucial for food scientists and flavor chemists in the development of new products and the refinement of existing flavor profiles. The application of rigorous sensory evaluation techniques like QDA and instrumental analysis such as GC-O provides the necessary tools to accurately characterize and compare these potent aroma compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of GC-MS and HPLC methods for 2-Methoxy-3-methylpyrazine
An In-Depth Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 2-Methoxy-3-methylpyrazine
Introduction: The Analytical Challenge of this compound
This compound (MMP) is a potent aromatic compound with a characteristic nutty, roasted, and earthy aroma.[1][2][3] Its presence, even at trace levels, can significantly impact the sensory profile of food products, beverages, and pharmaceuticals. In drug development, it can be a key flavor-masking agent or a potential impurity that requires precise quantification. The inherent volatility and low concentration of MMP present a significant analytical challenge, demanding methods with high sensitivity and selectivity.
This guide provides a comprehensive cross-validation of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles that govern the suitability of each method, present detailed experimental protocols, and compare their performance based on internationally recognized validation guidelines.
Foundational Principles: Choosing the Right Technology
The decision between GC-MS and HPLC is fundamentally driven by the physicochemical properties of the analyte. This compound is a semi-volatile compound with a boiling point of approximately 159°C.[1][4] This property is the single most critical factor in method selection.
-
Gas Chromatography (GC): This technique is ideally suited for compounds that can be vaporized without decomposition.[5][6] The sample is volatilized and transported by an inert gas through a capillary column, where separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For semi-volatile compounds like MMP, GC offers high-resolution separation and is the conventional choice.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase based on their interactions with a stationary phase, governed by properties like polarity.[6][8] It is the preferred method for non-volatile or thermally labile compounds, such as large proteins or many active pharmaceutical ingredients (APIs).[5][9] Applying HPLC to a volatile compound like MMP is less common and presents unique challenges, primarily in achieving adequate retention on standard columns.
Method Validation: A Framework for Trustworthiness
To ensure that an analytical procedure is fit for its intended purpose, a rigorous validation is essential.[10] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which provide a framework for evaluating analytical methods.[11][12][13][14][15][16] The core validation parameters assessed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Experimental Design & Protocols
Here we detail the step-by-step methodologies for both GC-MS and HPLC analysis, explaining the scientific rationale behind each procedural choice.
GC-MS Method with Headspace Solid-Phase Microextraction (HS-SPME)
Rationale: HS-SPME is a solvent-free sample preparation technique that excels at extracting and concentrating volatile and semi-volatile analytes from a sample matrix.[17] This approach enhances sensitivity and protects the analytical instrument by leaving non-volatile matrix components behind, making it the gold standard for trace-level aroma analysis.
Workflow Diagram: GC-MS with HS-SPME
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol:
-
Sample Preparation:
-
Place 5 mL of the liquid sample (or 1 g of solid sample suspended in 5 mL of ultrapure water) into a 20 mL headspace vial.
-
Spike with an internal standard (e.g., 2-Methoxy-3-isopropylpyrazine-d3) for optimal precision.
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Incubate the vial at 60°C for 15 minutes with agitation to facilitate the release of MMP into the headspace.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 60°C.
-
-
GC-MS Conditions:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). A polar column is chosen for its excellent separation of polar and semi-polar aroma compounds.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan in both full scan mode (m/z 40-250) for identification and selected ion monitoring (SIM) mode for quantification. The target ions for MMP are m/z 124 (molecular ion) and 94.[18]
-
HPLC-UV Method
Rationale: While unconventional, developing an HPLC method requires overcoming the poor retention of MMP on standard reversed-phase columns. This protocol uses a high percentage of aqueous mobile phase to maximize interaction with the C18 stationary phase. A UV detector is selected as MMP contains a chromophore (the pyrazine ring) that absorbs UV light.
Workflow Diagram: HPLC-UV
Caption: HPLC-UV workflow for this compound analysis.
Detailed Protocol:
-
Sample Preparation:
-
Dilute the sample in the mobile phase to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
HPLC-UV Conditions:
-
Mobile Phase: 20:80 (v/v) Acetonitrile:Water. This high aqueous content is necessary to promote retention of the moderately polar MMP on the non-polar C18 column.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector set to 270 nm, the approximate absorbance maximum for the pyrazine ring.
-
Performance Comparison: A Quantitative Cross-Validation
The following table summarizes the expected performance characteristics of each validated method. The data illustrates the significant advantages of GC-MS for this specific application.
| Validation Parameter | GC-MS with HS-SPME | HPLC-UV | Scientific Justification |
| Specificity | Excellent | Moderate | GC-MS provides mass spectral data for definitive peak identification, resolving co-eluting peaks that a UV detector cannot distinguish. HPLC-UV relies solely on retention time, which is less specific.[5] |
| Linearity (R²) | > 0.998 | > 0.995 | Both methods can achieve excellent linearity over their respective working ranges. |
| Limit of Detection (LOD) | ~0.5 - 2 ng/L (ppt) | ~10 - 50 µg/L (ppb) | The combination of headspace concentration (HS-SPME) and the high sensitivity of the mass spectrometer allows for ultra-trace detection, far surpassing the capability of HPLC-UV.[17][19] |
| Limit of Quantification (LOQ) | ~2 - 5 ng/L (ppt) | ~50 - 150 µg/L (ppb) | The superior sensitivity of GC-MS directly translates to a much lower limit for reliable quantification. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The use of a deuterated internal standard in GC-MS effectively corrects for matrix effects and variations in extraction efficiency, leading to higher accuracy.[20] |
| Precision (%RSD) | < 5% | < 10% | Automated HS-SPME provides highly repeatable extraction, and the stability of the GC system results in excellent precision. HPLC may show slightly higher variability due to potential retention time shifts. |
| Sample Throughput | Moderate | High | HPLC generally has shorter run times per sample. However, the lengthy incubation and extraction time for HS-SPME can be automated in parallel, mitigating this difference in a high-throughput lab. |
| Robustness | High | High | Both methods, once validated, are robust. GC-MS is particularly resilient to complex matrices due to the selectivity of the sample preparation and detection steps. |
Conclusion: Selecting the Optimal Method for Your Application
The cross-validation data unequivocally demonstrates that GC-MS with HS-SPME is the superior method for the trace-level analysis of this compound . Its unparalleled sensitivity, specificity, and accuracy make it the authoritative choice for applications requiring reliable quantification in complex matrices, such as flavor analysis, impurity profiling, and environmental monitoring.
When to Choose GC-MS:
-
When analyzing trace or ultra-trace concentrations (ppt to low ppb levels).
-
When analyzing samples in complex matrices (e.g., food, biological fluids).
-
When definitive, unambiguous identification of the analyte is required.
When to Consider HPLC-UV:
-
When analyzing samples with high concentrations of MMP (high ppm levels), where the lower sensitivity is not a limiting factor.
-
In laboratories where GC-MS instrumentation is unavailable.
-
For simple, clean matrices where potential interferences are minimal.
By understanding the fundamental strengths and limitations of each technique, researchers can confidently select and validate the most appropriate analytical method, ensuring data of the highest quality and integrity.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. amptechfl.com [amptechfl.com]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Methoxy-3-methylpyrazine in Arabica vs. Robusta Coffee: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2-Methoxy-3-methylpyrazine in Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee. Designed for researchers, scientists, and professionals in drug development with an interest in flavor chemistry and analytical science, this document delves into the nuances of this potent aroma compound, its formation, sensory impact, and the analytical methodologies for its quantification.
Introduction: The Subtle Power of Pyrazines in Coffee Aroma
The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, pyrazines are a pivotal class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasty, nutty, and earthy notes.[1] this compound, a member of the methoxypyrazine subgroup, is particularly noteworthy for its potent aroma, often described as reminiscent of roasted peanuts, hazelnuts, and almonds. Its presence, even at trace levels, can profoundly influence the overall sensory profile of a coffee beverage. This guide will explore the comparative presence and impact of this key aroma compound in the world's two most prominent coffee species: Arabica and Robusta.
Chemical and Sensory Profile of this compound
This compound is a powerful flavor and fragrance agent characterized by its low odor threshold. This means that even minute concentrations are readily perceived by the human olfactory system. Its sensory attributes are generally described as nutty, with roasted and earthy undertones. In the context of coffee, it contributes to the foundational "roasty" character that is highly sought after by consumers.
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Formation During Roasting: The Maillard Reaction
Pyrazines, including this compound, are not typically present in significant quantities in green coffee beans.[2] Instead, they are primarily formed during the roasting process through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The specific precursors and reaction conditions dictate the types and concentrations of pyrazines formed. While the precise pathway for this compound formation is intricate, it is understood to involve the interaction of specific amino acids and sugar degradation products at elevated temperatures.
Comparative Analysis: Arabica vs. Robusta
Arabica (Coffea arabica): Generally, Arabica coffee is characterized by a more complex and delicate aroma profile, with higher acidity and more floral and fruity notes. Studies on the volatile compounds in Arabica have identified numerous pyrazines that contribute to its characteristic aroma.[1][2] While specific concentrations of this compound are not consistently reported, the overall pyrazine profile in Arabica is influenced by its unique precursor composition, including a typically higher concentration of sucrose.
Robusta (Coffea canephora): Robusta coffee is known for its bold, strong, and often more bitter flavor, with a higher caffeine content. Its aroma is frequently described as more "rubbery" or "chocolatey." Research has shown that Robusta coffees can have higher concentrations of certain pyrazines compared to Arabica, which contributes to their more intense roasty and earthy notes.[3] For instance, some studies have reported higher levels of compounds like 2,3-dimethylpyrazine in Robusta.[3] This is likely due to the different precursor compositions in Robusta beans, such as a higher content of certain amino acids.
Inferred Comparison: Based on the general characteristics and the data available for other pyrazines, it is plausible that Robusta coffee may contain higher concentrations of this compound compared to Arabica when subjected to similar roasting conditions. This would contribute to the more pronounced roasty and nutty character often associated with Robusta. However, it is crucial to note that roasting parameters (temperature and time) play a significant role and can be manipulated to modulate the formation of specific pyrazines in both species.[4][5]
Quantitative Data for Related Pyrazines
To provide a quantitative perspective, the following table summarizes data for several key pyrazines identified in optimized roasting conditions for both Arabica and Robusta. While this compound is not included, the data illustrates the general trends in pyrazine concentrations between the two species.
| Pyrazine Compound | Arabica (mg/100g) | Robusta (mg/100g) | Reference |
| 2-Methylpyrazine | 0.25 | 0.49 | [5],[4] |
| 2,5-Dimethylpyrazine | 0.13 | 0.62 | [5],[4] |
| 2,3-Dimethylpyrazine | Not reported | 1.69 | [4] |
| 2,3,5-Trimethylpyrazine | 0.48 | 0.832 | [5],[4] |
Analytical Methodology for Quantification
The gold standard for the analysis of volatile compounds like this compound in coffee is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The following is a detailed, step-by-step methodology for a typical workflow.
Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS
1. Sample Preparation:
-
Roasting: Roast green Arabica and Robusta coffee beans under controlled and identical conditions (e.g., 230°C for 12 minutes for a medium roast).
-
Grinding: Immediately after roasting and cooling, grind the beans to a consistent particle size.
-
Internal Standard: Prepare a stock solution of a suitable internal standard, such as a deuterated analog of a pyrazine, for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a precise amount of ground coffee (e.g., 2.0 g) into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to separate the volatile compounds.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard, using characteristic ions.
-
4. Data Analysis and Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard.
-
Quantify the concentration by creating a calibration curve using standards of known concentrations and normalizing the response to the internal standard.
Conclusion and Future Perspectives
This compound is a significant contributor to the desirable nutty and roasty notes in coffee. Its formation is intrinsically linked to the Maillard reaction during roasting, and its concentration is influenced by the coffee species and roasting conditions. While direct comparative quantification between Arabica and Robusta is an area that warrants further research, existing data on related pyrazines and the inherent chemical differences between the two species suggest that Robusta may have a higher potential for the formation of this potent aroma compound.
Future research should focus on the direct quantification of this compound in a wide range of Arabica and Robusta varieties under various roasting profiles. This would provide a more definitive understanding of its distribution and allow for more precise control over the sensory profile of coffee products. Furthermore, elucidating the specific precursor pathways for its formation could open new avenues for optimizing coffee flavor through agricultural practices and processing innovations.
References
- 1. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Enhancing the Understanding of Aroma Formation during Coffee Roasting Using DHS-GC×GC-TOFMS and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Accuracy and precision of 2-Methoxy-3-methylpyrazine quantification methods
An In-Depth Technical Guide to the Accuracy and Precision of 2-Methoxy-3-methylpyrazine Quantification Methods
For researchers, flavor chemists, and quality control professionals, the precise and accurate quantification of potent aroma compounds is paramount. This compound (MMP), a member of the methoxypyrazine family, is a critical flavor compound characterized by its powerful nutty, roasted, and earthy aroma profile.[1][2][3] It is found naturally in foods like roasted coffee and nuts and can significantly influence the sensory profile of a product even at trace levels.[3] The extremely low sensory thresholds of methoxypyrazines necessitate highly sensitive and reliable analytical methods for their detection and quantification.[4][5]
This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying this compound. We will delve into the technical underpinnings, performance capabilities, and practical considerations of both instrumental and sensory techniques, supported by experimental data and validated protocols to guide you in selecting the most appropriate method for your application.
An Overview of Quantification Approaches
The quantification of a potent, volatile aroma compound like MMP can be approached from two distinct perspectives: instrumental analysis, which measures the absolute concentration of the chemical entity, and sensory analysis, which measures its perceptual impact. The choice between these approaches depends entirely on the research question—are you interested in the chemical concentration or the perceived aroma intensity?
Caption: High-level approaches for MMP quantification.
Instrumental Quantification I: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like methoxypyrazines.[6] Its high resolving power and sensitive, selective detection make it ideal for measuring trace-level analytes in complex matrices such as food, wine, and environmental samples.[7][8]
Causality Behind Experimental Choices: The Power of HS-SPME
Direct injection of a complex sample (e.g., wine, coffee) into a GC-MS is often not feasible due to non-volatile matrix components that can contaminate the system. Therefore, a sample preparation step is essential to isolate and concentrate the volatile analytes of interest. For methoxypyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred technique.[6][8][9]
HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above the sample. Volatile analytes, like MMP, partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the hot GC inlet, where the analytes are desorbed for analysis. This technique is chosen for its simplicity, speed, and sensitivity, effectively isolating the volatile pyrazines from the non-volatile matrix.[10]
Performance Comparison of GC-MS Methods
The following table summarizes key validation parameters for the analysis of methoxypyrazines using GC-MS and GC-MS/MS techniques, compiled from various studies. This data provides a comparative overview of the expected performance.
| Parameter | Method | Analyte(s) | Matrix | Performance Metrics | Reference(s) |
| Sensitivity | HS-SPME-GC-MS | 2-Methoxy-3,5-dimethylpyrazine | Drinking Water | LOD: 0.83 ng/L; LOQ: 2.5 ng/L | [9] |
| HS-SPME-GC/MS/MS | 2-Methoxy-3-isobutylpyrazine (IBMP) | Wine | LOD: 8.6 ng/L; LOQ: 33 ng/L | [11] | |
| HS-SPME-GC-MS | Various Methoxypyrazines | Food Products | LOD: 0.5 - 1.95 ng/L; LOQ: 1.0 - 2.5 ng/L | [6] | |
| SPE-DLLME-GC-QTOF-MS/MS | IBMP, IPMP, et al. | Wine | LOQ: 0.3 - 2.1 ng/L | [7][12] | |
| Linearity (R²) | HS-SPME-GC-MS | 2-Methoxy-3,5-dimethylpyrazine | Drinking Water | R² = 0.9998 (Range: 2.5-500 ng/L) | [9] |
| GC-QTOF-MS/MS | Various Methoxypyrazines | Wine | R² = 0.993 - 0.998 | [7] | |
| Accuracy (Recovery) | SPE-DLLME-GC-QTOF-MS/MS | Various Methoxypyrazines | Wine | 84 - 108% | [7][12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of Determination; SPE: Solid-Phase Extraction; DLLME: Dispersive Liquid-Liquid Microextraction.
Experimental Protocol: HS-SPME-GC-MS for MMP Quantification
This protocol provides a validated method for quantifying methoxypyrazines in a liquid matrix like wine or juice.
1. Sample Preparation (HS-SPME)
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[6]
-
For accurate quantification, add a known amount of a suitable internal standard, such as a deuterated analogue (e.g., 2-methoxy-d3-3-isobutylpyrazine).[6][8][13]
-
Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which enhances the partitioning of the volatile analytes into the headspace.[14]
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) with agitation to allow the sample to equilibrate.[6]
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[6]
2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 7000 Series Triple Quadrupole MS).[6][11]
-
Injection: Retract the SPME fiber and immediately insert it into the GC inlet, heated to ~250°C, for thermal desorption of the analytes in splitless mode.[10]
-
Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.[6][10]
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[6]
-
-
Mass Spectrometer:
Caption: Experimental workflow for MMP analysis via HS-SPME-GC-MS.
Instrumental Quantification II: High-Performance Liquid Chromatography (HPLC)
While GC-MS is dominant for volatile pyrazine analysis, High-Performance Liquid Chromatography (HPLC) presents a viable, albeit less common, alternative.[15] HPLC separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase. It is particularly useful for non-volatile or thermally labile compounds, but methods exist for smaller molecules like MMP.
Principle and Application
An HPLC method for MMP would typically involve a reversed-phase column (e.g., C18) where MMP is separated from other matrix components in a liquid mobile phase (e.g., a mixture of water and acetonitrile).[15][16] Detection is commonly achieved using a UV detector. The primary advantage is the avoidance of high temperatures, which could potentially degrade sensitive analytes, though this is not a major concern for stable pyrazines. The main challenge is achieving the same level of sensitivity as modern GC-MS/MS systems for this specific type of analyte.
Experimental Protocol: HPLC for 2-Methoxypyrazine Analysis
This protocol is a general representation for the analysis of 2-Methoxypyrazine.
1. Sample Preparation
-
Sample preparation for HPLC may involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering compounds. For cleaner samples, a simple dilution with the mobile phase may be sufficient.
2. HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or a standard C18 column.[15]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20/80 v/v) with a buffer like phosphoric acid (0.2%).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 200 nm.[15]
Sensory Quantification: Measuring Human Perception
Instrumental data provides a concentration value, but it doesn't describe the sensory impact. Sensory analysis bridges this gap by using trained human panelists to quantify the aroma. The most fundamental sensory metric is the detection threshold , which is the lowest concentration of a substance that can be detected.[17]
Causality Behind Experimental Choices: Orthonasal vs. Retronasal
Aroma can be perceived in two ways: orthonasally (sniffing through the nose) and retronasally (aromas traveling from the back of the mouth to the nasal cavity during consumption).[18] These two pathways can yield different detection thresholds and perceptions. For a complete sensory profile, both are often measured. For instance, the orthonasal detection threshold for 2,5-dimethyl-3-methoxypyrazine in red wine was found to be 31 ng/L, while the retronasal threshold was 70 ng/L.[18]
Sensory Detection Thresholds of Methoxypyrazines
The potency of methoxypyrazines varies by their chemical structure and the matrix in which they are present.
| Compound | Matrix | Threshold (ng/L) | Notes | Reference(s) |
| 2-Methoxy-3,5-dimethylpyrazine | White Wine | 2.1 | Aroma described as "fungal must" | [19] |
| 2,5-Dimethyl-3-methoxypyrazine | Red Wine | 31 (Orthonasal), 70 (Retronasal) | Earthy/musty, green/vegetal notes | [18] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | White Wine | 8 | Vegetative aroma | [17] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Red Wine | 16 | [17] | |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Wine | 2 | [17] | |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Niagara Grape Juice | 0.74 (Orthonasal), 0.84 (Retronasal) | [20] |
Experimental Protocol: Determining Detection Thresholds (ASTM E679)
This protocol outlines the ascending forced-choice method, a standard procedure for determining detection thresholds.[17][18]
1. Panelist Selection & Training
-
Select a panel of 20-30 individuals.
-
Train panelists to recognize the specific aroma of MMP in the relevant matrix (e.g., de-aromatized wine or water).
2. Sample Preparation
-
Prepare a stock solution of MMP in ethanol.
-
Create a series of dilutions in the test matrix, typically in steps of 2x or 3x concentration, spanning a range from well below the expected threshold to clearly detectable.
3. Sensory Evaluation (3-Alternative Forced-Choice Test)
-
Present each panelist with a set of three samples, where two are blanks (matrix only) and one contains the MMP dilution (the "odd" sample).
-
Samples should be presented in order of ascending concentration.
-
Ask panelists to identify the odd sample at each concentration level.
-
The individual's threshold is typically calculated as the geometric mean of the last concentration they missed and the first concentration they correctly identified.
4. Data Analysis
-
Calculate the Best Estimate Threshold (BET) for the group, which is the geometric mean of the individual thresholds.
Caption: Workflow for sensory detection threshold analysis.
Method Selection Guide: A Comparative Summary
Choosing the right method requires a clear understanding of your analytical goals. This table provides a direct comparison to aid in your decision-making process.
| Criterion | HS-SPME-GC-MS | HPLC-UV | Sensory Analysis |
| Primary Output | Absolute Concentration (ng/L) | Absolute Concentration (mg/L) | Perceptual Threshold (ng/L) |
| Sensitivity | Very High (sub-ng/L to low ng/L) | Moderate to Low | Extremely High (human nose) |
| Precision (RSD%) | High (typically < 10%) | High (typically < 5%) | Lower (subject to human variability) |
| Accuracy | High (with proper internal standards) | High (with proper standards) | N/A (measures perception, not absolute concentration) |
| Throughput | Moderate (automated systems available) | Moderate to High | Low (labor-intensive) |
| Application Focus | Routine QC, trace contaminant analysis, chemical profiling | Analysis of less volatile compounds, QC for higher concentrations | Sensory impact studies, flavor development, off-note analysis |
Expert Recommendations
-
For routine quality control and trace-level quantification in complex matrices: HS-SPME-GC-MS/MS is the unequivocal choice. Its sensitivity, selectivity, and accuracy are unmatched for this application.
-
For understanding the true sensory relevance of MMP in a product: Sensory analysis is essential. An instrumental value is meaningless without knowing its relationship to the human detection threshold.
-
For a combined approach: The most powerful strategy is to use GC-MS to determine the concentration of MMP present in a sample and then compare this value to the sensory detection threshold (determined by a panel) to predict its likely impact on the product's flavor profile.
Conclusion
The accurate and precise quantification of this compound is a challenging yet critical task in flavor science and quality control. While HPLC offers a potential analytical route, GC-MS, particularly when coupled with HS-SPME sample preparation, provides the superior sensitivity and selectivity required to measure this potent aroma compound at the trace levels where it impacts perception. However, instrumental data alone is insufficient. A comprehensive understanding requires integrating this chemical data with sensory analysis to correlate absolute concentration with human perception, providing a complete and actionable picture of MMP's role in a product's final sensory profile.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. innospk.com [innospk.com]
- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. openagrar.de [openagrar.de]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 16. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Methoxy-3-methylpyrazine Analysis: A Comparative Review of Method Performance
For researchers, scientists, and professionals in the pharmaceutical and food science industries, the precise and accurate quantification of potent aroma compounds is paramount for quality control, flavor profiling, and safety assessment. 2-Methoxy-3-methylpyrazine (MMP), a key compound known for its nutty, roasted, and cocoa-like aroma, is a significant contributor to the sensory profile of numerous products. This guide provides an in-depth, objective comparison of the primary analytical methodologies for MMP analysis, supported by experimental data and detailed protocols to empower you in selecting and implementing the most suitable method for your research needs.
Introduction to this compound (MMP) and its Analytical Challenges
This compound (CAS No. 2847-30-5) is a volatile heterocyclic nitrogen-containing compound that, even at trace levels, can significantly impact the flavor and aroma of food products such as coffee, cocoa, and baked goods. Its potent sensory characteristics necessitate highly sensitive and selective analytical methods for its quantification. The primary challenges in MMP analysis lie in its volatility, potential for matrix interference in complex samples, and the low concentration levels at which it is often present.
This guide will focus on the two most prominent analytical techniques for MMP analysis: Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Headspace Solid-Phase Microextraction (HS-SPME), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the core principles of each technique, compare their performance characteristics, and provide detailed experimental protocols.
The Workhorse of Volatile Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like MMP.[1] This technique combines a solvent-free sample extraction method (HS-SPME) with the powerful separation and detection capabilities of GC-MS.
The Causality Behind Experimental Choices in HS-SPME-GC-MS
The success of HS-SPME-GC-MS analysis hinges on the careful optimization of several key parameters. The choice of SPME fiber, for instance, is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for volatile compounds, ensuring efficient extraction of MMP from the sample's headspace.[2]
The incubation temperature and time are optimized to facilitate the partitioning of MMP from the sample matrix into the headspace, while the extraction time and temperature are fine-tuned to ensure equilibrium is reached between the headspace and the SPME fiber, maximizing analyte adsorption.[3] The addition of salt to the sample can also increase the volatility of MMP, further enhancing its extraction.[4]
For quantification, the use of a stable isotope-labeled internal standard, such as 2-Methoxy-d3-3-methylpyrazine, is highly recommended. This approach, known as Stable Isotope Dilution Analysis (SIDA), provides the highest level of accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5]
Validated HS-SPME-GC-MS Protocol for MMP Analysis in a Liquid Matrix
This protocol provides a detailed, step-by-step methodology for the quantification of MMP in a beverage sample.
Materials and Reagents:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound analytical standard
-
2-Methoxy-d3-3-methylpyrazine (internal standard)
-
Sodium Chloride (NaCl), analytical grade
-
Methanol, HPLC grade
-
Deionized water
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a precise amount of the 2-Methoxy-d3-3-methylpyrazine internal standard solution to achieve a final concentration within the calibration range.
-
Add 1.5 g of NaCl to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler or a heated water bath.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration.
-
Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC injector port, heated to 250°C, for thermal desorption for 5 minutes in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the following ions:
-
This compound: m/z 124 (quantifier), 94, 67 (qualifiers)
-
2-Methoxy-d3-3-methylpyrazine: m/z 127 (quantifier), 97, 69 (qualifiers)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the MMP quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the MMP standards.
-
Quantify the MMP concentration in the samples using the calibration curve.
The Alternative Approach: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
While GC-MS is the traditional choice for volatile compounds, UPLC-MS/MS has emerged as a powerful alternative, particularly for the analysis of pyrazines in liquid samples.[7] This technique offers high throughput and sensitivity without the need for derivatization.
Rationale for UPLC-MS/MS in Pyrazine Analysis
UPLC-MS/MS separates compounds based on their polarity using a liquid mobile phase and a stationary phase. This makes it suitable for analyzing pyrazines directly in liquid matrices like beverages, potentially reducing sample preparation time. The use of a tandem mass spectrometer (MS/MS) provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion, minimizing background interference.
UPLC-MS/MS Protocol for MMP Analysis
This protocol outlines a method for the analysis of MMP in a liquid sample.
Materials and Reagents:
-
UPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase UPLC column
-
This compound analytical standard
-
2-Methoxy-d3-3-methylpyrazine (internal standard)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
Procedure:
-
Sample Preparation:
-
Filter the liquid sample through a 0.22 µm syringe filter.
-
In a vial, mix an aliquot of the filtered sample with the internal standard solution.
-
Dilute with deionized water as needed to fit within the calibration range.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate MMP from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion m/z 125 -> Product ion (e.g., m/z 82)
-
2-Methoxy-d3-3-methylpyrazine: Precursor ion m/z 128 -> Product ion (e.g., m/z 85)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
Data Analysis:
-
Quantification is performed similarly to the GC-MS method, using a calibration curve based on the peak area ratios of the analyte to the internal standard.
Head-to-Head Comparison of Method Performance Characteristics
The choice between HS-SPME-GC-MS and UPLC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of these two methods for the analysis of methoxypyrazines.
| Performance Characteristic | HS-SPME-GC-MS | UPLC-MS/MS | Rationale for Performance |
| Linearity (R²) | > 0.99[4] | > 0.99 | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.83 ng/mL (for a related pyrazine)[4] | Can be in the low ng/L to µg/L range | UPLC-MS/MS can achieve lower LODs due to the high selectivity of MRM. |
| Limit of Quantification (LOQ) | 2.5 ng/mL (for a related pyrazine)[4] | Can be as low as 0.1 ng/L | The reduced background noise in UPLC-MS/MS allows for more precise quantification at lower concentrations. |
| Accuracy (Recovery) | Typically 80-120% | Typically 80-120% | The use of a stable isotope-labeled internal standard in both methods ensures high accuracy. |
| Precision (%RSD) | < 15% | < 15% | Both methods, when properly validated and using an internal standard, can achieve excellent precision. |
| Sample Throughput | Lower | Higher | UPLC-MS/MS generally offers faster analysis times per sample. |
| Matrix Effects | Can be significant, mitigated by SIDA | Can be significant, mitigated by SIDA | Both techniques are susceptible to matrix effects, making the use of an internal standard crucial. |
Visualizing the Workflow: A Comparative Diagram
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for both HS-SPME-GC-MS and UPLC-MS/MS.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of MMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 4. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
The Influence of the Food Matrix on the Sensory Perception of 2-Methoxy-3-methylpyrazine: A Comparative Guide
This guide provides an in-depth technical comparison of the sensory impact of 2-Methoxy-3-methylpyrazine (MMP) across various food models. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of flavor perception, offering both established data and detailed experimental protocols to empower further research. While directly comparable quantitative sensory thresholds for MMP in diverse food matrices are not extensively available in public literature, this guide synthesizes foundational knowledge with actionable methodologies for independent evaluation.
Introduction to this compound (MMP): A Potent Aroma Compound
This compound (CAS Number 2847-30-5) is a vital aroma compound that contributes significantly to the flavor profiles of numerous food products.[1] It is renowned for its characteristic earthy, nutty, and roasted notes, making it a key component in the sensory experience of beverages, baked goods, and confectionery.[1] The perception of MMP is not solely dependent on its concentration but is profoundly influenced by the food matrix in which it is present. This guide will explore the sensory impact of MMP in different food models, providing a framework for understanding and manipulating its flavor contribution.
The sensory characteristics of MMP are often described with a range of descriptors, highlighting its complexity. While primarily associated with roasted and nutty aromas, it can also impart green and vegetable-like notes.[2] This versatility makes it a valuable tool for flavorists, but also underscores the importance of understanding how the food matrix can modulate its perceived aroma.
The Critical Role of the Food Matrix in Flavor Perception
The food matrix, defined by its composition of macronutrients such as lipids, carbohydrates, and proteins, plays a crucial role in the release and perception of volatile aroma compounds like MMP.[3] Interactions between the aroma compound and matrix components can significantly alter the partitioning of the aroma compound between the food and the headspace of the mouth, thereby influencing the olfactory experience.
The release of flavor compounds from the food matrix is a critical step for their perception.[3] This process is governed by the physicochemical properties of both the aroma compound and the matrix components. For instance, the hydrophobicity of an aroma compound will influence its affinity for lipid or aqueous phases within the food.
Comparative Sensory Impact of MMP in Different Food Models
While specific, directly comparable quantitative sensory threshold data for MMP in various food matrices is limited, we can infer the likely effects based on established principles of flavor chemistry and the available data for MMP in water.
Aqueous Model (Water)
In a simple aqueous solution, the sensory perception of MMP is primarily determined by its inherent volatility and odor threshold. The odor detection threshold for this compound in water has been reported to be as low as 3 parts per billion (ppb). This low threshold indicates its high potency as an aroma compound.
Lipid Model (Oil)
In a lipid-based matrix, such as vegetable oil, the perception of MMP is expected to be significantly different from that in water. As a moderately non-polar compound, MMP will have a higher affinity for the lipid phase. This increased solubility in oil can lead to a lower concentration of MMP in the headspace, resulting in a higher sensory threshold compared to water. The aroma profile in a lipid matrix may also be perceived as more rounded and less sharp, as the fat can help to carry and sustain the flavor notes.
Carbohydrate-Rich Model
In a high-carbohydrate matrix, such as a bread or cereal model, the interactions are more complex. Polysaccharides like starch can entrap aroma compounds, reducing their volatility and release.[3] This can lead to a suppressed aroma intensity and a higher sensory threshold. The porous structure of baked goods can also influence aroma release, with factors like moisture content and the degree of gelatinization playing a role. Anecdotal evidence and industry usage suggest that MMP is effective in enhancing the roasted and nutty notes in baked products.[4]
Protein-Rich Model
Proteins can bind with aroma compounds through various mechanisms, including hydrophobic interactions and hydrogen bonding.[3] This binding can significantly reduce the volatility of the aroma compound, leading to a decrease in perceived aroma intensity. In a protein-rich food model, such as a meat or soy-based product, it is anticipated that the sensory threshold of MMP would be higher than in an aqueous solution. The specific type of protein and its conformation can also influence the extent of flavor binding.
Quantitative Data Summary
The following table summarizes the known sensory threshold of MMP in water and provides a qualitative comparison of its expected sensory impact in other food models. It is important to note that the values for oil, carbohydrate, and protein models are hypothetical and would need to be determined experimentally.
| Food Model | Matrix Type | Known/Expected Sensory Threshold (in ppb) | Expected Sensory Impact |
| Aqueous Solution | Water | 3 | High aroma intensity, sharp roasted and nutty notes. |
| Lipid Medium | Vegetable Oil | > 3 (Higher than water) | Muted initial aroma, more rounded and sustained nutty and roasted notes. |
| Carbohydrate Matrix | Starch-based gel | > 3 (Higher than water) | Suppressed aroma intensity, potential for delayed flavor release. |
| Protein Matrix | Protein slurry | > 3 (Higher than water) | Significantly reduced aroma intensity due to flavor binding. |
Experimental Protocols
To facilitate further research and the generation of comparative data, the following detailed experimental protocols are provided.
Preparation of Standardized Food Models
Objective: To create consistent and reproducible food models for sensory evaluation.
Materials:
-
Deionized, odor-free water
-
Neutral vegetable oil (e.g., sunflower oil)
-
Food-grade starch (e.g., corn starch)
-
Whey protein isolate (or other protein source as required)
-
This compound (high purity)
-
Analytical balance
-
Homogenizer or high-shear mixer
-
Water bath
Protocol:
-
Aqueous Model: Prepare a stock solution of MMP in deionized water. From this, create a series of dilutions for sensory testing.
-
Lipid Model: Prepare a stock solution of MMP in the neutral vegetable oil. Create a series of dilutions in the same oil.
-
Carbohydrate-Rich Model:
-
Disperse a standardized amount of starch (e.g., 5% w/w) in cold, deionized water.
-
Heat the dispersion in a water bath with constant stirring until gelatinization occurs (typically around 70-80°C).
-
Cool the starch gel to a standardized temperature (e.g., 40°C).
-
Add a known concentration of MMP from an aqueous stock solution and mix thoroughly. Prepare a series of gels with varying MMP concentrations.
-
-
Protein-Rich Model:
-
Disperse a standardized amount of whey protein isolate (e.g., 10% w/w) in deionized water.
-
Allow the protein to hydrate for a specified time (e.g., 30 minutes).
-
Gently heat the solution in a water bath to a standardized temperature (e.g., 50°C) to ensure dissolution, avoiding denaturation.
-
Cool the protein solution to a standardized temperature (e.g., 40°C).
-
Add a known concentration of MMP from an aqueous stock solution and mix gently but thoroughly. Prepare a series of solutions with varying MMP concentrations.
-
Sensory Threshold Determination
Objective: To determine the detection threshold of MMP in each food model.
Methodology: Ascending Forced-Choice (AFC) test, specifically a 3-AFC test, is recommended.
Procedure:
-
Panelist Selection: Recruit and screen panelists based on their sensory acuity.
-
Sample Preparation: Prepare a series of samples with increasing concentrations of MMP in the chosen food model, along with two blank samples (the food model without added MMP) for each concentration level.
-
Presentation: Present each panelist with a set of three samples (two blanks and one with MMP) at each concentration level, in a randomized order.
-
Evaluation: Ask panelists to identify the sample that is different from the other two.
-
Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.
Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe and compare the sensory profile of MMP in different food models.
Procedure:
-
Panelist Training:
-
Train a panel of 8-12 individuals on the sensory characteristics of MMP.
-
Develop a consensus vocabulary to describe the aroma attributes (e.g., "roasted," "nutty," "earthy," "green," "musty").
-
Familiarize panelists with the use of a line scale (e.g., a 15-cm line anchored with "low intensity" and "high intensity") to rate the intensity of each attribute.
-
-
Sample Evaluation:
-
Prepare samples of each food model containing a supra-threshold concentration of MMP.
-
Present the samples to the panelists in a monadic and randomized order.
-
Panelists independently evaluate and rate the intensity of each sensory attribute on the line scale.
-
-
Data Analysis:
-
Collect the data from the line scales.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes across the different food models.
-
Visualize the results using spider web plots to compare the sensory profiles.
-
Visualizations
Experimental Workflow for Sensory Analysis
Caption: Experimental workflow for the comparative sensory analysis of this compound.
Hypothetical Sensory Profiles of MMP in Different Food Models
Caption: Hypothetical spider web plot of the sensory profiles of MMP in different food models.
Conclusion
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-3-methylpyrazine
For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial use to final disposal. 2-Methoxy-3-methylpyrazine, a common flavoring agent and research chemical, requires careful management due to its specific hazard profile. This guide provides a detailed, step-by-step protocol for its safe disposal, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety principles and regulatory compliance, reinforcing the trust you place in our products and expertise.
Hazard Profile: Understanding the "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the chemical's intrinsic properties and associated risks. This compound is not benign; its disposal protocol is directly informed by its physical and toxicological characteristics.
The substance is classified as a flammable liquid and vapor.[1] It is also harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Inhalation may lead to respiratory irritation.[1] These hazards necessitate specific handling procedures to prevent accidental ignition, exposure, and injury.
| Hazard Classification & Data | Value/Statement | Source |
| Physical Hazard | Flammable Liquid and Vapor | 1 |
| Flash Point | 132.0 °F (55.6 °C) Closed Cup | 1 |
| Acute Oral Toxicity | LD50 Rat: 600 mg/kg | 1 |
| Health Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Damage, Respiratory Irritant | 1; --INVALID-LINK-- |
| Environmental Hazard | Not classified as environmentally hazardous, but spills should be prevented from entering waterways. | 1 |
Pre-Disposal Protocol: Waste Characterization and Segregation
Before any chemical waste is handled, a clear plan must be in place. This involves correctly identifying the waste stream and preparing it for collection by a licensed disposal service.
Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed. With a flash point of 55.6°C (below 60°C/140°F), this compound waste is classified as an ignitable hazardous waste (EPA Waste Code D001) .[2] This classification is critical as it dictates the stringent disposal requirements that must be followed.
Segregation: Proper segregation is fundamental to safe chemical disposal.[3]
-
Do Not Mix: Never mix this compound waste with other chemical streams, especially strong oxidizing agents or acids, as this could trigger a hazardous reaction.
-
Dedicated Waste Container: Collect this waste in a dedicated, clearly labeled hazardous waste container.
Step-by-Step Disposal and Storage Workflow
Follow this systematic procedure to ensure safe handling from the point of generation to the final collection point.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE.
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
Transfer: When transferring waste into the container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The specific hazard characteristics: "Ignitable ".
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Step 4: Temporary Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
Conditions: The storage area must be a well-ventilated, cool, and dry place away from heat, sparks, open flames, and other ignition sources.[1][5] The container must be kept tightly closed.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
Step 5: Final Disposal
-
Professional Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6][7] Do not pour this chemical down the drain or dispose of it in regular trash.[1][8]
-
Documentation: Ensure all required paperwork is completed for the waste pickup, maintaining a record for your laboratory.
Caption: Disposal workflow for this compound.
Accidental Release and Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
Disposal: The collected spill waste and any contaminated PPE (e.g., gloves) must be disposed of as ignitable hazardous waste, following the same procedure outlined above.[4]
Regulatory Adherence: A Non-Negotiable Responsibility
The procedures outlined in this guide are designed to meet general safety standards. However, it is imperative to remember that chemical waste disposal is governed by a hierarchy of regulations. Always consult and adhere to the specific guidelines provided by your institution's EHS department, as well as local, state, and federal regulations (e.g., EPA, OSHA).[1][9] These regulations ensure complete and accurate classification and management of hazardous waste.
References
- 1. vigon.com [vigon.com]
- 2. Chemical Waste Management Best Practices | Enva [enva.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. aurochemicals.com [aurochemicals.com]
- 6. mu-intel.com [mu-intel.com]
- 7. mu-intel.com [mu-intel.com]
- 8. axxence.de [axxence.de]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-3-methylpyrazine
Welcome to your essential safety and operational guide for handling 2-Methoxy-3-methylpyrazine. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of uncompromised safety. This guide moves beyond mere checklists to provide a deep, causal understanding of the protective measures required for this specific chemical. By understanding why each piece of personal protective equipment (PPE) is critical, we empower ourselves to maintain a secure laboratory environment and ensure the integrity of our research.
This compound (CAS No. 2847-30-5) is a flammable and hazardous compound that demands meticulous handling.[1][2][3] Exposure can lead to skin irritation, serious eye damage, and respiratory irritation, and it is harmful if swallowed.[2][4][5] This guide provides the procedural, step-by-step guidance necessary to mitigate these risks effectively.
The 'Why': A Hazard-Based Rationale for PPE Selection
Understanding the specific physicochemical properties and toxicological profile of this compound is fundamental to selecting the appropriate PPE. The choice of equipment is not arbitrary; it is a direct response to the hazards the compound presents.
-
Flammability Hazard: The compound is a flammable liquid and vapor, with a flashpoint of approximately 55.6°C (132°F).[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6] This necessitates control of ignition sources and the use of flame-resistant laboratory coats.
-
Dermal Hazard: this compound is classified as a skin irritant.[2][4][5] Prolonged or repeated contact can defat the skin, leading to irritation and dermatitis. Therefore, an impermeable barrier in the form of chemical-resistant gloves is non-negotiable.
-
Ocular Hazard: The compound can cause serious eye irritation and potentially severe damage.[2][4][5] Direct contact from splashes or aerosols can have immediate and significant consequences, making sealed eye protection essential.
-
Respiratory Hazard: Inhalation of vapors or mists may cause respiratory irritation.[2][4][5] While engineering controls like fume hoods are the primary defense, respiratory protection is a critical secondary measure, especially in case of spills or poor ventilation.
Core Protective Equipment: Specifications and Protocols
The following table summarizes the minimum PPE requirements for handling this compound. Adherence to these standards is mandatory for all personnel.
| Protection Type | Specification | Rationale & Causality |
| Eye and Face | Chemical safety goggles (ANSI Z87.1 certified) or a full-face shield.[7][8] | Protects against splashes and vapors that can cause serious eye damage.[2][5] A face shield offers broader protection for the entire face during high-risk procedures like transferring large volumes. |
| Hand Protection | Chemical-resistant, unlined gloves such as Nitrile or Neoprene.[7][9] Double-gloving is recommended. | Provides an essential barrier against skin contact, which causes irritation.[4] Gloves must be inspected for degradation before each use and changed immediately if contamination is suspected.[1] |
| Body Protection | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[7] | Minimizes skin exposure from accidental spills and provides a critical layer of protection from the compound's flammability hazards.[7] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling outside a certified chemical fume hood or during spill cleanup to protect the respiratory tract from irritating vapors.[7][9] |
Experimental Workflow for Safe Handling
The logical flow of operations is critical to minimizing exposure. The following diagram outlines the essential stages for safely handling this compound in a laboratory setting.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
Procedural Guidance: Donning, Doffing, and Disposal
Procedural discipline is paramount. The following protocols are designed as self-validating systems to ensure safety at every step.
Protocol 1: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: If double-gloved, remove the outer pair, peeling them off without touching the outside surface with bare skin. Dispose of them in a designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Respiratory Protection: Remove the face shield or goggles, followed by the respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Spill and Emergency Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and inform safety personnel.
-
Contain: Wearing appropriate PPE (including respiratory protection), absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed, and labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][6] Wash with plenty of soap and water.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[4] Do NOT induce vomiting.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4]
Protocol 3: Waste Disposal Plan
-
Chemical Waste: All surplus this compound and solutions containing it must be collected in a designated, labeled hazardous waste container.[4][6] This container should be kept closed in a cool, well-ventilated area, away from ignition sources.
-
Contaminated PPE: All disposable PPE, such as gloves and contaminated wipes, must be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance: Do not discharge any chemical waste into the sewer system.[4] All waste disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[10]
By integrating this expert-level understanding and these validated protocols into your daily laboratory practices, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. synerzine.com [synerzine.com]
- 2. vigon.com [vigon.com]
- 3. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. mu-intel.com [mu-intel.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
